1h-Pyrrolo[3,2-b]pyridin-7-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPLYIVUXGYZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307091 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-96-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-7-ol: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical structure, physicochemical properties, and the broader therapeutic relevance of the pyrrolopyridine scaffold, offering field-proven insights and methodologies.
Core Molecular Identity
This compound, also known by its synonym 7-Hydroxy-4-azaindole, is a bicyclic aromatic compound. Its structure is characterized by a pyrrole ring fused to a pyridine ring. The precise arrangement of the nitrogen atoms and the hydroxyl group substitution are critical to its chemical behavior and potential biological activity.
| Identifier | Value | Source |
| CAS Number | 1190318-96-7 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| InChIKey | PDPLYIVUXGYZPZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | Oc1ccnc2c1[nH]cc2 |
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, based on the analysis of its constituent functional groups and data from structurally similar compounds, the following properties can be predicted.
| Property | Predicted Value/Information | Rationale/Comparison |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >200 °C. | Heterocyclic compounds with hydrogen bonding capabilities, such as the pyrrole N-H and the hydroxyl group, tend to have strong intermolecular forces, leading to higher melting points. For instance, the related isomer 1H-Pyrrolo[3,2-b]pyridin-5-ol is also a solid. |
| Boiling Point | High, likely >400 °C, with probable decomposition. | The high polarity and hydrogen bonding would lead to a high boiling point. For comparison, the related 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a predicted boiling point of 446.8 °C.[2] |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO and ethanol, and slight solubility in water. | The presence of the polar hydroxyl and N-H groups will facilitate solvation in polar solvents. The aromatic core will contribute to some lipophilicity.[2] |
| pKa | The pyrrole N-H is weakly acidic, while the pyridine nitrogen is basic. The hydroxyl group is weakly acidic. | The exact pKa values would require experimental determination but are crucial for understanding the ionization state of the molecule in physiological conditions. |
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets.[3] Its structural rigidity and the presence of both hydrogen bond donors and acceptors make it an attractive framework for designing potent and selective therapeutic agents.[3]
Significance in Oncology
A primary area of application for pyrrolopyridine derivatives is in oncology. Their structural similarity to endogenous purines allows them to interact with the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[3] This has led to the development of numerous kinase inhibitors. For instance, the pyrrolopyridine scaffold is a core component of drugs like Vemurafenib, used in the treatment of melanoma.[3]
Derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: Role of the Pyrrolopyridine Scaffold in Kinase Inhibition.
Applications in Neuroscience
The versatility of the 1H-pyrrolo[3,2-b]pyridine structure extends to neuroscience. Derivatives have been investigated as selective negative allosteric modulators (NAMs) of the NMDA receptor, which are implicated in conditions like treatment-resistant depression.[6] The favorable drug-like properties of this scaffold, including good solubility and the potential for brain penetration, make it a valuable starting point for CNS-targeted drug discovery.[6]
Synthesis and Reactivity
A common strategy involves the cyclization of appropriately substituted pyridine precursors. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of a potential precursor to the title compound, has been achieved from 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, and reductive cyclization.[5]
Caption: Generalized Synthetic Approach to Pyrrolopyridine Derivatives.
Spectroscopic Characterization (Predicted)
The definitive characterization of this compound would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following are predicted key features based on its structure and data from analogous compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆):
-
Pyrrole N-H: A broad singlet, likely downfield (>11 ppm).
-
Aromatic Protons: Several signals in the aromatic region (6.5-8.5 ppm), with multiplicities (doublets, triplets, or doublet of doublets) depending on the coupling between adjacent protons on the pyrrole and pyridine rings.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and temperature dependent.
¹³C NMR (Predicted, in DMSO-d₆):
-
Multiple signals in the aromatic region (100-160 ppm) corresponding to the seven carbon atoms of the bicyclic system. The carbon attached to the hydroxyl group would be expected at the lower field end of this range.
Infrared (IR) Spectroscopy
Key Predicted Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO.
Experimental Protocols: A Generalized Approach
For researchers aiming to work with this or similar compounds, the following outlines a generalized workflow for synthesis and characterization.
Synthesis and Purification
-
Reaction Setup: A suitable substituted pyridine or pyrrole precursor would be subjected to a multi-step reaction sequence, likely involving protection/deprotection steps, functional group interconversions, and a key cyclization step.
-
Monitoring: The reaction progress would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent. The crude product would then be purified, typically by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, with ionization techniques such as EI or Electrospray Ionization (ESI).
Caption: Standard Experimental Workflow for Synthesis and Characterization.
Conclusion
This compound is a member of the medicinally important class of pyrrolopyridines. While specific experimental data for this particular molecule is sparse in the public domain, its structural features suggest it holds potential as a valuable building block in the design of novel therapeutics, particularly in oncology and neuroscience. The insights and predicted data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this promising scaffold. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. Buy 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 1H-pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delves into the strategic considerations behind synthetic route selection, detailed experimental protocols, and the characterization of the target molecule and its intermediates.
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged heterocyclic motif in drug discovery.[1] Its structure, featuring a fusion of a pyridine and a pyrrole ring, allows for a diverse array of intermolecular interactions with biological targets. This scaffold is a key component in a variety of biologically active molecules.[2] The introduction of a hydroxyl group at the 7-position further enhances its potential for hydrogen bonding and metabolic derivatization, making this compound a valuable building block for the development of novel therapeutics.
Strategic Approach to Synthesis
The synthesis of this compound is not a trivial undertaking and requires a multi-step approach. A common and effective strategy involves the initial synthesis of a protected precursor, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, followed by a final deprotection step to unveil the desired hydroxyl functionality. This approach is often preferred due to the potential for the free hydroxyl group to interfere with the reaction conditions required for the formation of the bicyclic ring system.
The overall synthetic strategy can be visualized as a two-stage process:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine (The Precursor)
The synthesis of the 7-methoxy precursor can be achieved through the construction of the pyrrole ring onto a pre-functionalized pyridine core. A plausible route starts from commercially available 2-amino-3-methoxypyridine.
Step 1.1: Synthesis of 2-Amino-3-methoxypyridine
While 2-amino-3-methoxypyridine is commercially available, for completeness, a common synthetic route involves the methoxylation of a suitable precursor like 2-amino-3-nitropyridine followed by reduction of the nitro group. A more direct approach starts from 2-amino-3-hydroxypyridine, which can be prepared from furfural.[3][4]
Step 1.2: Cyclization to form the Pyrrolo[3,2-b]pyridine Ring
A common method for constructing the pyrrole ring in azaindoles is through a variation of the Fischer indole synthesis or other cyclization strategies involving the reaction of the aminopyridine with a suitable three-carbon synthon.
A potential, though not explicitly detailed in the immediate search results for this specific isomer, synthetic route could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of the 7-methoxy precursor.
Note: While a specific, detailed, and published protocol for the synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine was not identified in the search, the above represents a chemically sound and logical approach based on established methodologies for the synthesis of related pyrrolopyridine systems. Researchers would need to optimize the specific reagents and reaction conditions for this particular substrate.
Part 2: Demethylation to this compound (The Target Molecule)
The cleavage of the methyl ether to yield the final 7-hydroxy product is a critical step. Several reagents are known to be effective for the demethylation of aryl methyl ethers.[5] Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this transformation due to its high reactivity and ability to function under relatively mild conditions.[6][7][8]
Experimental Protocol: Demethylation using Boron Tribromide
This protocol is a generalized procedure based on established methods for BBr₃ demethylation of aryl methyl ethers and should be adapted and optimized for the specific substrate.[6]
Materials:
-
7-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (typically 1.1 to 1.5 equivalents per methoxy group) dropwise via a syringe. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.
-
The mixture is then concentrated under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford pure this compound.
Caption: Detailed workflow for the demethylation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (in DMSO-d₆) | Aromatic protons on the pyridine and pyrrole rings are expected in the range of δ 6.5-8.5 ppm. The N-H proton of the pyrrole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The O-H proton will also be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR (in DMSO-d₆) | Aromatic carbons are expected in the range of δ 100-150 ppm. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 134.0480 for the molecular formula C₇H₆N₂O. Common fragmentation patterns would involve the loss of CO and HCN. |
| Infrared (IR) | Characteristic peaks would include a broad O-H stretch around 3200-3400 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. |
Derivatives and Their Potential Applications
The this compound core is a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in drug discovery. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to modulate the compound's physicochemical properties and biological activity.
Derivatives of the broader pyrrolopyridine class have shown a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[11]
-
Antiviral and Antimicrobial Agents: The scaffold has been explored for the development of new antiviral and antimicrobial drugs.[2]
-
Central Nervous System (CNS) Activity: Certain derivatives have shown potential for treating CNS disorders.[5]
The synthesis of this compound opens the door to the exploration of a new chemical space within this important class of compounds, offering exciting opportunities for the development of novel therapeutic agents.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. mdpi.com [mdpi.com]
- 3. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. Boron Tribromide [commonorganicchemistry.com]
- 9. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of 1H-Pyrrolo[3,2-b]pyridin-7-ol
This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 1H-pyrrolo[3,2-b]pyridin-7-ol. As a member of the azaindole family, this heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrrolopyridine scaffold in a range of therapeutic agents.[1] While direct experimental spectra for this specific isomer are not widely published, this document will leverage established spectroscopic principles and data from structurally related analogs to present a robust, predictive guide for researchers.
Introduction: The Significance of the Pyrrolopyridine Core
Pyrrolopyridines, or azaindoles, represent a class of bicyclic heteroaromatic compounds that are isosteric with indole. Their structural similarity to endogenous biomolecules allows them to function as versatile pharmacophores, capable of interacting with a variety of biological targets such as enzymes and receptors.[1] This has led to their integration into numerous approved drugs, particularly in the field of oncology. The rigid framework of the 1H-pyrrolo[3,2-b]pyridine system, featuring both hydrogen bond donors and acceptors, makes it a particularly attractive scaffold for the design of kinase inhibitors.[1]
This guide will provide a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational resource for its identification and characterization in a research setting.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of this compound, with its unique arrangement of a pyrrole ring fused to a pyridine ring and a hydroxyl substituent, dictates a distinct spectroscopic fingerprint. The following sections will detail the predicted data for each major spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of related azaindole derivatives.[2][3][4]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~11.5 | br s | 1H | H1 (N-H, pyrrole) | The pyrrolic N-H proton is expected to be deshielded and appear as a broad singlet. |
| ~9.5-10.5 | br s | 1H | O-H (hydroxyl) | The phenolic proton will be a broad singlet, with its chemical shift being concentration and temperature dependent. |
| ~7.8 | d | 1H | H5 | The proton adjacent to the pyridine nitrogen will be deshielded. |
| ~7.5 | d | 1H | H2 | The proton on the pyrrole ring will be influenced by the adjacent nitrogen. |
| ~6.8 | d | 1H | H6 | The proton ortho to the hydroxyl group will be shielded. |
| ~6.5 | d | 1H | H3 | The proton on the pyrrole ring will be influenced by the adjacent nitrogen. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~155 | C7 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| ~145 | C7a | The bridgehead carbon adjacent to the pyridine nitrogen. |
| ~135 | C3a | The bridgehead carbon of the pyrrole ring. |
| ~125 | C5 | The carbon in the pyridine ring adjacent to the nitrogen. |
| ~120 | C2 | The carbon in the pyrrole ring. |
| ~110 | C6 | The carbon in the pyridine ring ortho to the hydroxyl group. |
| ~100 | C3 | The carbon in the pyrrole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.
Table 3: Predicted Infrared (IR) Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretching (hydroxyl group) |
| ~3100 | Medium | N-H stretching (pyrrole) |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~1620, ~1580 | Medium | C=C and C=N stretching (ring vibrations) |
| ~1450-1300 | Strong | Ring vibrations |
| ~1250 | Strong | C-O stretching (hydroxyl group) |
| ~800-700 | Strong | C-H bending (out-of-plane) |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the expected molecular weight is approximately 134.13 g/mol .
High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass for [M+H]⁺ would be approximately 135.0558. This precise mass measurement is crucial for confirming the molecular formula.
Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of CO, HCN, and other small neutral molecules from the bicyclic ring system.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following section outlines a generalized, yet robust, experimental workflow for the synthesis and spectroscopic characterization of this compound. These protocols are based on established methodologies for the synthesis of related azaindole derivatives.
Synthesis Workflow
A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitable substituted pyridine precursor, followed by the construction of the fused pyrrole ring.
Caption: A generalized synthetic workflow for this compound.
Spectroscopic Characterization Protocol
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
IR: For solid samples, utilize a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or an appropriate method for the chosen mass spectrometer.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature. Standard pulse programs should be employed.
-
IR: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum in the desired ionization mode. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Processing and Analysis:
-
NMR: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
IR: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. For HRMS data, calculate the elemental composition.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from structurally analogous compounds, we have constructed a detailed profile that will be invaluable for researchers working on the synthesis, identification, and application of this and related azaindole derivatives. The provided experimental protocols offer a solid foundation for the empirical validation of these predictions. As research in this area continues to evolve, the availability of direct experimental data will further refine our understanding of this important class of heterocyclic compounds.
References
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-7-ol: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The pyrrolopyridine nucleus, a bioisostere of purine, represents a cornerstone in contemporary medicinal chemistry. Its inherent drug-like properties and versatile synthetic handles have propelled its derivatives to the forefront of drug discovery, particularly in oncology and immunology. This guide focuses on a specific, yet under-documented, member of this family: 1H-Pyrrolo[3,2-b]pyridin-7-ol . While direct experimental data for this precise isomer remains scarce, its structural features suggest significant potential, particularly as a kinase inhibitor. This document, therefore, serves as both a repository of foundational knowledge on the broader 1H-pyrrolo[3,2-b]pyridine class and a forward-looking exploration of the untapped potential of its 7-hydroxy derivative. We will delve into the established principles of synthesis, structure-activity relationships, and biological significance, providing a robust framework for researchers seeking to explore this promising chemical space.
Core Compound Identification
-
Systematic IUPAC Name: this compound
-
Chemical Abstracts Service (CAS) Number: 1190318-96-7
Molecular Structure:
Caption: 2D Structure of this compound
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| XLogP3 | 1.1 | PubChem (CID 14657261 for 5-ol isomer)[1] |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 0 | N/A |
Synthesis Strategies for the 1H-Pyrrolo[3,2-b]pyridine Core
Fischer Indole Synthesis and Analogs
A plausible and versatile approach involves a modification of the Fischer indole synthesis. This would likely start from a substituted pyridine precursor, such as a 2-hydrazinopyridine derivative, which can be condensed with a suitable carbonyl compound to construct the fused pyrrole ring. The introduction of the 7-hydroxy group could be achieved either by using a pre-hydroxylated pyridine starting material or by a late-stage oxidation or hydroxylation of the pyrrolopyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic strategies frequently employ palladium-catalyzed cross-coupling reactions to build the bicyclic system. A common approach involves the coupling of a suitably functionalized pyridine and a pyrrole derivative. For the synthesis of a 7-hydroxy analog, a protected hydroxyl group on the pyridine ring would be necessary to ensure compatibility with the coupling conditions.
Experimental Workflow: A Generalized Approach
Caption: Generalized workflow for the synthesis of hydroxylated 1H-pyrrolo[3,2-b]pyridines.
The Role of 1H-Pyrrolo[3,2-b]pyridines in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases.
The Kinase Hinge-Binding Motif
A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain. The pyrrolopyridine core is adept at this, with the pyridine nitrogen and the pyrrole N-H group acting as key hydrogen bond acceptors and donors, respectively.
The Significance of the 7-Hydroxy Group: A Mechanistic Insight
The introduction of a hydroxyl group at the 7-position is predicted to have a profound impact on the molecule's biological activity and pharmacokinetic properties.
-
Enhanced H-Bonding: The 7-hydroxyl group can act as an additional hydrogen bond donor or acceptor, potentially forming a crucial interaction with the kinase active site and enhancing binding affinity and selectivity.
-
Improved Solubility: The polar hydroxyl group is expected to increase the aqueous solubility of the compound, a favorable property for drug candidates.
-
Metabolic Handle: The hydroxyl group can serve as a site for metabolic transformations, such as glucuronidation, which can influence the drug's half-life and clearance.
Structure-Activity Relationship (SAR) Insights:
Studies on related kinase inhibitors have shown that the strategic placement of hydroxyl groups can significantly improve potency. For instance, in the development of EGFR inhibitors, a hydroxyl group can lead to a substantial increase in inhibitory activity.
References
The 1H-Pyrrolo[3,2-b]pyridin-7-ol Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocyclic Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a prominent member of the azaindole family of heterocyclic compounds, has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. The introduction of a hydroxyl group at the 7-position, yielding the 1H-pyrrolo[3,2-b]pyridin-7-ol scaffold, further enhances its potential for forming crucial hydrogen bond interactions within enzyme active sites, making it a particularly attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the biological activities associated with this scaffold, delving into its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed in its evaluation.
Diverse Biological Activities of the this compound Scaffold
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, with particularly notable applications in oncology, inflammation, and neuroscience.[1]
Kinase Inhibition: A Dominant Therapeutic Application
A primary area of investigation for this scaffold is the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, especially cancer. The 7-azaindole core is known to interact with the hinge region of kinase active sites through hydrogen bonding, a key interaction for potent inhibition.[2]
Key Kinase Targets:
-
Janus Kinases (JAKs): Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have been identified as potent inhibitors of JAKs, particularly JAK3.[3] These enzymes are critical components of the JAK-STAT signaling pathway, which is integral to immune responses and inflammation.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4]
-
Cell Division Cycle 7 (Cdc7) Kinase: This kinase is an attractive target in oncology. 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent, ATP-mimetic inhibitors of Cdc7.[5]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Azaindole derivatives have shown promise as potent FLT3 inhibitors.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of compounds featuring the 1H-pyrrolo[3,2-b]pyridine scaffold are often a direct consequence of their kinase inhibitory activity. However, other mechanisms also contribute to their cytotoxic and antiproliferative effects.
-
Induction of Apoptosis: By inhibiting key survival signaling pathways, these compounds can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Interference with cell cycle kinases like Cdc7 can lead to arrest at specific phases of the cell cycle, preventing tumor cell proliferation.[5]
-
Anti-angiogenic Effects: Some azaindole derivatives have been shown to possess anti-angiogenic properties, limiting the formation of new blood vessels that supply tumors.[1]
A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, has been synthesized and shown to inhibit the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and metastasis.[6] This compound exhibited effective inhibitory concentrations (IC50) on HeLa, MCF-7, and MDA-MB-231 cancer cell lines.[6]
Neurological and Other Activities
Beyond oncology, the 7-azaindole scaffold has been explored for its potential in treating neurological disorders.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Derivatives have been investigated as partial agonists of the α4β2 nAChR, suggesting potential applications in cognitive enhancement and smoking cessation.
-
Anti-inflammatory and Analgesic Properties: The inhibition of inflammatory signaling pathways like JAK-STAT underlies the anti-inflammatory potential of these compounds. Some derivatives have also demonstrated analgesic and hypotensive activities.
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this scaffold are intrinsically linked to its ability to modulate critical intracellular signaling cascades.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation. Many pyrrolopyridine derivatives exert their anti-inflammatory and immunomodulatory effects by inhibiting one or more of the JAK family kinases (JAK1, JAK2, JAK3, and TYK2).[3]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
The Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in many cancers, particularly colorectal cancer. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a component of the Wnt pathway.[7]
Caption: The Wnt/β-catenin signaling pathway and potential inhibition by this compound derivatives via TNIK.
Quantitative Data: A Snapshot of Biological Potency
The following table summarizes the inhibitory activities of representative pyrrolopyridine derivatives against various biological targets. It is important to note that these are examples from the broader class of compounds, and specific derivatives of the this compound scaffold require dedicated evaluation.
| Compound Class | Target | Assay | IC50/EC50 | Reference |
| 1H-pyrrolo[2,3-b]pyridine | JAK3 | In vitro kinase assay | Potent inhibition | [3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | In vitro kinase assay | 7 nM | [4] |
| 1H-pyrrolo[2,3-b]pyridine | Cdc7 | In vitro kinase assay | 7 nM | [5] |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | In vitro kinase assay | 30 nM | [8] |
| 7-azaindole derivative | DDX3 | MTT assay (HeLa cells) | 16.96 µM | [6] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | In vitro assay | 0.12-0.21 µM (cell-based) | [9] |
Experimental Protocols: Methodologies for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of novel compounds based on the this compound scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.
-
Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and therefore reflects kinase activity. Plot the results against the inhibitor concentration to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10]
Workflow Diagram:
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.[11][12][13][14][15]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest or from brain tissue.[11][13]
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.[12][13] Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[11][13]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.[11]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its ability to engage in key interactions with a multitude of biological targets, particularly protein kinases, underscores its potential for the development of novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders. The presence of the 7-hydroxy group likely plays a significant role in enhancing binding affinity and specificity, although further detailed structure-activity relationship studies are warranted to fully elucidate its contribution. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this specific scaffold to explore its full therapeutic potential and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. The continued application of robust in vitro and in vivo assays will be crucial in advancing these promising molecules towards clinical development.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
The Versatility of the Pyrrolopyridine Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The pyrrolopyridine core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its intrinsic structural resemblance to the purine nucleobase allows it to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. This in-depth technical guide provides a comprehensive exploration of the therapeutic landscape of pyrrolopyridine compounds. We delve into the key molecular targets, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate the discovery of next-generation therapeutics based on the versatile pyrrolopyridine framework.
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. This unique arrangement confers a combination of favorable physicochemical properties, including metabolic stability, synthetic tractability, and, most importantly, the ability to engage in a multitude of non-covalent interactions with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the pyrrole ring can serve as a hydrogen bond donor, mimicking the hydrogen bonding pattern of adenine. This structural mimicry is a key reason for the prevalence of pyrrolopyridine derivatives as kinase inhibitors.[1][2] However, the therapeutic potential of this scaffold extends far beyond kinase inhibition, encompassing a diverse range of targets implicated in a multitude of disease states.
This guide will systematically explore the major classes of therapeutic targets for pyrrolopyridine compounds, providing a detailed rationale for their selection, methodologies for their investigation, and insights into the structure-activity relationships that govern their potency and selectivity.
Protein Kinases: The Primary Domain of Pyrrolopyridine Bioactivity
Protein kinases represent one of the most extensively studied target classes for pyrrolopyridine derivatives.[2][3] Their central role in cellular signal transduction pathways makes them critical nodes in the pathogenesis of numerous diseases, particularly cancer and inflammatory disorders. The pyrrolopyridine scaffold's ability to competitively bind to the ATP-binding pocket of kinases has led to the development of numerous successful therapeutics.[2]
Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine-mediated signaling.[4] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases and myeloproliferative neoplasms.[5][6] Pyrrolopyrimidine derivatives have been successfully developed as potent JAK inhibitors.[6][7]
Pyrrolopyrimidine-based JAK inhibitors function as ATP-competitive inhibitors, binding to the catalytic domain of JAKs and preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[4] This blockade of STAT signaling leads to the downregulation of inflammatory cytokine production and a reduction in the proliferation of hematopoietic cells.[6] The development of selective JAK inhibitors is a key focus, as isoform-specific inhibition can potentially minimize off-target effects. For instance, selective JAK1 inhibition is sought for inflammatory diseases, while JAK2 inhibition is a primary target for myeloproliferative neoplasms.[8]
Featured Pyrrolopyridine JAK Inhibitors:
| Compound Class | Target(s) | IC50 (nM) | Therapeutic Area |
| 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidines | JAK1, JAK2 | >90% inhibition | Inflammatory Diseases |
| 2,7-pyrrolo[2,1-f][2][3][9]triazines | JAK2 | Potent Inhibition | Myeloproliferative Neoplasms |
| Imidazo[4,5-d]pyrrolo[2,3-b]pyridines | JAK2 | High Selectivity | Inflammatory & Autoimmune Diseases |
| 4-(1,5- or 2,5-triazole)-pyrrolopyrimidines | JAK1 | 72 | Inflammatory Diseases |
A robust workflow is essential for the discovery and characterization of novel JAK inhibitors. This typically involves a combination of biochemical and cell-based assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. annualreviews.org [annualreviews.org]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bio-protocol.org [bio-protocol.org]
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 1H-Pyrrolo[3,2-b]pyridin-7-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it a highly attractive starting point for drug design.[2] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for the parent compound, 1H-pyrrolo[3,2-b]pyridin-7-ol. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a crucial target in oncology, as an exemplary protein target to illustrate the process.[4][5] This document details the rationale behind each methodological step, from target selection and system preparation to docking execution and post-simulation analysis, ensuring a scientifically rigorous and reproducible protocol.
Introduction: The Rationale for In Silico Analysis
Computational methods, particularly molecular docking, are indispensable in modern drug discovery.[6][7] They provide atomic-level insights into how a ligand, such as this compound, might bind to its protein target. This predictive power allows researchers to prioritize experimental studies, saving significant time and resources.[6] The 7-azaindole core is a well-established "hinge-binding motif," capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including ABL, SRC, JAK2, and VEGFR-2.[1][8]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4][9] VEGFR-2 is a primary mediator of this pathway, making it a validated and high-value target for anticancer therapies.[4][5][10] Therefore, investigating the binding potential of the foundational this compound scaffold to VEGFR-2 provides a logical and scientifically valuable starting point for designing novel inhibitors.
Target Selection and System Preparation
The success of any docking study hinges on the quality of the initial structures. This section outlines the critical steps for preparing both the protein receptor and the small molecule ligand.
Target Identification: VEGFR-2 Kinase
For this guide, we have selected the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD).[11][12][13] This structure is resolved to 2.03 Å, providing a high-quality template for our study.[12] Using a structure that is co-crystallized with a ligand is advantageous as it provides a validated binding pocket, which is essential for defining the docking search space.
Experimental Protocol: Receptor Preparation
The goal of protein preparation is to convert a raw PDB file into a clean, chemically correct structure suitable for docking.[14][15][16] This involves removing non-essential molecules, correcting structural issues, and assigning correct protonation states and charges.[15][17]
Step-by-Step Protocol:
-
Obtain Crystal Structure: Download the PDB file for 4ASD directly from the RCSB Protein Data Bank.[11][18]
-
Remove Non-Essential Components: The PDB file contains the protein, a co-crystallized ligand (Sorafenib), and water molecules.[12] For a standard docking protocol, all water molecules and the original ligand must be removed.[14][15] This is because we want to predict the binding of our new compound without interference.
-
Causality: Water molecules can be critical for binding, but predicting their positions is computationally complex. Removing them simplifies the initial docking calculation. A more advanced approach might involve retaining key, conserved water molecules.[15]
-
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms.[19] These must be added to satisfy valence and to correctly model hydrogen bonds. It is crucial to use software that can predict the optimal positions of hydrogens and flip sidechains (e.g., Asn, Gln, His) to optimize the hydrogen-bonding network.[14][15]
-
Assign Partial Charges: Assign atomic partial charges using a well-established force field (e.g., AMBER, CHARMM).[20] This is critical for calculating the electrostatic interactions between the protein and the ligand, which are a major component of the docking score.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more stable and realistic receptor conformation.
-
Final Output: The prepared receptor should be saved in the PDBQT format, which is required by AutoDock Vina and includes atomic coordinates, partial charges, and atom type definitions.[21]
Experimental Protocol: Ligand Preparation
Proper ligand preparation is equally critical for a successful docking simulation.[7][22] The goal is to generate a low-energy, three-dimensional conformation of this compound with the correct chemical properties.[22]
Step-by-Step Protocol:
-
Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D sketch into a 3D structure.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This step finds a stable, low-energy conformation of the molecule.[14]
-
Assign Protonation State: Determine the likely protonation state of the molecule at physiological pH (7.4). For this compound, the pyridine nitrogen and the pyrrole nitrogen will be key considerations.
-
Causality: The charge of the ligand dramatically affects its electrostatic interactions with the receptor. Incorrect protonation is a common source of docking failure.
-
-
Assign Partial Charges: Calculate partial charges for the ligand atoms (e.g., Gasteiger or AM1-BCC charges).[23]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds. For a rigid core like 7-azaindole, there will be few, if any, rotatable bonds.
-
Final Output: Save the prepared ligand in the PDBQT format.[21]
Molecular Docking Workflow
This section details the process of docking the prepared ligand into the active site of the prepared receptor using AutoDock Vina, a widely used and validated docking program.[6]
Defining the Search Space (The Grid Box)
The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box" that encompasses the target's active site.
Step-by-Step Protocol:
-
Identify the Binding Site: The binding site of VEGFR-2 is the ATP-binding pocket where the co-crystallized Sorafenib was located in the original 4ASD structure.[11][24]
-
Center the Grid: Center the grid box on the geometric center of the identified binding site.
-
Set Grid Dimensions: Adjust the size of the box (in x, y, and z dimensions) to ensure it is large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching unproductive space. A typical size is around 25 x 25 x 25 Å.
Running the Docking Simulation
With the prepared receptor, ligand, and grid box, the docking calculation can be executed.
Step-by-Step Protocol:
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.
-
Causality: The exhaustiveness parameter controls the computational effort. A higher value increases the chance of finding the true binding mode but takes longer. A value of 8 is a common starting point, while 32 or higher may be used for final, high-precision runs.
-
-
Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[6]
Visualization and Post-Docking Analysis
The raw output of a docking run is a set of scores and coordinates. The true scientific insight comes from careful analysis and interpretation of these results.
Analyzing Binding Affinity and Pose
The primary quantitative output is the binding affinity. More negative values indicate stronger predicted binding.[6]
Step-by-Step Protocol:
-
Examine Binding Scores: Review the binding affinity scores for the top-ranked poses. The difference between the top score and subsequent scores can indicate the confidence in the predicted pose.
-
Visualize the Top Pose: Load the prepared receptor and the top-ranked ligand pose into a molecular visualization program (e.g., PyMOL, Chimera, or Discovery Studio).
-
Analyze Key Interactions: The most crucial step is to analyze the non-covalent interactions between this compound and the VEGFR-2 active site residues. Look for:
-
Hydrogen Bonds: Identify hydrogen bonds, particularly with the hinge region residues (e.g., Cys919 in VEGFR-2). The 7-azaindole scaffold is expected to form two H-bonds here.
-
Hydrophobic Interactions: Note interactions with hydrophobic residues (e.g., Val848, Ala866, Leu889, Val899, Leu1035).
-
Pi-Stacking: Look for potential pi-pi or T-shaped stacking interactions with aromatic residues like Phe1047.
-
-
Validation (Self-Validation System): A critical step is to re-dock the co-crystallized ligand (Sorafenib) into the 4ASD receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. This validates that the docking protocol is capable of reproducing a known binding mode.
| Metric | Expected Outcome | Rationale |
| Binding Affinity | < -6.0 kcal/mol | A common threshold for considering a compound a "hit". |
| Re-docking RMSD | < 2.0 Å | Validates the accuracy of the docking protocol and parameters. |
| Hinge Interaction | 2 H-bonds to Cys919 | Confirms the canonical binding mode for an azaindole scaffold. |
Advanced Analysis: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[7]
Conceptual Workflow:
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[20]
-
Equilibration: The system is gradually heated and equilibrated to the target temperature (300 K) and pressure (1 atm) while restraining the protein and ligand.[20]
-
Production Run: A production simulation (typically 50-100 nanoseconds) is run without restraints, allowing the complex to move freely.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Shows the flexibility of different parts of the protein.
-
Interaction Analysis: Monitors the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
MD simulations provide a much more rigorous assessment of the binding hypothesis generated by molecular docking.[7] Tutorials and protocols for running such simulations using software like GROMACS are widely available.[25][26]
Visual Summaries of Workflows
Diagrams created using Graphviz clarify the logical flow of the described protocols.
Caption: Overall workflow for in silico docking and analysis.
Caption: Key molecular interactions between the ligand and target.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for conducting in silico modeling and docking studies of this compound with the VEGFR-2 kinase. By following these detailed protocols, researchers can generate credible hypotheses about the binding mode and affinity of this foundational scaffold. The results from such a study serve as a powerful starting point for structure-based drug design, guiding the synthesis of novel derivatives with potentially enhanced potency and selectivity. Future work should focus on synthesizing and experimentally validating the top-ranked virtual hits to close the loop between computational prediction and real-world biological activity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021) | Semantic Scholar [semanticscholar.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. wwPDB: pdb_00004asd [wwpdb.org]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 24. researchgate.net [researchgate.net]
- 25. GROMACS Tutorials [mdtutorials.com]
- 26. Protein-Ligand Complex [mdtutorials.com]
A Technical Guide to the Discovery and Isolation of Novel Pyrrolopyridine Alkaloids
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the core strategies and methodologies for the discovery and isolation of novel pyrrolopyridine alkaloids. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, offering a robust framework for navigating the challenges inherent in natural product chemistry.
Introduction: The Allure of the Pyrrolopyridine Scaffold
Pyrrolopyridine alkaloids, encompassing various isomers like the promising 6-azaindoles, represent a class of nitrogen-containing heterocyclic compounds with significant potential in drug development.[1] Their unique structural architecture serves as a versatile pharmacophore, making them attractive targets for therapeutic agents against a range of diseases, including cancer and neurodegenerative disorders.[1] While synthetic routes to this scaffold are being actively explored, the vast, untapped reservoir of chemical diversity lies within nature. Marine invertebrates, such as sponges and ascidians, are particularly prolific producers of complex, bioactive alkaloids and present a compelling frontier for the discovery of entirely new chemical entities.[2][3][4]
This guide outlines an integrated, field-proven workflow—from initial sourcing and extraction to final structure elucidation—designed to empower researchers in their quest for the next generation of pyrrolopyridine-based therapeutics.
Part 1: Discovery Strategies and Sourcing
The search for novel natural products is a multidisciplinary endeavor. The initial phase hinges on a strategic approach to selecting and sourcing biological material with the highest probability of yielding novel chemistry.
-
Bioassay-Guided Fractionation: This classical and highly effective approach uses a specific biological assay (e.g., cytotoxicity, enzyme inhibition) to screen crude extracts and systematically guide the purification process. Each fractionation step is monitored for biological activity, ensuring that the chemical isolation efforts remain focused exclusively on the active constituents. This method links chemical discovery directly to biological function from the outset.
-
Chemotaxonomy and Metabolomics: The principle of chemotaxonomy suggests that closely related species often produce structurally similar secondary metabolites. By targeting genera known to produce other classes of pyrrole-containing alkaloids, such as marine sponges of the genus Stylissa (known for pyrrole-imidazole alkaloids), researchers can increase the odds of finding novel pyrrolopyridine analogues.[3] Modern metabolomic approaches, using LC-MS profiling, can rapidly compare the chemical fingerprints of numerous organisms, flagging unique molecular signatures that may correspond to new compounds.
-
Marine Ecosystems as a Frontier: Marine invertebrates, particularly sessile organisms like sponges and ascidians (tunicates), engage in a form of chemical warfare to defend themselves, resulting in the evolution of extraordinarily potent and structurally unique secondary metabolites.[5][6] These organisms are a premier source for discovering unprecedented alkaloid scaffolds.
Part 2: The Extraction and Isolation Workflow: From Raw Biomass to Pure Alkaloid
The journey from a raw, complex biological matrix to a pure, isolated compound is a process of systematic purification and enrichment. The fundamental properties of alkaloids—specifically the basicity of the nitrogen atom—are exploited in the initial extraction phase.
Section 2.1: Initial Extraction - Leveraging Alkaloid Chemistry
The primary goal of extraction is to efficiently transfer the target alkaloids from the solid biomass into a liquid solvent phase while leaving behind unwanted matrix components. For alkaloids, a targeted acid-base extraction is vastly superior to a generic solvent wash.[7][8]
The rationale is straightforward:
-
Acidification: In an acidic aqueous solution (e.g., dilute HCl or acetic acid), the basic nitrogen atom of the alkaloid becomes protonated, forming a salt.
-
Increased Polarity: This salt is significantly more soluble in the aqueous phase than in nonpolar organic solvents.
-
Separation: A wash with a nonpolar organic solvent (e.g., hexane, dichloromethane) at this stage removes non-basic, lipophilic compounds (like fats and sterols), while the protonated alkaloids remain in the aqueous layer.
-
Basification & Extraction: The pH of the aqueous layer is then raised (e.g., with NH₄OH) to deprotonate the alkaloid salts, rendering them neutral and less water-soluble.[7] They can now be efficiently extracted from the aqueous phase into a moderately polar organic solvent like dichloromethane or ethyl acetate.
This acid-base cycling provides a substantial initial purification that is chemically selective for alkaloids.
Modern extraction techniques offer significant advantages in terms of efficiency and reduced solvent consumption compared to traditional methods.[8][9]
| Technique | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous percolation of fresh, hot solvent over the sample. | Exhaustive extraction. | Time-consuming, large solvent volume, potential for thermal degradation of sensitive compounds.[8] |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix directly, causing cell rupture. | Extremely fast, reduced solvent usage, high efficiency. | Requires specialized equipment, potential for localized overheating. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to enhance solvent penetration and solubility. | Fast, efficient, low solvent consumption, suitable for automation. | High initial equipment cost. |
For the discovery of novel, potentially delicate pyrrolopyridine alkaloids, Pressurized Liquid Extraction (PLE) often represents the optimal choice, balancing speed and efficiency with minimized risk of thermal degradation.
Experimental Protocol 1: Acid-Base Extraction and Preliminary Fractionation
This protocol describes a robust method for obtaining an enriched alkaloid fraction from a marine sponge.
-
Preparation: Lyophilize (freeze-dry) the collected sponge tissue to remove water and grind it into a coarse powder.
-
Initial Extraction:
-
Suspend the powdered sponge (e.g., 100 g) in 5% acetic acid in methanol/water (8:2 v/v, 500 mL).
-
Stir or sonicate for 2-4 hours at room temperature.
-
Filter the mixture and collect the acidic hydroalcoholic extract. Repeat the process twice more with fresh solvent.
-
Combine the extracts and evaporate the methanol under reduced pressure.
-
-
Acid-Base Partitioning:
-
Adjust the remaining aqueous extract to pH 2 with 1M HCl.
-
Transfer the acidic solution to a separatory funnel and extract three times with an equal volume of dichloromethane to remove neutral and acidic lipids. Discard the organic layers.
-
Adjust the aqueous layer to pH 10 with concentrated NH₄OH.
-
Extract the now-basic aqueous solution three times with an equal volume of dichloromethane. The deprotonated alkaloids will move into the organic phase.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid extract.
-
Section 2.2: Chromatographic Purification
The crude alkaloid extract is still a complex mixture. Multi-stage chromatography is required to isolate individual compounds.
-
Column Chromatography (CC): This is the workhorse of preparative separation. The crude extract is loaded onto a column packed with a stationary phase (most commonly silica gel). A solvent or solvent mixture (the mobile phase) is passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases. A gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol) is typically used to elute compounds of varying polarities.[7]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is indispensable. It operates on the same principles as CC but uses much smaller stationary phase particles and high pressure, resulting in vastly superior resolution. Reverse-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) is extremely effective for separating alkaloid mixtures. Fractions are collected and analyzed, and those containing the pure compound are combined.
Caption: General workflow from natural source to pure alkaloid.
Part 3: Structure Elucidation: Assembling the Molecular Puzzle
Once a pure compound is isolated, its molecular structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Section 3.1: Molecular Formula Determination via Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization source (ESI), is the definitive method for determining a compound's elemental composition.[3][10] HRMS measures the mass-to-charge ratio (m/z) of an ion to at least four decimal places. This high precision allows for the calculation of a single, unambiguous molecular formula from the exact mass. For example, the observation of a protonated molecular ion [M+H]⁺ at m/z 292.1036 would strongly support a molecular formula of C₁₂H₁₃N₅O₄ (calculated exact mass: 292.1040), as was the case for the marine alkaloid Stylimassalin A.[3]
Section 3.2: Structural Assembly via 2D-NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule, and most importantly, how they are connected. While 1D NMR (¹H and ¹³C) provides a basic census of atoms, 2D-NMR experiments reveal the structural backbone.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (H-C-C-H). This is used to trace out spin systems and identify fragments like ethyl or propyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH coupling). This definitively assigns protons to their carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing these long-range correlations, individual fragments identified from COSY can be pieced together to form the complete molecular skeleton.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the relative stereochemistry of the molecule.
Caption: Using 2D-NMR correlations to connect molecular fragments.
Part 4: Biosynthesis and Biological Relevance
Hypothetical Biosynthesis of a Pyrrolopyridine Core
While the specific biosynthetic pathways for novel pyrrolopyridine alkaloids are yet to be discovered, we can propose a plausible route by drawing analogies from well-studied alkaloid classes. Pyrrolizidine alkaloids, for instance, are known to derive from the amino acid L-ornithine via intermediates like putrescine and homospermidine.[12][13] Similarly, a pyrrolopyridine core could logically arise from the condensation of building blocks derived from L-ornithine (forming the pyrrole ring) and L-lysine (forming the pyridine ring).
Caption: A plausible biosynthetic origin for pyrrolopyridine alkaloids.
Pharmacological Screening
Every newly isolated and characterized compound must be evaluated for its biological activity to determine its therapeutic potential. A standard panel of initial screens includes:
-
Cytotoxicity Assays: Against a panel of human cancer cell lines (e.g., HCT-116 colon cancer) to identify anticancer potential.[10][14]
-
Antimicrobial Assays: Against pathogenic bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) to identify new anti-infective agents.[15]
-
Anti-inflammatory Assays: Using models such as lipopolysaccharide (LPS)-stimulated macrophages or zebrafish inflammation models to identify compounds that can modulate the immune response.[3]
Positive hits in these primary screens are then subjected to more detailed mechanistic studies to identify their molecular targets and pathways of action, paving the way for lead optimization and drug development.
Conclusion
The discovery of novel pyrrolopyridine alkaloids is a challenging yet rewarding field of research that stands at the intersection of chemistry, biology, and pharmacology. Success requires a logical, hypothesis-driven approach to sourcing, a mastery of modern extraction and purification technologies, and an expert application of spectroscopic techniques for structural elucidation. By integrating these principles, as outlined in this guide, researchers are well-equipped to unlock the immense therapeutic potential held within the natural world's chemical arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Important classes of bioactive alkaloids from marine ascidians: structures, isolation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids [mdpi.com]
- 4. Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Ascidian-Derived Metabolites with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Aciculitin - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Technical Guide to Quantum Chemical Calculations for 1H-Pyrrolo[3,2-b]pyridin-7-ol: A Medicinal Chemistry Perspective
This guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to 1H-pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2][3] Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, grounding theoretical concepts in practical application and emphasizing the self-validating nature of a robust computational workflow. Our objective is to equip you with the expertise to not only perform these calculations but to critically interpret the results, unlocking insights into molecular properties that govern biological activity.
The Strategic Importance of 1H-Pyrrolo[3,2-b]pyridine in Drug Design
The 1H-pyrrolo[3,2-b]pyridine core, a class of compounds also known as azaindoles, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural features, including a rigid bicyclic framework with both hydrogen bond donors and acceptors, allow it to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives of this and closely related scaffolds have been successfully developed as inhibitors for various therapeutic targets, including Acetyl-CoA Carboxylase 1 (ACC1) and PIM1 kinase, highlighting their versatility in oncology and metabolic diseases.[2][4]
Understanding the intrinsic electronic and structural properties of this compound at a quantum mechanical level is paramount for rational drug design. These properties dictate the molecule's reactivity, intermolecular interactions, and metabolic stability—key determinants of a drug candidate's success.
A Critical Consideration: Tautomerism
A crucial aspect of this compound is its potential for tautomerism. The "-ol" form (pyridin-7-ol) can exist in equilibrium with its keto tautomer, 1H-pyrrolo[3,2-b]pyridin-7(4H)-one. The relative stability of these forms can significantly influence the molecule's hydrogen bonding patterns and receptor interactions. Quantum chemical calculations are the definitive tool for determining the predominant tautomer in a given environment by comparing their calculated ground-state energies.
Theoretical Foundations: Why Density Functional Theory (DFT)?
To investigate molecular systems, we turn to quantum mechanics. While several methods exist, Density Functional Theory (DFT) has become the workhorse of computational drug discovery.[5][6]
-
Hartree-Fock (HF) Theory: This is a foundational ab initio (from first principles) method. It approximates the many-electron wavefunction as a single Slater determinant, but it has a significant limitation: it neglects electron correlation, the way electrons dynamically avoid each other.[7][8] This can lead to inaccuracies in predicting molecular properties.
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of the complex wavefunction, DFT uses the electron density (a function of only three spatial coordinates) to determine the system's energy and other properties.[9] Crucially, it incorporates electron correlation through an exchange-correlation functional, providing a much more accurate description of the system at a computational cost that is often comparable to or only slightly higher than HF.[5] This balance of accuracy and efficiency makes DFT an indispensable tool for studying drug-sized molecules.[6][10]
The selection of the appropriate functional and basis set is critical for the accuracy of DFT calculations.[10] For organic molecules containing heteroatoms like nitrogen and oxygen, the combination of the B3LYP hybrid functional and the 6-31G(d,p) Pople-style basis set is a widely validated and robust choice, providing reliable results for geometries and electronic properties.[11]
Experimental Protocol: A Validated Workflow
This section details a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound and its tautomer using a typical quantum chemistry software package (e.g., Gaussian, ORCA).[9]
Caption: Computational workflow for quantum chemical analysis.
Step 1: Initial Structure Preparation
-
Using a molecular modeling program (e.g., Avogadro, ChemDraw), construct the 3D structures for both the hydroxyl (-ol) and keto (-one) tautomers of 1H-pyrrolo[3,2-b]pyridine.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate reasonable starting coordinates.
-
Save the coordinates for each tautomer in a standard format (e.g., .xyz or .mol).
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy structure (the most stable conformation) for each tautomer on the potential energy surface.
-
Input File Creation: Prepare an input file for your quantum chemistry software. This file specifies the molecular coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet state), and the calculation parameters.
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt
-
-
Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, thus locating an energy minimum.
Step 3: Frequency Calculation & Validation (Self-Validation)
This is a critical, self-validating step. It confirms that the optimized structure is a true energy minimum and provides valuable thermodynamic data.
-
Input File Creation: Using the optimized geometry from Step 2, set up a frequency calculation at the same level of theory.
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq
-
-
Execution & Analysis:
-
Validation: Examine the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. If one is found, it indicates a transition state, and the optimization must be redone.
-
Thermodynamics: The output will contain thermochemical data, including the Gibbs Free Energy (G). The tautomer with the lower Gibbs Free Energy is the more stable and, therefore, the predominant species under thermal equilibrium.
-
Step 4: Electronic Property Calculation
With the validated geometries, we can now calculate a range of electronic properties that are crucial for drug design.
-
Input File Creation: Perform a single-point energy calculation. This does not change the geometry but can be used to calculate properties like molecular orbitals and electrostatic potential.
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Pop=Mulliken IOp(6/33=2) (The IOp keyword requests printing of both HOMO and LUMO orbitals).
-
-
Data Extraction: From the output files, extract the following key data points for the most stable tautomer.
Data Analysis and Interpretation
The true value of these calculations lies in translating the numerical output into actionable chemical insights.
Structural and Energetic Data
The relative stability of the tautomers is the first critical result. This information immediately informs which molecular structure should be used for subsequent virtual screening or docking studies.
| Property | Tautomer A (7-ol) | Tautomer B (7-one) | Significance in Drug Design |
| Gibbs Free Energy (Hartree) | Calculated Value | Calculated Value | Determines the most stable, predominant tautomer. |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Influences solubility and membrane permeability. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
| Parameter | Calculated Value (eV) | Interpretation for Drug Design |
| HOMO Energy | Calculated Value | Indicates regions prone to metabolic oxidation. |
| LUMO Energy | Calculated Value | Indicates regions that can accept electrons in charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Relates to chemical stability and reactivity. |
Molecular Electrostatic Potential (ESP)
The ESP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting non-covalent interactions, which are the basis of drug-receptor binding.
-
Red Regions (Negative ESP): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are hydrogen bond acceptor sites.
-
Blue Regions (Positive ESP): Indicate electron-poor areas, such as the hydrogen atom in an N-H or O-H group. These are hydrogen bond donor sites.
By analyzing the ESP map, a medicinal chemist can predict how the molecule will "dock" into a receptor's binding pocket, guiding the design of derivatives with improved binding affinity.
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable framework for the rational design of therapeutics based on the this compound scaffold. By following a robust, self-validating workflow, researchers can reliably determine key structural and electronic properties, including tautomeric stability, reactivity, and potential intermolecular interactions. These theoretical insights, when integrated with experimental data, accelerate the drug discovery process by enabling the design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rational design and computational analysis of azaindoles as PIM1 kinase inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. longdom.org [longdom.org]
- 6. dockdynamics.com [dockdynamics.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1H-Pyrrolo[3,2-b]pyridin-7-ol: A Comprehensive Technical Guide to Solubility and Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[3,2-b]pyridin-7-ol, a vital heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. Its physicochemical characteristics, particularly aqueous solubility and chemical stability, are critical determinants of its viability in drug development. Deficient solubility can result in low bioavailability, while instability can jeopardize the shelf-life and therapeutic effectiveness of a drug. This in-depth guide provides a thorough analysis of the methodologies essential for the comprehensive characterization of the solubility and stability of this compound. It offers field-tested insights and detailed protocols to guarantee the integrity and reproducibility of the data.
Introduction: The Crucial Role of Physicochemical Profiling
The path of a drug candidate from its initial discovery to clinical use is laden with obstacles, many of which are rooted in suboptimal physicochemical properties. As a fundamental component in drug design, this compound necessitates rigorous initial characterization. Its distinct fused ring structure, which includes both a pyrrole and a pyridine moiety, creates a complex interplay between hydrophobicity and hydrophilicity that directly impacts its behavior in aqueous and biological settings.
Understanding the "Why" Behind the "How": Merely obtaining a solubility value is not enough. A deeper comprehension of the why—the fundamental chemical principles that dictate its solubility and degradation pathways—enables the formulation of rational strategies and predictive models for the development of analogs. This guide underscores a first-principles approach, connecting experimental findings to the molecular structure.
Foundational Properties of this compound
A preliminary assessment based on in-silico and literature data provides the essential context for designing experiments.
-
Chemical Structure:
-
Predicted Physicochemical Properties: Computational tools can provide initial estimations that guide the choice of suitable analytical methods.
| Property | Predicted Value | Implication for Experimental Design |
| LogP | ~0.2 - 1.1 | Suggests low to moderate lipophilicity.[1][2] May necessitate the use of organic co-solvents for preparing initial stock solutions. |
| pKa | Multiple ionizable groups | The presence of phenolic hydroxyl and pyridine nitrogen atoms indicates that solubility will be pH-dependent. Testing across a physiological pH range is essential. |
| Topological Polar Surface Area (TPSA) | ~45-60 Ų | Indicates good potential for membrane permeability.[1][3] |
Comprehensive Aqueous Solubility Assessment
A single-point solubility measurement can often be deceptive. A thorough profile across a variety of conditions is vital for constructing a robust data package.
Thermodynamic (Equilibrium) Solubility: The "Gold Standard"
This method ascertains the equilibrium solubility of the compound, which represents the true point of saturation. The Shake-Flask method is widely recognized as the benchmark for this determination.[4][5][6]
Rationale for Experimental Choice: The shake-flask method is selected for its capacity to allow the system to attain true thermodynamic equilibrium, yielding a definitive solubility value under particular conditions. This is crucial for biopharmaceutical classification.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Buffer Preparation: Formulate a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate conditions from the stomach to the intestine.
-
Compound Addition: Introduce an excess of this compound into vials containing each buffer. A visible excess of solid should be present.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a specified duration (e.g., 24-72 hours) to ensure that equilibrium is achieved. A preliminary study to determine the time to equilibrium is advisable.
-
Phase Separation: Isolate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 20 minutes), followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Self-Validation:
-
Analyze samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Analyze the solid residue using methods like X-ray Powder Diffraction (XRPD) to check for any changes in polymorphic or solvate forms during the experiment.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. This high-throughput method is well-suited for the early stages of discovery.[7]
Rationale for Experimental Choice: This technique is invaluable for ranking compounds in early discovery. The resulting supersaturated solution mimics the conditions that can arise during in-vivo dissolution, offering insights into potential precipitation risks.[6]
Experimental Protocol: Nephelometry-Based Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation & Measurement: Incubate the plate for a brief period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed relative to the baseline.
Stability Analysis: Ensuring the Integrity of the Compound
Stability testing is essential for defining storage conditions, determining shelf-life, and identifying potential degradation pathways that could result in a loss of potency or the formation of toxic impurities. The International Council for Harmonisation (ICH) provides a structured framework for stability testing.[8][9][10][11]
Solution State Stability
This assessment evaluates the stability of the compound in various solvents and at different pH conditions, which is pertinent to formulation development and in-vitro assays.
Experimental Protocol: pH-Rate Profile
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation Solutions: Spike the stock solution into a series of aqueous buffers (pH 2.0, 7.4, 9.0) to a final concentration of approximately 10-50 µM.
-
Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each solution.
-
Reaction Quenching: Immediately halt any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the remaining percentage of this compound at each time point using HPLC-UV.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will give the degradation rate constant (k) at each pH.
Logical Relationship of Stability Testing
Caption: Interrelation of Stability Studies.
Solid-State Stability (Forced Degradation)
Forced degradation studies involve intentionally stressing the compound to identify probable degradation products and to determine the inherent stability of the molecule. This is a fundamental aspect of the ICH guideline Q1A(R2).[11]
Rationale for Experimental Choice: These studies are crucial for the development of stability-indicating analytical methods. By generating potential degradants, it can be ensured that the HPLC method is capable of separating them from the parent peak, which is vital for accurate quantification during formal stability studies.
Experimental Protocol: Forced Degradation
-
Acid/Base Hydrolysis: Treat the solid compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for several hours.
-
Oxidative Degradation: Expose the compound in solution to 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C for an extended period).
-
Photostability: Expose the solid compound and its solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, in accordance with ICH Q1B.
-
Analysis: For each condition, analyze the stressed sample using HPLC-UV/MS. The objective is to achieve 5-20% degradation. Mass spectrometry data is critical for the tentative identification of degradation products.
Data Interpretation and Reporting
All quantitative data should be meticulously tabulated to facilitate clear interpretation and comparison.
Table 1: Summary of Thermodynamic Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Standard Deviation | Method |
| 2.0 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |
| 4.5 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |
| 7.4 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |
| 9.0 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |
Table 2: Summary of Solution State Stability (t½ in hours at 37°C)
| pH | Half-life (t½, hours) | Degradation Rate Constant (k, hr⁻¹) |
| 2.0 | [Insert Data] | [Insert Data] |
| 7.4 | [Insert Data] | [Insert Data] |
| 9.0 | [Insert Data] | [Insert Data] |
Conclusion: A Pathway to Informed Drug Development
The comprehensive analysis of the solubility and stability of this compound is not merely an exercise in data collection; it is a critical investment in the fundamental understanding of a potential drug candidate. The protocols and insights provided in this guide establish a framework for generating a robust and self-validating dataset. This information empowers medicinal chemists to make well-informed decisions, enables formulation scientists to develop viable drug products, and furnishes regulatory agencies with evidence of a thoroughly characterized molecule. By adopting this rigorous, science-driven approach, drug development programs can be de-risked, and the likelihood of translating promising molecules into effective therapies can be increased.
References
- 1. 1H-Pyrrolo[3,2-b]pyridin-5-ol | C7H6N2O | CID 14657261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 66775337 | C14H12N4 | CID 66775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 9. scribd.com [scribd.com]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridin-7-ol Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and the pyrrole ring imparts specific electronic and steric properties, making it an attractive framework for the design of novel therapeutic agents. The introduction of a hydroxyl group at the 7-position further enhances its potential by providing a key hydrogen bond donor and a site for further functionalization. Derivatives of this scaffold have shown promise in various therapeutic areas, including as kinase inhibitors and central nervous system agents, due to their ability to form crucial interactions with biological targets.
This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its derivatives. We will delve into the strategic considerations behind different synthetic routes, offering detailed protocols and insights into the underlying chemical principles.
Strategic Approaches to the this compound Core
The synthesis of the this compound scaffold can be approached through several strategic disconnections. The primary challenge lies in the construction of the fused bicyclic system with the desired regiochemistry of the hydroxyl group. Two main strategies are prevalent:
-
Construction of the Pyrrole Ring onto a Pre-functionalized Pyridine: This is a common and versatile approach where a suitably substituted pyridine derivative serves as the starting material for the annulation of the pyrrole ring.
-
Modification of a Pre-formed Pyrrolo[3,2-b]pyridine Core: This strategy involves the synthesis of a substituted pyrrolo[3,2-b]pyridine, followed by the introduction or unmasking of the 7-hydroxy group in a later step.
Below, we detail a robust and adaptable synthetic route that combines these strategies, focusing on the synthesis of a key intermediate, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, followed by its demethylation to afford the target this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic strategy from a substituted pyridine to the final this compound.
Caption: General synthetic strategy for this compound.
Detailed Protocols and Methodologies
Part 1: Synthesis of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine
This part of the synthesis focuses on the construction of the pyrrole ring onto a pre-existing and appropriately substituted pyridine core. The choice of a methoxy group serves as a protecting group for the final hydroxyl functionality, which can be readily removed in the final step. Commercial sources for 7-Methoxy-1H-pyrrolo[3,2-b]pyridine are also available, which can be a convenient starting point for the subsequent demethylation step[1][2][3].
Protocol 1: Palladium-Catalyzed Annulation of a Substituted Pyridine
This protocol is based on the principles of transition-metal-catalyzed cross-coupling and subsequent cyclization, a powerful and widely used methodology in heterocyclic synthesis.
Materials:
-
2-Amino-3-bromo-X-methoxypyridine (where X is a position that directs the desired regiochemistry)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Sonogashira Coupling:
-
To a solution of 2-amino-3-bromo-X-methoxypyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (0.02-0.05 eq), CuI (0.04-0.10 eq), and the base (e.g., triethylamine, 2-3 eq).
-
To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkynylated pyridine intermediate.
-
-
Deprotection and Cyclization:
-
Dissolve the purified alkynylated pyridine intermediate in a suitable solvent (e.g., methanol).
-
Add a base such as potassium carbonate to remove the trimethylsilyl group.
-
After deprotection is complete (monitored by TLC), isolate the terminal alkyne.
-
In a separate flask under an inert atmosphere, dissolve the deprotected alkyne in anhydrous THF.
-
Add potassium tert-butoxide (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 7-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Rationale and Insights:
-
Choice of Starting Material: The use of a 2-amino-3-bromopyridine derivative is strategic. The amino group is crucial for the subsequent cyclization to form the pyrrole ring, and the bromo substituent provides a handle for the palladium-catalyzed cross-coupling reaction. The position of the methoxy group on the starting pyridine will determine the final position of the hydroxyl group.
-
Palladium and Copper Catalysis: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is essential for the activation of the alkyne.
-
Base-Mediated Cyclization: The intramolecular cyclization is typically promoted by a strong, non-nucleophilic base like potassium tert-butoxide. The base deprotonates the amino group, which then attacks the alkyne to form the pyrrole ring in a 5-endo-dig cyclization.
Part 2: Demethylation to this compound
The final step in this synthetic sequence is the cleavage of the methyl ether to unveil the desired hydroxyl group. Several reagents can be employed for this transformation, with boron tribromide (BBr₃) being a common and effective choice for demethylating aryl methyl ethers.
Protocol 2: Boron Tribromide Mediated Demethylation
Materials:
-
7-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate solution
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dissolve 7-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of BBr₃:
-
Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise to the cooled solution of the starting material. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Add more methanol and concentrate again to ensure the removal of residual boron species.
-
Neutralize the residue by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
-
Rationale and Insights:
-
Mechanism of Demethylation: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. This results in the cleavage of the C-O bond.
-
Reaction Conditions: The reaction is typically performed at low temperatures to control its exothermicity and to minimize potential side reactions. Anhydrous conditions are crucial as BBr₃ reacts vigorously with water.
-
Workup Procedure: The quenching with methanol is important to decompose the excess BBr₃ and the boron-containing intermediates. The subsequent neutralization and extraction steps are standard procedures for isolating the phenolic product. The use of a co-solvent like isopropanol during extraction can improve the recovery of the often more polar hydroxylated product.
Alternative Synthetic Considerations
While the outlined route is robust, other classical indole synthesis methods can be adapted for the construction of the pyrrolo[3,2-b]pyridine scaffold.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[4][5][6][7][8] In the context of our target molecule, a suitably substituted aminopyridine could be reacted with an appropriate ketone derivative to form the pyrrole ring. However, the harsh reaction conditions often required for the classical Bischler-Möhlau synthesis can limit its applicability to sensitive substrates.[6][7]
-
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between an o-haloaniline and an alkyne offers a milder alternative for indole and azaindole synthesis.[9][10][11][12][13] A 2-amino-3-halopyridine derivative bearing a protected hydroxyl group could potentially be reacted with an alkyne to construct the desired pyrrolo[3,2-b]pyridine core. The regioselectivity of the alkyne insertion is a key consideration in this approach.[11]
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield | Notes |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/DMF | 50-80 °C | 60-85% | Requires inert atmosphere. |
| Cyclization | KOtBu | THF | 0 °C to RT | 70-90% | Anhydrous conditions are critical. |
| Demethylation | BBr₃ | DCM | -78 °C to RT | 50-75% | Sensitive to moisture. |
Conclusion
The synthesis of this compound derivatives is an important endeavor for the discovery of new drug candidates. The methods outlined in this guide, particularly the strategy involving the construction of a 7-methoxy precursor followed by demethylation, provide a reliable and adaptable approach for accessing this valuable scaffold. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a variety of derivatives for further biological evaluation. The exploration of alternative methods such as the Bischler-Möhlau and Larock syntheses may also offer additional routes to this important class of molecules.
References
- 1. 425380-39-8|7-Methoxy-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 2. 2386680-30-2|7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 7-Hydroxy-4-methoxy-6-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. diglib.tugraz.at [diglib.tugraz.at]
- 13. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 1H-Pyrrolo[3,2-b]pyridin-7-ol Scaffold
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, is of profound interest in medicinal chemistry, particularly for its role in developing kinase inhibitors.[1] Its structural isomer, 7-azaindole, is recognized as a "kinase privileged fragment" due to its capacity to form critical bidentate hydrogen bonds within the hinge region of kinase enzymes.[1] This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of a specific, high-value derivative: 1H-pyrrolo[3,2-b]pyridin-7-ol. We will explore the primary reactive sites of this molecule and present field-proven methodologies for N-alkylation, O-activation for cross-coupling, and C-H functionalization. The protocols herein are designed not merely as procedural steps but as a framework for rational chemical modification, empowering researchers in drug discovery to synthesize novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
The this compound Scaffold: A Map of Reactivity
The inherent chemical properties of the this compound core offer several distinct handles for chemical modification. A researcher's strategy will depend on the desired structure-activity relationship (SAR) goals, whether it's modulating solubility, improving cell permeability, or extending a vector toward a new pocket in a biological target. The primary sites for functionalization are the N1-pyrrole nitrogen, the C7-hydroxyl group, and the electron-rich C3 position of the pyrrole ring.
Figure 1: Reactivity map of the this compound core.
Protocol I: N1-Alkylation of the Pyrrole Ring
Expertise & Experience: Functionalization of the pyrrole nitrogen is a fundamental strategy to block hydrogen-bond donor capabilities, enhance metabolic stability, and introduce substituents that can probe specific regions of a target protein. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete deprotonation of the pyrrole N-H (pKa ≈ 17) without competing side reactions. The use of an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential to prevent quenching of the generated anion.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Self-Validation Check: Effervescence (hydrogen gas evolution) should be observed.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-alkylated product.
Figure 2: Workflow for the N1-alkylation protocol.
Protocol II: O-Activation and Suzuki-Miyaura Cross-Coupling at C7
Expertise & Experience: The C7-hydroxyl group is a versatile handle, but it is a poor leaving group for direct cross-coupling. Therefore, it must first be converted into a more reactive species. Conversion to a triflate (-OTf) is a robust and widely used strategy, creating an excellent leaving group for subsequent palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl moieties at the C7 position.[2][3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Part A: Conversion of C7-OH to C7-OTf (Triflate Formation)
-
Preparation: To a solution of N-protected this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) at -78 °C (dry ice/acetone bath), add a suitable non-nucleophilic base such as 2,6-Lutidine or Triethylamine (1.5 eq).
-
Scientist's Insight: N-protection (e.g., with a Boc or SEM group) is often necessary to prevent triflation at the pyrrole nitrogen.
-
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC for the consumption of starting material.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Allow to warm to room temperature, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude triflate is often used directly in the next step after a quick filtration through a plug of silica.
Part B: Suzuki-Miyaura Cross-Coupling
-
Reagent Assembly: In a microwave vial or Schlenk flask, combine the C7-triflate from Part A (1.0 eq), the desired aryl or heteroaryl boronic acid or pinacol ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane/Water (4:1) or DMF/Water (4:1).
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Trustworthiness Check: Proper degassing is paramount to prevent catalyst oxidation and ensure a successful reaction.
-
-
Heating: Heat the reaction mixture to 80-120 °C, either conventionally or using microwave irradiation, for 2-12 hours.[4] Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the C7-arylated product.
Figure 3: Workflow for C7-functionalization via triflation and Suzuki coupling.
Summary of Functionalization Strategies
The versatility of the this compound scaffold allows for a multi-pronged approach to analogue synthesis. The following table summarizes the key transformations discussed.
| Position | Reaction Type | Key Reagents | Purpose & Mechanistic Insight |
| N1 | Alkylation/Arylation | NaH, Alkyl Halide (R-X) | Deprotonation of the weakly acidic pyrrole N-H followed by Sₙ2 displacement. Modulates H-bonding and lipophilicity. |
| C7 | O-Triflation | Tf₂O, 2,6-Lutidine | Conversion of the poor -OH leaving group into an excellent -OTf leaving group for subsequent cross-coupling reactions. |
| C7 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Palladium-catalyzed cross-coupling cycle (oxidative addition, transmetalation, reductive elimination) to form a C-C bond. |
| C3 | Electrophilic Halogenation | NBS or NIS, DMF | The electron-rich pyrrole ring undergoes electrophilic aromatic substitution preferentially at the C3 position. Introduces a handle for further coupling. |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-throughput screening of 1h-Pyrrolo[3,2-b]pyridin-7-ol libraries
Application Note & Protocol
Topic: High-Throughput Screening of 1H-Pyrrolo[3,2-b]pyridin-7-ol Libraries for Novel Kinase Inhibitors
Introduction
1.1 The this compound Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as a 7-azaindole, is a privileged heterocyclic scaffold of profound interest in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an exceptional bioisostere for the native indole nucleus, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential across multiple domains, including neuroscience as NMDA receptor modulators and in oncology as potent inhibitors of tubulin polymerization and various protein kinases.[1][2] The versatility of the 1H-pyrrolo[3,2-b]pyridine framework allows for extensive chemical modification, making it an ideal starting point for the construction of large, diverse chemical libraries aimed at discovering novel therapeutic agents.[3]
1.2 High-Throughput Screening (HTS) as a Tool for Lead Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and miniaturized assays to rapidly evaluate the biological activity of hundreds of thousands to millions of compounds.[4] This process allows for the unbiased identification of "hits"—compounds that modulate the activity of a biological target in a desired manner. Subsequent hit-to-lead optimization refines these initial findings into viable drug candidates. The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.
1.3 Application Focus: Screening for Novel Protein Kinase Inhibitors
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[5] Their role as central regulators of cellular signaling pathways makes them highly "druggable." Given that numerous 1H-pyrrolo[3,2-b]pyridine derivatives have been successfully developed as kinase inhibitors, this application note will detail a comprehensive workflow for screening libraries based on this scaffold against a representative protein kinase target.[6][7]
Assay Principle & Selection
2.1 Overview of HTS Assay Technologies for Kinase Inhibition
Several technologies are available for monitoring kinase activity in an HTS format, each with distinct advantages and disadvantages.[8] Fluorescence-based assays are common and highly sensitive but can be susceptible to interference from autofluorescent library compounds.[9][10] Luminescence-based assays often provide a better signal-to-background ratio.[11] For this application, we focus on a proximity-based assay technology.
2.2 Rationale for Selecting an AlphaScreen Kinase Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is exceptionally well-suited for kinase HTS campaigns.[12][13]
-
Homogeneous Format: It is a "no-wash" assay, simplifying automation and reducing variability.
-
High Sensitivity: The signal amplification cascade allows for the use of low concentrations of enzyme and substrate.
-
Reduced Interference: The long-wavelength emission (520–620 nm) and time-resolved detection minimize interference from autofluorescent compounds, which typically emit at shorter wavelengths.[13]
-
Versatility: The assay can be readily adapted to measure the activity of a wide range of protein kinases.
2.3 The AlphaScreen Assay Principle for Kinase Activity
The AlphaScreen kinase assay measures the phosphorylation of a biotinylated substrate peptide. The assay components include streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads.
-
No Kinase Activity: In the absence of phosphorylation, the Donor and Acceptor beads remain dispersed in solution. Excitation of the Donor bead at 680 nm generates singlet oxygen, which decays before it can reach an Acceptor bead. No signal is produced.[14]
-
Kinase Activity: The kinase transfers a phosphate group from ATP to the biotinylated substrate. The anti-phospho-antibody on the Acceptor bead recognizes and binds the newly phosphorylated substrate. Simultaneously, the streptavidin on the Donor bead binds to the biotin moiety of the substrate.
-
Signal Generation: This binding event brings the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation at 680 nm, the singlet oxygen produced by the Donor bead diffuses to the nearby Acceptor bead, triggering a chemiluminescent cascade that results in a strong light emission, which is detected by a plate reader.[12][15]
An inhibitor from the this compound library will prevent substrate phosphorylation, thus leading to a decrease in the AlphaScreen signal.
Experimental Workflow
The overall workflow is designed to efficiently identify, confirm, and validate true hits while systematically eliminating artifacts.
Materials and Reagents
| Item | Supplier Example | Purpose |
| Enzyme & Substrate | ||
| Active Protein Kinase | Reaction Biology | The biological target |
| Biotinylated Substrate | Revvity | Substrate for phosphorylation |
| ATP | Sigma-Aldrich | Phosphate donor |
| AlphaScreen Reagents | ||
| Streptavidin Donor Beads | Revvity | Binds biotinylated substrate |
| Anti-Phospho Acceptor Beads | Revvity | Binds phosphorylated substrate |
| Buffers & Plates | ||
| Kinase Assay Buffer | Boston BioProducts | Maintains optimal enzyme activity |
| 1536-well low-volume plates | Greiner Bio-One | Microplates for HTS |
| Controls | ||
| Staurosporine | Selleck Chemicals | Potent, non-selective kinase inhibitor (Pos. Ctrl) |
| DMSO | Sigma-Aldrich | Vehicle control (Neg. Ctrl) |
| Equipment | ||
| Multilabel Plate Reader | Revvity (EnVision) | Equipped for AlphaScreen detection |
| Acoustic Liquid Handler | Labcyte (Echo) | Nanoliter dispensing of compounds and reagents |
| Automated Plate Handling | Agilent | Robotic integration for HTS |
Detailed Protocols
5.1 Protocol 1: Assay Development and Optimization
Causality: Before commencing a full screen, it is critical to define assay conditions that yield a robust and reproducible signal window. This is achieved by optimizing enzyme, substrate, and ATP concentrations to operate under initial velocity conditions, ensuring the assay is sensitive to inhibition.
-
Enzyme Titration: Perform a matrix titration of the kinase (e.g., 0.1 to 10 nM final concentration) against a fixed, excess concentration of the biotinylated substrate and ATP (e.g., 100 nM and 10 µM, respectively). Incubate for 60 minutes at room temperature.
-
Signal Detection: Add a mixture of Donor and Acceptor beads (e.g., 20 µg/mL each) and incubate for an additional 60 minutes in the dark.
-
Read Plate: Measure the AlphaScreen signal on a compatible plate reader.
-
Select Concentration: Choose the lowest enzyme concentration that gives a robust signal-to-background ratio (>10) to maximize sensitivity to inhibitors and conserve reagents.
-
ATP Km Determination: Using the optimized enzyme concentration, perform a substrate titration with ATP (e.g., 0.1 µM to 1 mM) to determine the Michaelis constant (Km). For inhibitor screening, it is standard practice to use an ATP concentration equal to its Km value. This ensures the assay is sensitive to both ATP-competitive and non-competitive inhibitors.
5.2 Protocol 2: Primary High-Throughput Screen (Single-Point)
Causality: This step rapidly identifies compounds from the this compound library that show any level of inhibitory activity at a single, high concentration (typically 10-20 µM).
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (from 10 mM DMSO stocks) into a 1536-well assay plate. This results in a final assay concentration of 10 µM in a 2 µL total volume.
-
Control Allocation: Dedicate specific columns for controls:
-
Positive Control: Staurosporine (final concentration 1 µM) for maximum inhibition.
-
Negative Control: DMSO only for minimum inhibition (0% baseline).
-
-
Reagent Addition: Add 1 µL of a 2X kinase/substrate solution (containing the optimized concentration of kinase and biotinylated substrate in assay buffer).
-
Initiate Reaction: Add 1 µL of a 2X ATP solution (at 2x Km concentration).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 1 µL of a 2X AlphaScreen bead mix (Donor and Acceptor beads in detection buffer). Incubate for 60 minutes in the dark.
-
Data Acquisition: Read the plate using an AlphaScreen-capable multilabel reader.
5.3 Protocol 3: Hit Confirmation and Dose-Response Analysis
Causality: Primary hits must be re-tested to confirm their activity and determine their potency (IC50). A dose-response curve provides a quantitative measure of inhibitor strength and helps to identify compounds with undesirable activity profiles.[16][17]
-
Cherry-Pick Hits: Select compounds that meet the primary hit criteria (e.g., >50% inhibition) for follow-up.
-
Serial Dilution: Create an 11-point, 3-fold serial dilution series for each hit compound, typically starting from 100 µM.
-
Assay Execution: Perform the AlphaScreen assay as described in Protocol 5.2, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plates.
-
Data Analysis: Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]
5.4 Protocol 4: Counter-Screen for Assay Interference
Causality: This is a critical self-validating step to eliminate false positives.[20][21] Some compounds can interfere directly with the AlphaScreen technology (e.g., by quenching the signal or inhibiting the chemiluminescent reaction) without acting on the kinase target.[22]
-
Assay Setup: Run the exact same AlphaScreen protocol as in 5.3, but use an assay buffer that omits the protein kinase.
-
Data Interpretation:
-
True Hits: Compounds that show dose-dependent inhibition in the primary assay but NO activity in the counter-screen are considered true inhibitors of the kinase.
-
False Positives: Compounds that show dose-dependent signal reduction in BOTH the primary and counter-assays are flagged as artifacts interfering with the detection method and are discarded.
-
Data Analysis and Quality Control
6.1 Primary Screen Data Analysis
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Pos_Ctrl) / (Mean_Signal_Neg_Ctrl - Mean_Signal_Pos_Ctrl))
-
Z'-Factor Calculation and Interpretation: The Z'-factor is a statistical measure of assay quality, assessing the separation between the positive and negative controls.[23] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[24][25][26]
Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, clear separation between controls.[27] |
| 0 to 0.5 | Marginal assay, may require optimization.[24] |
| < 0 | Unacceptable assay, control signals overlap.[25] |
6.2 Dose-Response Curve Fitting
The IC50 is determined by fitting the dose-response data to a four-parameter variable slope model using software like GraphPad Prism. The equation is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
6.3 Hit Triage and Validation Cascade
A logical cascade is essential to focus resources on the most promising compounds.
Troubleshooting and Scientific Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls; insufficient signal window; reagent instability. | Re-optimize enzyme/ATP concentrations. Ensure proper mixing and precise liquid handling. Check reagent age and storage conditions. |
| High Plate-to-Plate Variation | Inconsistent incubation times; temperature gradients across plates; batch-to-batch reagent differences.[28] | Use a temperature-controlled incubator. Standardize all incubation steps precisely. Qualify new batches of reagents before use in a large screen. |
| High Percentage of False Positives | Library contains many interfering compounds (aggregators, fluorescent compounds).[29][30] | Implement counter-screens early. Use computational filters like PAINS (Pan-Assay Interference Compounds) to flag problematic scaffolds.[29] |
| "Flat" Dose-Response Curves | Compound has reached its solubility limit; compound is an aggregator or has another non-specific mechanism. | Check compound solubility in assay buffer. Always run a counter-screen to rule out aggregation as a cause of apparent activity.[22] |
Insight on the this compound Scaffold: While generally well-behaved, fused aromatic systems can sometimes exhibit autofluorescence.[31] The choice of the red-shifted AlphaScreen assay is a proactive measure to mitigate this potential liability. If fluorescence interference is still suspected, an orthogonal assay based on a different detection modality (e.g., luminescence resonance energy transfer [LRET]) should be employed for secondary validation.[11][32]
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of this compound libraries to identify novel protein kinase inhibitors. By integrating a highly sensitive AlphaScreen assay with a rigorous, multi-step validation workflow that includes essential counter-screens, researchers can confidently identify true, target-specific hits. The emphasis on assay optimization, stringent quality control via the Z'-factor, and a logical hit triage cascade ensures the efficient use of resources and increases the probability of discovering promising lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assay.dev [assay.dev]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. academic.oup.com [academic.oup.com]
- 27. Z-factor - Wikipedia [en.wikipedia.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes & Protocols: 1H-Pyrrolo[3,2-b]pyridin-7-ol as a Versatile Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-b]pyridin-7-ol, a privileged heterocyclic scaffold, and its application as a strategic fragment in modern drug discovery campaigns. By leveraging its unique structural and chemical attributes, this fragment serves as an invaluable starting point for the development of potent and selective therapeutic agents.
Introduction: The Power of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bicyclic heterocycle, is a cornerstone in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. Its rigid structure, coupled with the presence of both hydrogen bond donors and acceptors, makes it an ideal scaffold for designing targeted inhibitors. The 7-hydroxy substituent of this compound provides a crucial anchor point for hydrogen bonding interactions within a protein's binding pocket and serves as a key vector for chemical elaboration in fragment-to-lead optimization.
Derivatives of the broader pyrrolopyridine class have demonstrated significant therapeutic potential, targeting a variety of enzymes and receptors implicated in oncology, neuroscience, and inflammatory diseases. Notably, the pyrrolopyridine scaffold is a key component in several clinically investigated and approved drugs, underscoring its importance in pharmaceutical research.
Physicochemical Properties of a Privileged Fragment
To be an effective fragment for fragment-based drug discovery (FBDD), a molecule must possess favorable physicochemical properties that align with the "Rule of Three". While experimental data for this compound is not extensively available, its properties can be estimated based on its parent scaffold, 1H-pyrrolo[3,2-b]pyridine, and related isomers. These properties make it an attractive starting point for FBDD campaigns.
| Property | Estimated Value | Rationale for FBDD Suitability |
| Molecular Weight | ~134.14 g/mol | Well within the "Rule of Three" (<300 Da), ensuring it explores chemical space efficiently. |
| cLogP | ~1.0-1.5 | Indicates good solubility and potential for favorable ADME properties. |
| Hydrogen Bond Donors | 2 | Provides key interaction points for target binding. |
| Hydrogen Bond Acceptors | 2 | Offers additional opportunities for specific interactions with the target protein. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good potential for cell permeability and oral bioavailability. |
Synthesis of the this compound Scaffold
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted pyrrolopyridines. The following protocol is a generalized approach.
Proposed Synthetic Pathway
A potential route involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Caption: Proposed synthetic workflow for this compound.
Illustrative Step-by-Step Protocol
-
Protection of the Hydroxyl Group: Start with a commercially available 2-amino-3-halo-x-hydroxypyridine. The hydroxyl group is protected, for example, as a benzyl ether, to prevent interference in subsequent reactions.
-
Sonogashira Coupling: The protected aminohalopyridine is subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.
-
Cyclization: The resulting alkyne-substituted pyridine undergoes an intramolecular cyclization to form the pyrrole ring. This is typically achieved by treating the compound with a base, such as potassium tert-butoxide, in a suitable solvent like DMSO.
-
Deprotection: The protecting groups on the pyrrole nitrogen (if any) and the 7-hydroxyl group are removed. For instance, a benzyl ether can be cleaved by hydrogenolysis using a palladium catalyst on carbon.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an excellent candidate for inclusion in a fragment library due to its low molecular weight, favorable physicochemical properties, and the presence of both hydrogen bond donor and acceptor functionalities.
FBDD Workflow
The general workflow for utilizing this fragment in an FBDD campaign is as follows:
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol for a Biophysical Screening Cascade
-
Primary Screen (Surface Plasmon Resonance - SPR):
-
Immobilize the target protein on a sensor chip.
-
Screen a library of fragments, including this compound, at a concentration of 100-500 µM.
-
Identify initial hits based on binding responses.
-
-
Hit Validation (Nuclear Magnetic Resonance - NMR):
-
Perform ¹H-¹⁵N HSQC NMR experiments with ¹⁵N-labeled target protein in the presence and absence of the hit fragment.
-
Confirm direct binding by observing chemical shift perturbations in the protein's NMR spectrum.
-
-
Structural Characterization (X-ray Crystallography):
-
Soak or co-crystallize the target protein with the validated hit fragment.
-
Solve the crystal structure to determine the binding mode of the fragment. This provides crucial information about the key interactions and identifies vectors for chemical elaboration.
-
Biological Targets and Therapeutic Potential
The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established "kinase privileged" fragment.[1] Derivatives have been shown to inhibit a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Potential Kinase Targets
Based on the activity of related pyrrolopyridine derivatives, potential kinase targets for compounds derived from this compound include:
-
Haspin Kinase: Involved in cell division, making it a target for cancer therapy.[2]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.
-
FMS Kinase (CSF-1R): Implicated in cancer and inflammatory diseases.[3]
-
Janus Kinases (JAKs): Involved in immune signaling pathways.[4]
Illustrative Kinase Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This commercially available assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Prepare Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, ATP, and the test compound (derived from this compound) at various concentrations.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Stop Kinase Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is limited, general principles from related pyrrolopyridine series can guide optimization efforts:
-
The 7-OH group: This is a critical interaction point. Modifications should be carefully considered. It can be a key hydrogen bond donor. Bioisosteric replacements for the phenol group, such as small heterocycles, could be explored to improve metabolic stability or fine-tune binding interactions.[2][5]
-
Substitution on the Pyrrole Ring: The nitrogen of the pyrrole can be a point for substitution to explore different regions of the binding pocket. Small alkyl groups or other functionalities can be introduced here.
-
Substitution on the Pyridine Ring: The pyridine ring offers several positions for substitution to enhance potency and selectivity. For example, introducing substituents at the C2, C3, C5, or C6 positions can modulate the electronic properties and steric profile of the molecule.
Conclusion
This compound represents a high-value fragment for modern drug discovery. Its favorable physicochemical properties, combined with the proven therapeutic relevance of the pyrrolopyridine scaffold, make it an excellent starting point for FBDD campaigns targeting a wide range of diseases. The synthetic tractability and multiple vectors for chemical elaboration provide a rich opportunity for medicinal chemists to develop novel, potent, and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 1H-Pyrrolo[3,2-b]pyridin-7-ol in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules.[1] Accurate quantification of this analyte in biological matrices such as human plasma is critical for preclinical and clinical pharmacokinetic and toxicokinetic studies. This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
The presented method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography for separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high sensitivity, selectivity, and throughput, making it suitable for supporting drug development programs.
Scientific Rationale and Method Development
The development of a reliable bioanalytical method for this compound requires careful consideration of its physicochemical properties. As a polar, nitrogen-containing heterocyclic compound with a phenolic hydroxyl group, challenges in chromatographic retention and potential for metabolic transformation must be addressed.
Analyte Characteristics:
-
Structure: this compound
-
Molecular Formula: C₇H₆N₂O
-
Molecular Weight: 134.14 g/mol [4]
-
Polarity: The presence of the pyrrole and pyridine rings, along with the hydroxyl group, imparts significant polarity to the molecule. This necessitates a chromatographic strategy that ensures adequate retention on a reversed-phase column.
Choice of Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[5] The use of MRM allows for the specific detection of the analyte and its internal standard, minimizing interferences from endogenous plasma components.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, rapid, and effective method for removing the bulk of proteins from plasma samples.[6] Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography. This technique is particularly suitable for high-throughput analysis.
Chromatographic Separation
A C18 reversed-phase column is selected to provide sufficient retention for the polar analyte. The mobile phase consists of an aqueous component with a small amount of formic acid to promote protonation of the analyte and improve peak shape, and an organic component (acetonitrile) to facilitate elution. A gradient elution is employed to ensure efficient separation and minimize run time.
Internal Standard (IS) Selection
The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[7] A stable isotope-labeled (SIL) internal standard is the ideal choice; however, in its absence, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For this method, 1H-Pyrrolo[3,2-b]pyridine is proposed as a suitable internal standard. It shares the core pyrrolopyridine structure and is expected to have similar extraction recovery and ionization efficiency.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
1H-Pyrrolo[3,2-b]pyridine (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and 1H-Pyrrolo[3,2-b]pyridine (IS) and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or subject sample plasma).
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank matrix. To the blank matrix, add 150 µL of acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentally |
| 1H-Pyrrolo[3,2-b]pyridine (IS): To be determined experimentally | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies for the analyte and internal standard must be optimized by infusing the individual compounds into the mass spectrometer.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[8] The validation should encompass the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The relationship between the concentration of the analyte and the response of the instrument. A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. This is assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[9]
Hypothetical Validation Data Summary
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (50 ng/mL) | HQC (150 ng/mL) |
| Intra-day | ||||
| n | 5 | 5 | 5 | 5 |
| Mean (ng/mL) | 1.05 | 2.98 | 50.5 | 148.9 |
| Accuracy (%) | 105 | 99.3 | 101 | 99.3 |
| Precision (CV%) | 8.2 | 5.6 | 4.1 | 3.5 |
| Inter-day | ||||
| n | 15 | 15 | 15 | 15 |
| Mean (ng/mL) | 1.08 | 3.05 | 51.2 | 151.5 |
| Accuracy (%) | 108 | 101.7 | 102.4 | 101 |
| Precision (CV%) | 9.5 | 7.1 | 5.3 | 4.8 |
Metabolism Considerations
The metabolism of pyrrolopyridine derivatives can involve oxidation of the pyrrole ring. It is important to consider potential metabolites during method development to ensure they do not interfere with the quantification of the parent compound. The high selectivity of MRM in LC-MS/MS helps to mitigate this risk.
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be highly selective, sensitive, and suitable for high-throughput analysis in a drug development setting. Adherence to the described method validation procedures will ensure the generation of reliable and accurate data for pharmacokinetic and toxicokinetic evaluations.
Method Validation Workflow
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. publ.iss.it [publ.iss.it]
- 6. nebiolab.com [nebiolab.com]
- 7. Assessment of phenolic compounds in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 9. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for the In Vivo Evaluation of 1H-Pyrrolo[3,2-b]pyridin-7-ol in a Murine Autoimmune Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the preclinical in vivo evaluation of 1H-Pyrrolo[3,2-b]pyridin-7-ol, a novel aza-indole compound. Pyrrolopyridine scaffolds are recognized as "kinase privileged fragments" and have been successfully developed as inhibitors of various protein kinases.[1][2] Given this precedent, we hypothesize that this compound acts as an inhibitor of the Janus Kinase (JAK) family, a critical mediator in inflammatory and autoimmune signaling pathways.[3][4][5] This guide outlines a comprehensive, multi-phase experimental plan designed to assess the compound's pharmacokinetic profile, safety, and therapeutic efficacy in a murine collagen-induced arthritis (CIA) model, a well-established analog of human rheumatoid arthritis.[6][7][8]
Introduction and Scientific Rationale
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structure is bioisosteric to the purine ring of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of protein kinases.[2][9] This has led to the development of numerous kinase inhibitors for diseases ranging from cancer to inflammation.[2]
Hypothesized Mechanism of Action: JAK-STAT Pathway Inhibition
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and interferons, are central to the pathogenesis of rheumatoid arthritis (RA).[4][10] These cytokines signal through the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3][4] Upon cytokine binding to its receptor, associated JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. Activated STATs then dimerize, translocate to the nucleus, and drive the transcription of inflammatory genes.[3][5] We hypothesize that this compound (designated PYR-7O for this protocol) inhibits one or more JAK isoforms, thereby blocking this inflammatory cascade. This approach is clinically validated, with several JAK inhibitors (JAKinibs) approved for the treatment of RA.[4][11]
To test this hypothesis in vivo, we will utilize the collagen-induced arthritis (CIA) model in DBA/1 mice. This model recapitulates key features of human RA, including synovial inflammation, cartilage destruction, and bone erosion, and is highly responsive to agents that modulate cytokine signaling.[6][8][12]
Caption: Hypothesized mechanism of PYR-7O in the JAK-STAT pathway.
Overall Experimental Workflow
The in vivo assessment of PYR-7O will proceed in three logical phases:
-
Phase I: Formulation & Acute Tolerability. Develop a stable vehicle for oral administration and determine the maximum tolerated dose (MTD).
-
Phase II: Pharmacokinetics (PK). Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single oral dose in healthy mice.
-
Phase III: Therapeutic Efficacy in a Murine Arthritis Model. Evaluate the ability of PYR-7O to prevent or reduce disease severity in the CIA model.
Caption: Phased experimental workflow for in vivo evaluation of PYR-7O.
Phase I: Formulation and Acute Tolerability Protocol
Objective: To develop a suitable oral formulation for the likely hydrophobic PYR-7O and establish a safe dose range for subsequent studies.
3.1. Protocol: Vehicle Formulation & Selection Causality: Poorly water-soluble compounds require a formulation to ensure consistent suspension and absorption upon oral gavage.[13][14] A common, well-tolerated vehicle for discovery studies is a solution/suspension containing a mix of solvents and surfactants.
-
Screening: Test the solubility of PYR-7O in individual GRAS (Generally Recognized As Safe) excipients (e.g., DMSO, PEG-400, Tween 80, Carboxymethylcellulose).
-
Formulation: Prepare a standard vehicle, such as 10% DMSO, 40% PEG-400, 5% Tween 80 in saline.
-
Preparation: a. Weigh the required amount of PYR-7O . b. Add DMSO and vortex until the compound is fully dissolved. c. Sequentially add PEG-400 and Tween 80, vortexing after each addition. d. Add saline dropwise while continuously vortexing to prevent precipitation. e. Visually inspect for clarity or a uniform suspension. Store at 4°C.[14]
3.2. Protocol: Acute Tolerability & MTD Study Causality: A single ascending dose study is essential to identify a dose that is pharmacologically active without causing overt toxicity, informing the dose selection for efficacy studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ARRIVE guidelines.[15][16][17][18]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Groups (n=3 per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg).
-
Group 2-5: PYR-7O at ascending doses (e.g., 10, 30, 100, 300 mg/kg).
-
-
Procedure: a. Acclimate animals for at least 7 days. b. Administer a single dose of the respective formulation via oral gavage.[13][19] c. Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose.
-
Endpoints: Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss). The MTD is defined as the highest dose that does not produce significant toxicity or more than 15% body weight loss.
Phase II: Pharmacokinetic (PK) Study Protocol
Objective: To determine the plasma concentration-time profile and key PK parameters of PYR-7O following a single oral dose.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Dose Selection: Choose a dose below the MTD expected to be in the therapeutic range (e.g., 30 mg/kg).
-
Procedure: a. Fast mice for 4 hours prior to dosing.[20] b. Administer a single oral gavage of PYR-7O (30 mg/kg). c. Collect blood samples (~50 µL) via submandibular or saphenous vein at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Sampling Time Points (n=3 mice per time point): Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of PYR-7O in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| Parameter | Description | Hypothetical Target Value |
| Cmax | Maximum observed plasma concentration | > 10x in vitro IC50 |
| Tmax | Time to reach Cmax | 1 - 2 hours |
| AUC(0-t) | Area under the concentration-time curve | Sufficient for target engagement |
| t1/2 | Elimination half-life | 4 - 8 hours (supports QD/BID dosing) |
Phase III: Efficacy in Collagen-Induced Arthritis (CIA) Model
Objective: To assess the therapeutic efficacy of PYR-7O in a prophylactic CIA model.
5.1. Protocol: Induction of CIA Causality: Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA) initiates an autoimmune response against the cartilage in joints, leading to an arthritic condition that mimics human RA.[6][7][12]
-
Animals: Male DBA/1 mice, 7-8 weeks old. Susceptibility to CIA is strain-specific.[6][12]
-
Day 0 - Primary Immunization: a. Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis). The quality of the emulsion is critical.[6][7] b. Anesthetize mice. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 - Booster Immunization: a. Prepare an emulsion of bovine type II collagen (2 mg/mL) with Incomplete Freund's Adjuvant (IFA). b. Anesthetize mice. Inject 100 µL of the emulsion intradermally at a site near the primary injection.[7][12]
5.2. Protocol: Dosing and Monitoring Causality: A prophylactic dosing regimen, starting before the onset of clinical symptoms, tests the compound's ability to prevent the inflammatory cascade. A positive control, such as the approved JAK inhibitor Tofacitinib, is crucial for validating the model's responsiveness.[11]
-
Study Groups (n=10-12 mice per group):
-
Group 1 (Healthy Control): No immunization, vehicle administration.
-
Group 2 (Disease Control): CIA induction + Vehicle administration.
-
Group 3 (Test Article): CIA induction + PYR-7O (e.g., 30 mg/kg, daily oral gavage).
-
Group 4 (Positive Control): CIA induction + Tofacitinib (e.g., 10 mg/kg, daily oral gavage).
-
-
Dosing Schedule: Begin daily oral gavage on Day 21 (day of booster) and continue until the end of the study (e.g., Day 42).
-
Clinical Assessment (3 times per week from Day 21): a. Body Weight: Monitor for general health. b. Arthritis Score: Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[6][12] c. Paw Thickness: Measure paw swelling using digital calipers.
5.3. Endpoint Analysis (Day 42)
-
Terminal Bleed: Collect blood for analysis of serum cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies via ELISA.
-
Histopathology: Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Micro-CT Analysis (Optional): Perform micro-computed tomography on hind paws to quantify bone erosion.
Ethical Considerations and Reporting
All experiments involving animals must be conducted under a protocol approved by a local IACUC.[21][22][23] The number of animals should be minimized, and procedures should be refined to reduce pain and distress. All reporting of results should conform to the ARRIVE 2.0 guidelines to ensure transparency and reproducibility.[15][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrheum.org [jrheum.org]
- 4. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Jak-STAT pathway in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 6. chondrex.com [chondrex.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 11. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 16. Home | ARRIVE Guidelines [arriveguidelines.org]
- 17. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 18. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. utoledo.edu [utoledo.edu]
- 22. drexel.edu [drexel.edu]
- 23. research.hawaii.edu [research.hawaii.edu]
Application Notes & Protocols: Leveraging 1H-Pyrrolo[3,2-b]pyridin-7-ol for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Abstract
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1H-Pyrrolo[3,2-b]pyridin-7-ol as a foundational scaffold for structure-activity relationship (SAR) studies. While direct biological data on this specific isomer is nascent, its structural attributes suggest significant potential, particularly as a hinge-binding motif for ATP-competitive kinase inhibitors. These notes offer a logical framework for initiating an SAR campaign, from initial synthesis and library generation to detailed biochemical and cellular characterization, drawing upon established principles from closely related 7-azaindole derivatives.[2][3][4][5][6][7][8][9][10]
Introduction: The Rationale for Investigating the this compound Scaffold
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[11] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a well-established "kinase privileged fragment" due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[10]
The isomeric 1H-pyrrolo[3,2-b]pyridine core, while less explored, presents a unique opportunity for developing novel intellectual property and potentially achieving distinct selectivity profiles against the kinome. The 7-hydroxy substituent of the titular compound offers a versatile handle for synthetic modification, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. Furthermore, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have already shown promise as inhibitors of enzymes like Acetyl-CoA carboxylase (ACC), demonstrating the biological relevance of this heterocyclic system.[12][13]
This guide will outline a systematic approach to unlock the therapeutic potential of this compound through a rigorous SAR campaign.
Synthetic Strategy and Library Design
Proposed General Synthetic Route
The synthesis can be envisioned starting from a substituted pyridine precursor. A multi-step sequence involving nitration, functionalization, and subsequent cyclization to form the pyrrole ring is a common strategy. The 7-hydroxy group could be introduced late-stage or protected throughout the synthesis.
For illustrative purposes, a general synthetic scheme for a related pyrrolopyridine is described in the literature, which can be adapted. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often starts from commercially available 2-bromo-5-methylpyridine.[14][15]
SAR Library Design: Key Positions for Modification
To systematically explore the chemical space around the this compound core, a focused library of analogs should be synthesized. Modifications should be prioritized at positions that are likely to interact with distinct sub-pockets of a kinase active site.
Caption: Key modification points for an SAR study on the this compound scaffold.
Table 1: Hypothetical Initial SAR Library Design
| Position of Modification | R Group Functionality | Rationale |
| N1 (Pyrrole) | H, Me, Et, Isopropyl | Probes for steric tolerance and potential interactions with the ribose-binding pocket. |
| C2 | Phenyl, 4-F-Ph, 3-Cl-Ph, Pyridyl | Explores the hydrophobic region and potential for additional H-bonds. |
| C3 | H, CONHMe, CONH(cyclopropyl) | Introduces vectors that can interact with the deeper regions of the ATP-binding site. |
| C7 (Phenolic OH) | OMe, OEt, O(CH2)2NMe2 | Modulates physicochemical properties (logP, pKa) and explores the solvent-front region. |
Experimental Protocols for SAR Evaluation
A tiered approach to screening is recommended, starting with a primary biochemical assay, followed by cellular assays for the most promising hits.
Primary Screening: In Vitro Kinase Inhibition Assay
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase. A luminescence-based assay that quantifies ADP production is a robust and high-throughput method.[10]
Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO for each compound to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well assay plate, add 50 nL of each diluted compound or DMSO control.
-
Add 5 µL of a solution containing the target kinase and the appropriate substrate peptide in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase) in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
Signal Detection:
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with a potent control inhibitor or no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Screening: Cell-Based Functional Assays
Once potent inhibitors are identified from the biochemical screen, their activity must be confirmed in a cellular context. This step validates on-target engagement and provides an initial assessment of cell permeability.
Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.[2][3][4]
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., a line where the target kinase pathway is known to be active) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a predetermined time (e.g., 2-4 hours).
-
If the kinase requires stimulation, add the appropriate growth factor or stimulus for the last 15-30 minutes of the compound incubation period.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.
-
Data Interpretation and SAR Progression
The data from the biochemical and cellular assays will guide the next round of synthesis.
Table 2: Illustrative SAR Data for a Hypothetical Kinase Target
| Compound ID | N1-R | C2-R | C3-R | C7-R | Kinase IC50 (nM) | p-Substrate (Cellular, 1 µM) |
| Parent | H | H | H | OH | 5,200 | ++++ |
| 1a | Me | H | H | OH | 2,100 | +++ |
| 1b | Isopropyl | H | H | OH | >10,000 | ++++ |
| 2a | H | 4-F-Ph | H | OH | 450 | ++ |
| 2b | H | 3-Cl-Ph | H | OH | 380 | ++ |
| 3a | H | 4-F-Ph | CONHMe | OH | 75 | + |
| 4a | H | 4-F-Ph | CONHMe | OMe | 65 | + |
| 4b | H | 4-F-Ph | CONHMe | O(CH2)2NMe2 | 120 | + |
(Note: Data is hypothetical and for illustrative purposes only. p-Substrate levels are a qualitative representation of phosphorylation, with '+' indicating higher levels.)
-
N1-substitution: Small alkyl groups are tolerated, but larger groups (isopropyl) are detrimental, suggesting steric constraints.
-
C2-substitution: Aryl groups, particularly those with electron-withdrawing substituents, significantly improve potency. This suggests a hydrophobic pocket that can be exploited.
-
C3-substitution: The introduction of a carboxamide at C3 dramatically increases potency, indicating a key hydrogen bond interaction.
-
C7-modification: Converting the phenol to a methyl ether (4a) maintains potency while potentially improving drug-like properties (e.g., reducing metabolic liability). The basic amine in 4b slightly reduces potency but could improve solubility.
The next synthetic efforts would focus on further exploring the C2 and C3 positions based on the potent lead compound 3a or 4a .
Visualizations
Illustrative Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway that can be targeted by kinase inhibitors.
SAR Experimental Workflow
Caption: A tiered workflow for a structure-activity relationship (SAR) study.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel kinase inhibitors. By leveraging established medicinal chemistry strategies and robust biochemical and cellular screening protocols, researchers can systematically investigate the SAR of this compound class. The methodologies and logical framework presented in these application notes provide a solid foundation for initiating such a drug discovery program, with the ultimate goal of identifying potent and selective clinical candidates.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Investigation of 1H-Pyrrolo[3,2-b]pyridin-7-ol in Neurological Disorder Research
Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Neuroscience
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key focus of modern drug discovery is the identification of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets. The 1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, has emerged as one such scaffold of significant interest in medicinal chemistry.[1] Its structural rigidity and capacity for hydrogen bonding make it an ideal candidate for the design of targeted therapeutics, particularly kinase inhibitors.[1]
This document provides a comprehensive guide for researchers investigating the therapeutic potential of a specific derivative, 1H-Pyrrolo[3,2-b]pyridin-7-ol , in the context of neurological disorders. While extensive research has been conducted on the broader class of azaindole derivatives, this particular compound represents a promising, yet underexplored, candidate. These notes will outline the scientific rationale for its investigation, detail its potential mechanisms of action based on related compounds, and provide robust protocols for its synthesis and evaluation in relevant preclinical models.
Scientific Rationale and Potential Mechanisms of Action
The therapeutic potential of this compound in neurological disorders is predicated on the well-documented activities of structurally related azaindole compounds. These activities converge on key pathological pathways implicated in neurodegeneration, including neuroinflammation, excitotoxicity, and protein aggregation.
Inhibition of Pro-inflammatory Kinases: MLK3 and LRRK2
Neuroinflammation is a critical component in the pathogenesis of many neurological disorders. Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) are two key kinases that play a central role in pro-inflammatory and apoptotic signaling cascades within neurons.
-
Mixed Lineage Kinase 3 (MLK3): MLK3 is a critical upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is heavily implicated in stress-induced neuronal apoptosis.[2][3][4] In the context of Alzheimer's disease, amyloid-β (Aβ) aggregates can activate the MLK3-MKK7-JNK3 signaling cascade, leading to neuronal loss.[5] Inhibition of MLK3, therefore, has the potential to simultaneously block multiple downstream pro-apoptotic pathways, offering a powerful neuroprotective strategy.[2] Several MLK3 inhibitors have demonstrated neuroprotective effects in both in vitro and in vivo models of neurodegeneration.[6][7]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and dysregulated LRRK2 activity is also implicated in the sporadic form of the disease. LRRK2 is involved in multiple cellular processes, including neurite outgrowth and inflammatory responses. Inhibition of LRRK2 is a major therapeutic strategy for Parkinson's disease.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a promising starting point for the development of potent MLK3 and LRRK2 inhibitors.
Caption: MLK3-mediated neuronal apoptosis pathway.
Modulation of NMDA Receptors
Glutamate-mediated excitotoxicity, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal damage in both acute and chronic neurological conditions. The 1H-pyrrolo[3,2-b]pyridine core has been successfully utilized to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor.[1][8][9] These compounds do not block the receptor entirely but rather dampen its activity, which can reduce excitotoxicity while preserving essential physiological function. This approach has shown promise for conditions such as treatment-resistant depression.[1] The favorable drug-like properties of this scaffold, including its potential for good brain penetration, make it particularly suitable for targeting central nervous system receptors.[1]
Caption: Allosteric modulation of the NMDA receptor.
Inhibition of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils is a central pathological event in Alzheimer's disease. Small molecules that can interfere with this aggregation process are of significant therapeutic interest. The planar, aromatic nature of the 1H-pyrrolo[3,2-b]pyridine scaffold makes it a plausible candidate for binding to Aβ peptides and disrupting the self-assembly process.
Experimental Protocols
The following protocols provide a framework for the synthesis and comprehensive evaluation of this compound.
Protocol 1: Synthesis of this compound
Proposed Synthetic Scheme:
Caption: General workflow for azaindole synthesis.
Step-by-Step Procedure (Hypothetical):
-
Starting Material: Begin with a suitably substituted pyridine, such as 2-amino-3-bromo-5-methoxypyridine. The methoxy group can serve as a precursor to the final hydroxyl group.
-
Sonogashira Coupling: Couple the bromopyridine with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Deprotection of the Alkyne: Remove the trimethylsilyl protecting group using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne.
-
Cyclization: Induce intramolecular cyclization to form the pyrrole ring. This can often be achieved by heating in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent like DMF.
-
Demethylation: Convert the methoxy group at the 7-position to the desired hydroxyl group. This can be accomplished using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.
-
Purification: Purify the final product, this compound, using column chromatography or recrystallization. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or Aβ₁₋₄₂ oligomers for Alzheimer's models)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Toxic Insult: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC₅₀ value for the neuroprotective effect.
Protocol 3: Kinase Inhibition Assays (LRRK2 and MLK3)
Commercial kits are available for assessing the inhibition of LRRK2 and MLK3. The ADP-Glo™ Kinase Assay is a common method.
Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Materials:
-
Recombinant LRRK2 or MLK3 enzyme
-
Substrate peptide for the respective kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
Procedure (General):
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Kinase Target | Potential Substrate | ATP Concentration (µM) |
| LRRK2 | LRRKtide | 10 |
| MLK3 | MBP (Myelin Basic Protein) | 10 |
| Table 1: Example conditions for kinase assays. |
Protocol 4: Amyloid-β Aggregation Inhibition Assay
The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring Aβ fibrillization in vitro.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
This compound
-
Black 96-well plates with a clear bottom
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the assay buffer to a final concentration of 20 µM.
-
Assay Setup: In the 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a control with Aβ₁₋₄₂ and vehicle (DMSO).
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking.
-
ThT Measurement: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), add Thioflavin T to a final concentration of 10 µM.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ₁₋₄₂ aggregation. Calculate the percentage inhibition of aggregation at the final time point compared to the control.
Protocol 5: In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Transgenic mouse models that overexpress human amyloid precursor protein and presenilin 1, such as the 5xFAD model, are commonly used to evaluate potential Alzheimer's therapies.
Materials:
-
5xFAD transgenic mice (and wild-type littermates)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Dosing: Treat a cohort of 5xFAD mice with this compound at a predetermined dose and frequency (e.g., daily oral gavage for 4 weeks). Include a vehicle-treated 5xFAD group and a wild-type control group.
-
Behavioral Testing: After the treatment period, assess cognitive function using standard behavioral tests:
-
Y-maze: To evaluate spatial working memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify Aβ plaque load (using antibodies like 6E10) and neuroinflammation (using antibodies against Iba1 for microglia and GFAP for astrocytes).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA.
-
-
Data Analysis: Compare the behavioral performance and neuropathological readouts between the treated and vehicle control groups.
| Parameter | Assay | Expected Outcome with Effective Treatment |
| Cognitive Function | Morris Water Maze | Decreased latency to find the platform |
| Amyloid Pathology | Immunohistochemistry (Aβ plaques) | Reduced plaque burden |
| Neuroinflammation | Immunohistochemistry (Iba1, GFAP) | Reduced microgliosis and astrogliosis |
| Table 2: Key outcome measures for in vivo Alzheimer's disease model. |
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics for neurological disorders. The specific analog, this compound, warrants thorough investigation due to the potential for multi-target engagement, including the inhibition of key neuroinflammatory kinases and the modulation of NMDA receptor activity. The protocols outlined in this document provide a rigorous framework for synthesizing this compound and evaluating its neuroprotective potential in a systematic manner, from in vitro cell-based assays to in vivo models of disease. Successful outcomes from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicology studies, with the ultimate goal of translating this promising chemical scaffold into a novel therapy for patients suffering from devastating neurological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Evidence for a Role of Mixed Lineage Kinases in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second generation mixed-lineage kinase-3 (MLK3) inhibitor CLFB-1134 protects against neurotoxin-induced nigral dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases | MDPI [mdpi.com]
- 6. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diglib.tugraz.at [diglib.tugraz.at]
- 13. Azaindole synthesis [organic-chemistry.org]
Application Notes & Protocols: Development of PROTACs Using 1H-Pyrrolo[3,2-b]pyridin-7-ol Derivatives
Introduction: The Dawn of Targeted Protein Degradation
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations. It often requires high systemic exposure, continuous target engagement, and is largely ineffective against non-enzymatic or "undruggable" targets like scaffolding proteins.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary shift from this paradigm.[1] Instead of merely inhibiting a target, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely.[2] They achieve this by hijacking the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Its derivatives have shown potent activity against various kinases, making them ideal candidates for the "warhead" component of PROTACs aimed at degrading these critical signaling proteins.[4] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and characterization of PROTACs utilizing 1H-pyrrolo[3,2-b]pyridin-7-ol derivatives as warheads, with a focus on recruiting the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully utilized ligases in PROTAC development.[3][5]
Part 1: PROTAC Design and Synthesis
The rational design of a PROTAC is a multi-parameter optimization problem. The choice of warhead determines target selectivity, the E3 ligase ligand influences cellular ubiquitination machinery engagement, and the linker's length, composition, and attachment points critically affect the stability and geometry of the ternary complex.
The Causality Behind Component Selection
-
Warhead (this compound): This scaffold serves as a potent and selective ligand for the POI, typically a protein kinase. The pyrrolopyridine core provides a rigid framework for orienting key pharmacophoric features. The 7-hydroxy group can act as a crucial hydrogen bond donor or acceptor, enhancing binding affinity to the target protein's active site. The selection of this warhead must be preceded by robust data confirming its high-affinity binding to the intended POI.
-
E3 Ligase Ligand (VHL): The VHL E3 ligase is widely expressed across various tissues and possesses well-characterized, high-affinity small molecule ligands, making it a reliable choice for PROTAC development.[3] These ligands are derived from the native substrate, hypoxia-inducible factor 1α (HIF-1α), and have been extensively optimized for potency and drug-like properties.[5][6]
-
Linker: The linker is not merely a spacer. Its properties dictate the PROTAC's solubility, cell permeability, and, most importantly, the spatial orientation of the two recruited proteins. A polyethylene glycol (PEG)-based linker is often a starting point due to its favorable solubility and low toxicity profile. The optimal linker length must be determined empirically to ensure a productive ternary complex geometry that allows for efficient ubiquitin transfer.
Overall Synthetic Workflow
The synthesis of a PROTAC is a convergent process. The warhead and the E3 ligase ligand-linker conjugate are prepared separately and then coupled in the final step. This modular approach allows for flexibility in optimizing each component independently.
Caption: General convergent synthetic workflow for PROTAC assembly.
Protocol 1: Synthesis of a Functionalized this compound Warhead
This protocol is a representative example adapted from synthetic procedures for related pyrrolopyridine scaffolds and should be optimized for the specific target derivative.[4][7]
Objective: To synthesize the warhead with a suitable functional group (e.g., a carboxylic acid) for linker attachment.
Materials:
-
Appropriate starting materials for the pyrrolopyridine core synthesis.
-
Reagents for functional group manipulation (e.g., Boc protection, Suzuki coupling reagents, hydrolysis reagents).
-
Anhydrous solvents (DMF, Dioxane, etc.).
-
Inert atmosphere (Nitrogen or Argon).
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography, HPLC).
Procedure:
-
Core Synthesis: Begin with a commercially available or previously synthesized substituted pyridine or pyrrole. Construct the fused 1H-pyrrolo[3,2-b]pyridine ring system via established heterocyclic chemistry reactions, such as a Suzuki coupling to introduce a key substituent followed by an intramolecular cyclization.
-
Functionalization for Linker: Introduce a protected functional group at a position that does not interfere with target binding. For example, a bromo-substituted pyrrolopyridine can be reacted with a boronic ester containing a protected amine or carboxylic acid via a Suzuki coupling.
-
Rationale: The Suzuki reaction is a robust and versatile cross-coupling method for forming carbon-carbon bonds, ideal for modularly adding the linker attachment point.[8]
-
-
Deprotection: Remove the protecting group (e.g., Boc or t-butyl ester) under appropriate conditions (e.g., trifluoroacetic acid for Boc, acidic hydrolysis for t-butyl ester) to reveal the reactive handle for conjugation.
-
Purification and Characterization: Purify the final warhead molecule using flash column chromatography or preparative HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of VHL Ligand-Linker Conjugate
Objective: To prepare the VHL ligand with an attached linker terminating in a reactive group complementary to the warhead.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
-
Amine-PEG-acid linker (or other desired linker).
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Tertiary base (e.g., DIPEA).
-
Anhydrous DMF.
Procedure:
-
Amide Coupling: Couple the chosen VHL core (e.g., a derivative of hydroxyproline) to the amine terminus of a heterobifunctional linker (e.g., NH₂-PEGn-COOH) using standard peptide coupling conditions (HATU/DIPEA in DMF).
-
Protection/Deprotection: Ensure any orthogonal protecting groups on the VHL ligand are maintained during linker attachment and are removed only when necessary.
-
Purification: Purify the VHL ligand-linker conjugate by preparative HPLC. Characterize by LC-MS and NMR to confirm identity and purity.
Protocol 3: Final PROTAC Conjugation
Objective: To couple the warhead and the VHL ligand-linker to form the final PROTAC molecule.
Procedure:
-
Reaction Setup: Dissolve the functionalized warhead (e.g., with a free amine) and the VHL ligand-linker (with a free carboxylic acid) in anhydrous DMF.
-
Coupling: Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction under an inert atmosphere at room temperature for 4-12 hours.
-
Rationale: Amide bond formation is a highly efficient and stable conjugation chemistry, making it a preferred method for linking the two halves of the PROTAC.
-
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purification and QC: Quench the reaction and purify the crude product by preparative HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid. Confirm the final structure, purity (>95%), and identity via analytical HPLC, HRMS, and NMR.
Part 2: Biochemical and Cellular Characterization
Once synthesized, the PROTAC must be rigorously tested to validate its mechanism of action. This involves confirming its binding to the individual components and its ability to induce target degradation in a cellular context.
The PROTAC Mechanism of Action: A Step-by-Step Validation
Caption: The canonical mechanism of action for a PROTAC molecule.
Protocol 4: Binary Binding Affinity Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity (Kd) of the PROTAC to the POI and the VHL E3 ligase complex independently.
-
Rationale: This assay confirms that the warhead and E3 ligand components have retained their binding activity after being joined by the linker. A significant loss of affinity for either partner would compromise the PROTAC's efficacy.[9]
Procedure:
-
Probe Preparation: Use a fluorescently labeled ligand (a "probe") known to bind to the POI or VHL.
-
Competition Assay: In a microplate, create a series of wells containing a fixed concentration of the target protein (POI or VHL complex) and the fluorescent probe.
-
Titration: Add increasing concentrations of the synthesized PROTAC to these wells.
-
Measurement: Measure the fluorescence polarization (FP) in each well. As the PROTAC displaces the fluorescent probe from the protein, the probe tumbles more rapidly in solution, leading to a decrease in polarization.
-
Data Analysis: Plot the change in FP against the PROTAC concentration and fit the data to a suitable binding model to calculate the inhibition constant (Ki), which reflects the PROTAC's binding affinity.
Protocol 5: Target Degradation in Cells (Western Blot)
Objective: To determine if the PROTAC induces the degradation of the target POI in a cellular environment.
Procedure:
-
Cell Culture: Plate a relevant human cell line (e.g., MCF7 breast cancer cells if the POI is relevant to that disease[10][11]) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control.
Protocol 6: Mechanistic Validation of Degradation
Objective: To confirm that the observed protein loss is due to the intended PROTAC mechanism (VHL- and proteasome-dependent).
Caption: Workflow for validating the PROTAC's mechanism of action.
Procedure:
-
Proteasome Inhibition: Co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Expected Outcome: If degradation is proteasome-dependent, MG132 will prevent the breakdown of the ubiquitinated POI, and its levels will be "rescued" or restored compared to treatment with the PROTAC alone.
-
-
E3 Ligase Competition: Co-treat cells with the PROTAC and a high concentration of a free VHL ligand (that does not bind the POI).
-
Expected Outcome: The free VHL ligand will outcompete the PROTAC for binding to the VHL E3 ligase, preventing the formation of the ternary complex. This should also rescue the POI from degradation.
-
-
Analysis: Analyze the results via Western Blot as described in Protocol 5. The rescue of protein levels in both co-treatment conditions provides strong evidence for the intended mechanism of action.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized to compare the potency and efficacy of different PROTAC molecules.
Table 1: Summary of PROTAC Characterization Data (Hypothetical)
| PROTAC ID | POI Binding (Kd, nM) | VHL Binding (Kd, nM) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-01 | 15 | 50 | 25 | 95 |
| PROTAC-02 | 18 | 65 | 150 | 80 |
| PROTAC-03 | 12 | 45 | 15 | >98 |
¹DC₅₀: Concentration of PROTAC required to induce 50% degradation of the POI. ²Dₘₐₓ: Maximum percentage of POI degradation observed.
Interpretation:
-
PROTAC-01 vs. PROTAC-02: Although both have similar binary binding affinities, PROTAC-01 is significantly more potent in degrading the target protein (lower DC₅₀). This highlights that binary binding alone does not predict degradation efficacy; the ability to form a productive ternary complex is paramount.
-
PROTAC-03: This is the most potent and efficacious compound, with the lowest DC₅₀ and highest Dₘₐₓ. This molecule likely has an optimal linker that promotes a highly stable and efficient ternary complex, leading to superior degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-ol
Last Updated: January 6, 2026
Introduction
1H-Pyrrolo[3,2-b]pyridin-7-ol, a derivative of 7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1][2] However, its synthesis is often plagued by challenges, most notably low yields, which can stem from a variety of factors including side reactions, purification difficulties, and suboptimal reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this valuable compound. We will delve into common problems, their underlying causes, and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The Fischer indole synthesis is a classic and widely employed method for constructing the 7-azaindole core.[3][4][5] This reaction typically involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is formed from the condensation of 2-hydrazinopyridine with a suitable ketone or aldehyde.[5][6][7] Variations and alternative modern methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to improve yields and substrate scope.[5][8][9]
Q2: Why are yields often low in Fischer indole synthesis of azaindoles?
A2: Low yields can be attributed to several factors inherent to the Fischer indole synthesis mechanism when applied to pyridine substrates. The pyridine nitrogen atom is electron-withdrawing, which can affect the reactivity of the intermediates.[10] Additionally, the acidic conditions required for cyclization can lead to degradation of starting materials or the product.[8] Side reactions, such as the formation of isomeric impurities, are also common and complicate purification, leading to product loss.[11]
Q3: What are the critical parameters to control in this synthesis?
A3: The most critical parameters are:
-
Choice of Acid Catalyst: Both Brønsted acids (e.g., polyphosphoric acid, HCl) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[4][5] The choice of acid and its concentration can significantly impact the reaction rate and the formation of byproducts.
-
Temperature and Reaction Time: The cyclization step often requires heating.[6] Careful optimization is necessary to ensure the reaction proceeds to completion without causing thermal decomposition of the product.
-
Purity of Starting Materials: Impurities in the starting 2-hydrazinopyridine or the carbonyl compound can lead to the formation of undesired side products that are difficult to separate.[11]
-
Atmosphere: Some intermediates may be sensitive to air or moisture, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: The initial hydrazone formation is inefficient or fails.
Q: I'm reacting 2-hydrazinopyridine with my ketone/aldehyde, but the hydrazone is not forming in high yield. What could be wrong?
A: The condensation to form the hydrazone is a reversible equilibrium reaction. Several factors could be hindering its formation:
-
Cause: Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials.
-
Solution: Ensure you are using an effective method for water removal. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Cause: Steric Hindrance: If your ketone or aldehyde is sterically bulky, the reaction may be slow.
-
Solution: Increase the reaction time and/or temperature. A stronger acid catalyst might also be necessary to promote the reaction.
-
-
Cause: Incorrect pH: The reaction is acid-catalyzed, but a very low pH can protonate the hydrazine, making it non-nucleophilic.
-
Solution: The optimal pH is typically mildly acidic (around 4-5). You can use a buffer or a catalytic amount of an acid like acetic acid.
-
Problem 2: The Fischer cyclization step gives a low yield of the desired this compound.
Q: My hydrazone is pure, but the cyclization step is giving me a low yield of the final product. What should I investigate?
A: This is the most common failure point. The cyclization is a complex rearrangement that is sensitive to conditions.
-
Cause: Inappropriate Acid Catalyst: The strength and type of acid are crucial. Polyphosphoric acid (PPA) is often used for azaindole synthesis as it acts as both a catalyst and a solvent/dehydrating agent.[6] However, it is very viscous and can make product isolation difficult.
-
Solution: Experiment with different acid catalysts. A comparison is provided in the table below. Sometimes, a mixture of acids can be effective. For example, a combination of acetic acid and sulfuric acid.
-
| Catalyst | Common Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 160-180°C, neat | Effective dehydrating agent | Viscous, difficult workup |
| Zinc Chloride (ZnCl₂)[5] | High temperature, often in a high-boiling solvent | Strong Lewis acid | Can be harsh, difficult to remove |
| Sulfuric Acid (H₂SO₄)[5] | In a co-solvent like ethanol or acetic acid | Strong Brønsted acid | Can cause charring/decomposition |
| p-Toluenesulfonic acid (pTSA)[5] | Reflux in toluene or xylene | Milder, easier to handle | May require longer reaction times |
-
Cause: Thermal Degradation: The high temperatures required for cyclization can lead to decomposition of the product.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing degradation.[12]
-
-
Cause: Isomer Formation: The[3][3]-sigmatropic rearrangement step can sometimes lead to the formation of isomeric byproducts, which are difficult to separate from the desired product.[11]
-
Solution: Modifying the catalyst and solvent system can influence the regioselectivity of the rearrangement. High-performance liquid chromatography (HPLC) may be required for effective separation of isomers.[11]
-
Problem 3: The final product is difficult to purify.
Q: After the workup, my crude product is a complex mixture, and I'm losing a lot of material during column chromatography. What can I do?
A: Purification of nitrogen-containing heterocycles can be challenging.
-
Cause: Compound Degradation on Silica Gel: Azaindoles can be sensitive to the acidic nature of standard silica gel, leading to streaking and product loss on the column.[11]
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[11]
-
-
Cause: Poor Solubility: The product may have poor solubility in the solvents used for chromatography.
-
Solution: For loading onto the column, use a stronger, more polar solvent in a minimal amount. For the mobile phase, a gradient elution is often necessary. A common system is a gradient of methanol in dichloromethane.[13]
-
-
Cause: Co-eluting Impurities: Some byproducts may have very similar polarity to your product.
-
Solution: If a single chromatography step is insufficient, consider recrystallization as an orthogonal purification technique.[11] You might need to perform chromatography, followed by recrystallization, or vice-versa.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low-yield issues in the synthesis.
Caption: A logical workflow for diagnosing and solving low-yield problems.
Optimized Protocol: Fischer Synthesis of a 2,3-Disubstituted 7-Azaindole
This protocol is a generalized procedure based on common practices for the Fischer synthesis of 7-azaindole derivatives.[6] Note: This is a representative example and may require optimization for your specific substrate.
Step 1: Hydrazone Formation
-
To a round-bottom flask, add 2-hydrazinopyridine (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of acetic acid (if not used as the solvent).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).
-
Cool the reaction mixture. The hydrazone may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude hydrazone with a cold non-polar solvent (e.g., hexanes) to remove unreacted ketone. Dry the product. It is often used in the next step without further purification if it is of sufficient purity.
Step 2: Cyclization
-
In a pre-heated flask (to ~80°C to reduce viscosity), add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Carefully add the hydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Increase the temperature to 160-180°C and maintain for the optimized time (e.g., 5-30 minutes), monitoring by TLC.
-
Cool the reaction mixture to about 100°C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding a strong base (e.g., concentrated NaOH or NH₄OH) until the pH is ~8-9. This step is highly exothermic and should be done in an ice bath.
-
The crude product often precipitates. Extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-azaindole derivative.
Step 3: Purification
-
Prepare a silica gel column, pre-treated with a 1-2% solution of triethylamine in the starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
Key Reaction Mechanism: The Fischer Indole Synthesis
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the accepted pathway.
Caption: The accepted mechanism for the acid-catalyzed Fischer Indole Synthesis.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diglib.tugraz.at [diglib.tugraz.at]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 1H-Pyrrolo[3,2-b]pyridin-7-ol for In Vitro Assays
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1H-Pyrrolo[3,2-b]pyridin-7-ol and related heterocyclic compounds in in vitro assay development. As a member of the pyrrolopyridine class of compounds, which are known for their versatile roles as pharmacophores, this compound's utility can be hampered by its inherently low aqueous solubility.[1] This document provides a structured approach to diagnosing and overcoming these issues to ensure reliable and reproducible experimental results.
It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble in water, making solubility enhancement a critical step in drug discovery.[2] This guide offers field-proven insights and systematic protocols to address this common bottleneck.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with poorly soluble compounds.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This common issue is often called "DMSO shock" or precipitation upon dilution.[3] Dimethyl sulfoxide (DMSO) is a strong, non-polar solvent capable of dissolving many hydrophobic compounds. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local solvent environment around your compound molecules abruptly shifts from organic to aqueous. Since the compound's solubility in water is very low, it crashes out of the solution, leading to precipitation.[3]
Primary Prevention Strategies:
-
Minimize Final DMSO Concentration: Aim for the lowest final DMSO concentration possible in your assay, typically below 1% and ideally under 0.5%, to mitigate solvent effects on the assay components.[4] This may require making a more concentrated DMSO stock, if solubility limits allow.
-
Optimize the Dilution Method: The way you add the stock solution matters. Instead of pipetting the DMSO stock into a static buffer, add the stock solution to the wall of the tube while vigorously vortexing the buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[3]
-
Use a Stepwise (Serial) Dilution: Avoid a large one-step dilution. First, create an intermediate dilution of your DMSO stock in a small volume of your assay buffer. Then, add this intermediate solution to the final volume. This gradual change in solvent polarity can keep the compound in solution.[3]
Q2: What are co-solvents, and how can they help improve the solubility of my compound?
A2: Co-solvents are water-miscible organic solvents that, when added in small quantities to an aqueous solution, reduce the overall polarity of the solvent system.[5][6] This reduction in polarity creates a more favorable environment for hydrophobic molecules like this compound, thereby increasing its solubility.
Commonly used co-solvents in biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG). However, it is crucial to note that co-solvents can alter the activities of drug-metabolizing enzymes and may have cytotoxic effects on cell-based assays, so their concentration must be carefully controlled and validated.[7][8]
Q3: My compound has a phenolic hydroxyl (-OH) group. Can I use pH to my advantage?
A3: Absolutely. Compounds with ionizable groups, such as the phenolic hydroxyl on this compound, exhibit pH-dependent solubility.[9][10] The hydroxyl group is weakly acidic. By raising the pH of the buffer to a value above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[9][10] This is a powerful and often overlooked strategy. However, you must ensure the final pH is compatible with your assay's biological components (cells, enzymes, etc.).
Section 2: Systematic Troubleshooting Guide
For persistent solubility issues, a more structured approach is required. This guide provides a logical workflow to identify the optimal solubilization strategy for your specific compound and assay.
Solubility Enhancement Workflow
The following diagram outlines the decision-making process for troubleshooting the solubility of this compound.
Caption: Decision workflow for selecting a solubilization strategy.
Step-by-Step Troubleshooting
-
Optimize Stock Solution and Dilution Protocol: Before exploring more complex formulations, ensure your basic solution preparation is optimized.
-
Action: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Use the optimized dilution method described in the FAQs (vortexing, stepwise dilution).
-
Causality: This ensures the problem is not simply due to poor technique. Maximizing stock concentration allows for a smaller volume to be added to the assay, keeping the final organic solvent concentration low.[11][12]
-
-
Attempt pH Modification: Given the weakly acidic nature of the phenolic hydroxyl group, this is the most direct and often most effective approach.
-
Action: Prepare a series of assay buffers with slightly elevated pH values (e.g., 7.6, 7.8, 8.0, 8.2). Test the solubility of your compound in each. Remember that for every pH unit above the pKa, the proportion of the more soluble ionized form increases tenfold, as described by the Henderson-Hasselbalch equation.[13][14]
-
Causality: Deprotonating the hydroxyl group introduces a negative charge, drastically increasing the molecule's affinity for polar water molecules and thereby enhancing its solubility.[9][10]
-
Validation: Run a pH-matched vehicle control in your assay to confirm that the change in pH itself does not affect your biological system.
-
-
Evaluate Co-solvents: If pH modification is not viable or insufficient, the next step is to evaluate co-solvents.
-
Action: Prepare assay buffers containing a low percentage of a co-solvent. Good starting points are 1-5% PEG 400 or 1-2% ethanol. Test for precipitation.
-
Causality: Co-solvents decrease the dielectric constant of the water, effectively making the solvent environment less polar and more hospitable to your lipophilic compound.[5]
-
Validation: It is critical to run a co-solvent vehicle control. Co-solvents can inhibit or activate enzymes and may be cytotoxic, so their concentration must be kept consistent across all wells, including controls.[7][15]
-
-
Consider Complexation with Cyclodextrins: If other methods fail, cyclodextrins offer a sophisticated mechanism for solubilization.
-
Action: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative widely used in pharmaceutical formulations.[16][17] Prepare a solution of HP-β-CD in your buffer and then add your compound stock.
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar pyrrolopyridine portion of your molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the solvent, rendering the entire package water-soluble.[18][19]
-
Validation: While generally considered benign, it is still essential to test the HP-β-CD vehicle control in your assay to rule out any interference.[4]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard procedure for preparing an accurate stock solution.[20]
-
Calculation: Determine the mass of this compound (Molecular Weight: ~148.15 g/mol ) required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 148.15 g/mol * 1000 mg/g = 1.48 mg.
-
-
Weighing: On a calibrated analytical balance, accurately weigh out approximately 1.48 mg of the compound into a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial). Record the exact mass.
-
Solubilization: Add the corresponding volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.48 mg, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[21]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved. This will be your "vehicle" solution.
-
Add Compound Stock: While vortexing the HP-β-CD vehicle solution, slowly add your concentrated DMSO stock of this compound to reach the desired final concentration.
-
Equilibrate: Allow the mixture to incubate at room temperature for at least 30-60 minutes, protected from light. This allows time for the inclusion complexes to form.[18][22]
-
Visual Inspection: After incubation, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
-
Assay Control: Use the 10% HP-β-CD solution (with an equivalent amount of DMSO added) as the vehicle control in your experiment.
Section 4: Data Summary Tables
Table 1: Comparison of Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Conc. | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be cytotoxic or interfere with enzyme activity at >1%.[4] Risk of "DMSO shock".[3] |
| Ethanol | 1 - 2% | Low cytotoxicity at low concentrations.[8] Readily available. | Weaker solubilizer than DMSO. Can affect some cellular processes. |
| PEG 400 | 1 - 5% | Good solubilizer, generally low toxicity. | Can increase viscosity of the medium. Potential for enzyme inhibition.[7] |
| Propylene Glycol (PG) | 1 - 5% | Similar properties to PEG 400. | May have higher cytotoxicity than PEG 400 in some cell lines.[8] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation on initial dilution | "DMSO Shock"; Poor dilution technique | Decrease final DMSO%; Add stock to vortexing buffer; Use serial dilution. |
| Compound remains insoluble | Intrinsic low aqueous solubility | Increase buffer pH to > pKa of the phenolic group. |
| pH change affects assay viability | Biological components are pH-sensitive | Screen a panel of co-solvents (PEG 400, Ethanol) at low concentrations. |
| Co-solvents interfere with assay | Co-solvent toxicity or enzyme inhibition | Use HP-β-cyclodextrin to form a soluble inclusion complex. |
Section 5: Mechanistic Visualization
Mechanism of Cyclodextrin-Mediated Solubilization
The diagram below illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, such as this compound, to enhance its solubility in water.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epublications.vu.lt [epublications.vu.lt]
- 11. phytotechlab.com [phytotechlab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. ijpsr.com [ijpsr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. enfanos.com [enfanos.com]
- 22. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridin-7-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1H-Pyrrolo[3,2-b]pyridin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic scaffold. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The structure of this compound, an isomer of 7-azaindole, presents a unique set of challenges. Its amphoteric nature—stemming from a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen—along with its potential for tautomerization and sensitivity to oxidation, can complicate standard purification workflows. This document provides a series of troubleshooting guides and FAQs to address the specific issues you may encounter.
Physicochemical Properties Influencing Purification
Understanding the fundamental properties of your molecule is the first step toward a successful purification. The interplay between the different functional groups in this compound dictates its behavior in various purification systems.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₇H₆N₂O | --- |
| Molecular Weight | 134.14 g/mol [1] | Standard for small organic molecules. |
| Appearance | Typically an off-white to yellow or tan solid. | Color may indicate the presence of oxidized impurities. |
| pKa (Pyridine N) | ~4-5 (Estimated) | The pyridine nitrogen is basic and will be protonated under acidic conditions. This can lead to strong, often irreversible, binding to acidic silica gel. |
| pKa (Phenolic OH) | ~9-10 (Estimated) | The hydroxyl group is weakly acidic. In basic solutions (pH > 10), it will be deprotonated to a phenoxide, increasing aqueous solubility. |
| Solubility | Generally poor in non-polar solvents (e.g., hexanes), moderate in polar aprotic solvents (e.g., EtOAc, DCM), and good in highly polar solvents (e.g., MeOH, DMSO).[2][3] | Solubility in the mobile phase is critical for chromatographic resolution. Poor solubility in loading solvents can lead to band broadening and reduced yield.[4] |
| Stability | Prone to oxidation at the phenolic hydroxyl group, potentially leading to colored impurities. | Purification and storage should be performed with minimal exposure to air and light. |
Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My compound is streaking badly on the silica gel column, and the recovery is very low. What is happening and how can I fix it?
A1: This is the most common issue for this class of compounds and is primarily caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to irreversible adsorption, tailing (streaking), and, in some cases, degradation of the compound on the column.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel in situ.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. For more polar systems, a 1-2% solution of ammonium hydroxide (NH₄OH) in methanol can be used as part of the eluent.[5]
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. Use Brockmann Grade II or III neutral or basic alumina to prevent strong adsorption.
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier for several column volumes before loading your sample.
-
-
Change the Purification Technique: If the above methods fail, consider an orthogonal approach.
-
Reverse-Phase Chromatography: In reverse-phase (C18) chromatography, the polar nature of your compound will cause it to elute early. This method is excellent for separating non-polar impurities. A mobile phase of water/acetonitrile with a formic acid or trifluoroacetic acid (TFA) modifier is a good starting point. The acid modifier ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.
-
Q2: After column chromatography, my NMR analysis shows a persistent impurity with a very similar Rf value to my product. How can I separate them?
A2: Co-elution is a frequent challenge, often due to the presence of structural isomers or unreacted starting materials with similar polarity.[4] A single chromatographic step may be insufficient to achieve high purity.
Troubleshooting Steps:
-
Optimize Chromatographic Selectivity:
-
Change Solvent System: The choice of solvent can dramatically alter the selectivity of the separation. If you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system, or vice versa. The different solvent interactions can change the elution order.
-
-
Employ an Orthogonal Purification Method:
-
Recrystallization: This is an excellent second step if your compound is crystalline and has >90% purity. It purifies based on differences in solubility, which is a different principle than chromatography's polarity-based separation. (See Protocol 2 for methodology).
-
Preparative HPLC: High-Performance Liquid Chromatography offers significantly higher resolving power than flash chromatography. Both normal-phase and reverse-phase preparative HPLC can be effective.
-
-
Review the Synthetic Route:
-
Ensure the reaction work-up was sufficient to remove unreacted starting materials and reagents. An aqueous wash at an appropriate pH can often remove acidic or basic impurities before chromatography.[4]
-
Q3: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a highly supersaturated solution, the presence of impurities that inhibit crystallization, or the melting point of the solute being below the boiling point of the solvent.[4]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. An insulated Dewar flask can be used for very slow cooling.
-
Lower the Cooling Temperature: If crystals do not form at room temperature, move the flask to a refrigerator (4°C) and then a freezer (-20°C).
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled solution to act as a template for crystal growth.[4]
-
-
Change the Solvent System:
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., cold water or diethyl ether) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, and then allow it to stand undisturbed.
-
Experimental Protocols & Workflows
Workflow Diagram: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Optimized Flash Chromatography on Modified Silica Gel
This protocol is designed to mitigate the issues of tailing and low recovery.
-
Prepare the Mobile Phase:
-
System A (Less Polar): Dichloromethane (DCM) and Methanol (MeOH).
-
System B (Eluent Modifier): Triethylamine (Et₃N).
-
Prepare two solvent reservoirs: one with 100% DCM ('Solvent A') and one with 10% MeOH / 0.5% Et₃N in DCM ('Solvent B').
-
-
Pack the Column:
-
Select an appropriately sized silica gel column for your sample amount (typically a 100:1 to 50:1 ratio of silica:crude product by weight).
-
Equilibrate the column with at least 3-5 column volumes of Solvent A.
-
-
Sample Loading:
-
Dry Loading (Preferred): Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the sample weight). To do this, dissolve the crude product in a minimal amount of a suitable solvent (like methanol), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Load the dry powder onto the top of the equilibrated column.
-
-
Elution:
-
Begin elution with 100% Solvent A for 2 column volumes.
-
Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes.
-
Hold at 100% Solvent B until the product has fully eluted, monitoring by TLC or an inline UV detector.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
-
Troubleshooting Column Chromatography
Caption: A logical approach to troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis? A1: Impurities are highly dependent on the synthetic route. However, common culprits include unreacted starting materials, residual catalysts (e.g., palladium), and side-products from the reaction. Isomeric impurities can also form, which are often the most difficult to separate.[4]
Q2: How should I store the purified this compound to ensure its stability? A2: Due to the electron-rich pyrrole ring and the oxidizable phenol group, the compound should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light, and kept at a low temperature (-20°C is recommended for long-term storage).
Q3: Can I use preparative Thin Layer Chromatography (prep-TLC) for purification? A3: Yes, prep-TLC is a viable method for purifying small quantities of material (typically <100 mg).[4] It is particularly useful for quickly obtaining a small, pure sample for analytical purposes. The same principles of mobile phase modification (adding a basic modifier) apply.
Q4: Does this compound exist as a tautomer? A4: Yes, this compound can exist in equilibrium with its keto tautomer, 1,4-dihydro-pyrrolo[3,2-b]pyridin-7-one. The equilibrium position depends on the solvent and the physical state (solid vs. solution). This can sometimes lead to the appearance of multiple species or broadened peaks in NMR spectra, which can complicate purity analysis.
References
Strategies to reduce off-target effects of 1h-Pyrrolo[3,2-b]pyridin-7-ol
Technical Support Center: 1h-Pyrrolo[3,2-b]pyridin-7-ol
A Guide to Understanding and Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for this compound and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chemical scaffold in their experiments. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and the practical, field-proven methodologies to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and success of your research.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry.[1] Derivatives from this and similar pyrrolopyridine families are foundational to numerous kinase inhibitors and other targeted therapeutic agents.[1][2][3] While powerful, the development of such potent molecules invariably carries the challenge of off-target interactions. This guide will equip you with the strategies to navigate this challenge effectively.
Part 1: Understanding and Identifying Off-Target Effects
This section addresses the fundamental questions surrounding off-target effects and provides actionable protocols to determine if your experimental observations are a result of unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for compounds like this compound?
A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, which are often designed as ATP-competitive kinase inhibitors, this is a significant concern.[4][5] The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases.[4] This structural similarity means that an inhibitor designed for one kinase may inadvertently bind to and inhibit several others, leading to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results.[4][6]
Q2: My cells treated with a this compound derivative show high toxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A2: It is highly probable. Significant toxicity, especially at concentrations close to the expected effective dose, is a classic indicator of off-target activity. The compound may be inhibiting kinases essential for cell survival or other critical cellular proteins. It is crucial to experimentally determine the therapeutic window—the concentration range where you observe the desired on-target effect without significant general toxicity.
Troubleshooting Guide: Unexplained Phenotypes
Issue: You observe an unexpected biological phenotype in your experiments (e.g., changes in cell morphology, unexpected pathway activation/inhibition, cell death) after treatment with your this compound derivative.
Troubleshooting Steps:
-
Confirm Compound Integrity: First, ensure the compound's purity and identity. Degradation or impurities can lead to spurious results.
-
Perform a Dose-Response Curve: Establish the concentration at which the on-target effect is observed (EC50 or IC50) and the concentration at which toxicity occurs (CC50). A narrow gap between these values suggests off-target effects.
-
Validate Target Engagement: Confirm that your compound is binding to its intended target in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Profile for Off-Targets: If target engagement is confirmed, the next step is to identify which other proteins your compound might be binding to. A broad kinase screen is the most direct way to uncover unintended kinase targets.
Experimental Protocol 1: Broad Kinase Profiling
This protocol outlines the use of a commercial fee-for-service platform (e.g., Eurofins DiscoverX KINOMEscan™, Thermo Fisher KinaseScreener™) to identify off-target kinases.
Objective: To identify the spectrum of kinases that bind to your this compound derivative at a given concentration.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Provide the exact molecular weight and chemical structure to the service provider.
-
-
Assay Selection:
-
Choose a primary screening concentration. A 1 µM or 10 µM screen is standard for initial off-target identification. This concentration should be high enough to capture even weak interactions.
-
Select a comprehensive kinase panel. Most providers offer panels covering >400 human kinases.
-
-
Data Submission and Analysis:
-
Ship the compound to the provider following their specific instructions.
-
The provider will perform the binding assays and return a dataset, typically as a percentage of control (%Ctrl) or dissociation constant (Kd).
-
-
Interpreting the Results:
-
Primary Hit Identification: Identify kinases that show significant binding. A common threshold is a %Ctrl value below 10% or 20%, indicating strong displacement of the labeled ligand.
-
Secondary Validation: For critical hits, perform a secondary screen to determine the binding affinity (Kd) for each potential off-target. This provides a quantitative measure of interaction strength.
-
Prioritization: Rank the off-targets based on their binding affinity. Those with a Kd similar to or lower than your primary target are of highest concern.
-
Data Summary Table: Example Kinase Profiling Outcome
| Target Kinase | On-Target/Off-Target | Binding Affinity (Kd, nM) | Recommended Action |
| Primary Target Kinase A | On-Target | 50 | Proceed with dose-response validation. |
| Off-Target Kinase X | Off-Target | 75 | High Concern: Perform cellular assays to assess inhibition. |
| Off-Target Kinase Y | Off-Target | 500 | Medium Concern: Monitor for related phenotypes. |
| Off-Target Kinase Z | Off-Target | >10,000 | Low Concern: Unlikely to be relevant at therapeutic doses. |
Part 2: Strategies to Reduce and Validate Off-Target Effects
Once potential off-targets are identified, the focus shifts to designing experiments that can minimize their impact and validate that the observed phenotype is due to the on-target activity.
Frequently Asked Questions (FAQs)
Q3: I've confirmed my compound hits several off-target kinases. What is the first and most important step to mitigate this?
A3: The most critical and immediate strategy is dose optimization . Off-target effects are concentration-dependent. By performing careful dose-response experiments, you can often find a concentration that is sufficient to inhibit your primary target but is below the threshold required to engage the off-target kinases.[7] Taking a short break from treatment can also help reset the system and allow for restarting at the same dose without immediate toxicity.[7]
Q4: How can I be sure my observed phenotype isn't from an off-target effect that I haven't even identified?
A4: This is a crucial question. The best approach is to use orthogonal validation methods . This involves using at least two different methods to inhibit the target and checking if they produce the same phenotype. This could be:
-
A structurally distinct inhibitor: Use another inhibitor of your target that has a different chemical scaffold and therefore a different off-target profile.
-
A genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout your target protein.
If both your compound and the orthogonal method produce the same result, you can be much more confident that the phenotype is on-target.
Experimental Workflow: On-Target Effect Validation
This workflow provides a logical sequence of experiments to validate that a measured biological effect is due to the inhibition of the intended target.
Caption: Workflow for On-Target Effect Validation.
Experimental Protocol 2: Determining On-Target vs. Off-Target Cellular Potency
Objective: To determine the IC50 values for both the intended on-target pathway and a known off-target pathway in a cellular context.
Methodology:
-
Assay Setup:
-
On-Target Assay: Select a robust cellular assay that measures the direct consequence of inhibiting your primary target. For a kinase, this is often a Western blot or ELISA for the phosphorylated form of its direct substrate.
-
Off-Target Assay: Based on your kinase profiling data, select a similar assay to measure the activity of a high-priority off-target kinase.
-
Cell Line Selection: Use a cell line where both targets are expressed and active.
-
-
Compound Treatment:
-
Plate cells and allow them to adhere overnight.
-
Prepare a 10-point serial dilution of your compound (e.g., from 10 µM down to 0.1 nM). Include a DMSO-only vehicle control.
-
Treat the cells for a predetermined amount of time (e.g., 1-2 hours) sufficient to see changes in phosphorylation.
-
-
Endpoint Measurement:
-
Lyse the cells and prepare lysates for analysis.
-
Perform Western blotting or ELISA for the p-substrate of the on-target and the p-substrate of the off-target. Be sure to also probe for the total protein of each substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities or ELISA signals.
-
Normalize the phosphorylated signal to the total protein signal for each sample.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value for each target.
-
Interpreting the Results:
-
Ideal Outcome: The IC50 for the on-target effect is at least 100-fold lower than the IC50 for the off-target effect. This indicates a good therapeutic window.
-
Challenging Outcome: The IC50 values are within 10-fold of each other. This suggests that at concentrations needed to inhibit the on-target, you will likely also inhibit the off-target. In this case, results must be interpreted with caution, and orthogonal validation methods are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Avoiding common pitfalls in pyrrolopyridine synthesis
A Guide to Overcoming Common Experimental Pitfalls
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize pyrrolopyridine scaffolds, also known as azaindoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of these important heterocyclic systems.
Pyrrolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis is often plagued by challenges stemming from the electronic nature of the pyridine ring and the stability of intermediates.[2][3] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
General Troubleshooting & FAQs
This section addresses broad challenges that can affect various synthetic routes to pyrrolopyridines.
Q1: My reaction yield is consistently low, regardless of the specific synthetic route. What general parameters should I investigate first?
A1: Consistently low yields often point to foundational issues rather than a flaw in the specific named reaction. Before delving into route-specific troubleshooting, always validate the following core parameters:
-
Starting Material Purity: Impurities in starting materials are a frequent cause of low yields and side reactions.[4] For instance, precursors like 1-aminopyrrole are prone to oxidation and can degrade upon exposure to air.[4]
-
Recommendation: Always use freshly purified starting materials or store them under an inert atmosphere. Verify purity by NMR or LC-MS before starting the reaction.
-
-
Solvent and Moisture Control: The choice of solvent is critical, and the presence of moisture can be detrimental in many syntheses, especially those involving strong bases or organometallic reagents.[4]
-
Recommendation: Always use dry solvents when anhydrous conditions are specified. Employ standard techniques for excluding moisture, such as flame-dried glassware and reactions under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
-
Reaction Temperature: Inadequate temperature control can lead to the formation of side products or decomposition of sensitive intermediates.[4]
-
Recommendation: Carefully optimize the reaction temperature. Start with the literature-reported temperature and then screen a range of temperatures to find the optimal conditions for your specific substrates.[4] For reactions involving highly reactive intermediates, such as lithiated species, maintaining strict low-temperature control (e.g., -78 °C to -40 °C) is crucial.[2][5]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of undesired side products.[4]
-
Recommendation: Precisely measure your reactants and consider using a slight excess of one reagent to drive the reaction to completion, if appropriate for the specific mechanism.[4]
-
Q2: I'm struggling with the formation of regioisomers. How can I improve the selectivity of my reaction?
A2: Regioisomer formation is a common challenge in the synthesis of substituted pyrrolopyridines, particularly when using unsymmetrical starting materials.[6] The strategy to control regioselectivity is highly dependent on the reaction mechanism.
-
Steric and Electronic Control: The substituents on your starting materials can direct the regiochemical outcome. For example, in the Bartoli indole synthesis, larger substituents adjacent to the nitro group can lead to higher yields and potentially influence regioselectivity.[2]
-
Catalyst and Reagent Control: In some cases, the choice of catalyst or reagents can dramatically switch the regioselectivity. For instance, in the synthesis of certain pyrrolo[3,2-b]pyridines from 3-aminopyrrole and unsymmetrical diketones, using different catalysts (e.g., acids vs. a tin(II) acetate/phthalazine system) can favor the formation of different regioisomers.[6]
-
Protecting Groups: Strategically placed protecting groups can block reactive sites and direct the reaction to the desired position.
Q3: My final product is difficult to purify. What are some effective purification strategies for pyrrolopyridine isomers?
A3: The similar polarity of pyrrolopyridine isomers can make their separation by standard column chromatography challenging.[6]
-
Chromatography Optimization:
-
Column: Use high-resolution silica gel for your column.
-
Solvent System: Perform a thorough TLC solvent screen to find a system that provides the best possible separation. Sometimes, a small change in the solvent mixture (e.g., adding a small amount of a third solvent like methanol or triethylamine) can significantly improve resolution.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Screen a variety of solvents to find one in which your desired isomer has lower solubility than the undesired isomers and impurities.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers with a reagent that reacts selectively with one isomer, making the separation of the derivatized and underivatized products easier. The protecting group can then be removed in a subsequent step.
Troubleshooting Specific Synthetic Routes
The Bartoli Synthesis
The Bartoli reaction is a powerful method for synthesizing 7-substituted 4- and 6-azaindoles.[7] However, it is not without its challenges.
Q: My Bartoli reaction for a 4-azaindole derivative is giving a low yield (<20%). How can I improve this?
A: Low yields in the Bartoli synthesis of azaindoles are a common problem.[2] Here are several strategies to improve the outcome:
-
Optimize Reaction Conditions:
-
Grignard Reagent: Ensure you are using an excess of the vinyl Grignard reagent (typically 3 to 4 equivalents). The quality of the Grignard reagent is also critical; use freshly prepared or titrated Grignard reagents.[2]
-
Temperature Control: Maintain strict temperature control, typically starting at -78 °C and slowly warming to -20 °C.[2]
-
-
Modify the Starting Material:
-
Introduce a Halogen: If your synthesis allows, use a nitropyridine starting material with a halogen (e.g., chlorine) at the position alpha to the ring nitrogen. The presence of a halogen at the α- or 4-position of the pyridine ring has been shown to significantly increase the yield.[2]
-
-
Consider a Two-Step Process: A two-step procedure involving the Bartoli reaction followed by a raised-pressure hydrogenolysis has been demonstrated to improve the overall yield significantly compared to a direct reaction.[2]
| Parameter | Common Pitfall | Recommended Solution |
| Grignard Reagent | Insufficient equivalents or poor quality | Use 3-4 equivalents of freshly prepared/titrated Grignard reagent. |
| Temperature | Poor control, warming too quickly | Maintain strict temperature control, e.g., -78 °C to -20 °C. |
| Starting Material | Unsubstituted nitropyridine | Use a halogenated nitropyridine if possible. |
The Fischer Indole Synthesis
While a classic route for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, often leading to poor yields under harsh conditions.[2]
Q: Why are yields often low when applying the Fischer indole synthesis to azaindole precursors?
A: The electron-deficient nature of the pyridine ring in azaindole precursors is a primary reason for low yields in many classical indole synthesis reactions.[2] This electron deficiency can hinder key steps, such as the[4][4]-sigmatropic rearrangement.[2] Consequently, these reactions may require harsh conditions, which can lead to side reactions and decomposition, further reducing the yield.[2]
-
Improving Yields:
-
Electron-Donating Groups: For the synthesis of 4- and 6-azaindoles, starting with pyridylhydrazines that have an electron-donating group can lead to very good overall yields.[2]
-
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern methods like Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide efficient routes to functionalized pyrrolopyridines.[2][8] However, challenges such as chemoselectivity and side reactions can arise.
Q: I am attempting a Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine and getting a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?
A: Achieving selective mono-arylation on a di-halogenated substrate requires careful tuning of the reaction conditions to exploit the different reactivities of the halogenated positions.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For example, in the synthesis of 2-aryl-7-azaindoles from a 2-iodo-4-chloropyrrolopyridine intermediate, certain palladium catalysts like Pd2(dba)3 can show excellent selectivity for arylation at the more reactive C-2 position.[8]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the more reactive site, although it may also lead to lower conversion.[8]
Q: During a SEM-deprotection step on my 7-azaindole derivative, I am observing the formation of an unexpected tricyclic side product. What is happening and how can I avoid this?
A: This is a known side reaction where formaldehyde, released during the SEM-deprotection, can undergo a two-step electrophilic aromatic substitution to form a tricyclic eight-membered ring.[8]
-
Minimizing the Side Reaction:
-
Reaction Time: Shorter reaction times during the deprotection step can minimize the formation of this side product. For example, a shorter treatment with trifluoroacetic acid (TFA) may be beneficial.[8]
-
Alternative Deprotection Reagents: Exploring other deprotection conditions, such as using BF3-OEt2 or tetrabutylammonium fluoride (TBAF), might avoid this specific side reaction, although these may lead to other complexities.[8]
-
Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in pyrrolopyridine synthesis.
Caption: A general workflow for troubleshooting pyrrolopyridine synthesis.
Protocol: Synthesis of a 7-Azaindole via Chichibabin Cyclization
This protocol is adapted from a literature procedure for the synthesis of a 7-azaindole derivative and highlights the critical control of stoichiometry and addition order.[5]
Materials:
-
2-Fluoro-3-picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Benzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Prepare LDA Solution: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (20.0 mL) and cool to -40 °C. Add a 1.6 M solution of n-BuLi (2.66 mL, 4.2 mmol) via syringe. Then, add dry diisopropylamine (620 µL, 4.2 mmol) via syringe. Stir the solution for 5 minutes at -40 °C to form lithium diisopropylamide (LDA).
-
Inverse Addition: To the freshly prepared LDA solution, add benzonitrile (215 µL, 2.1 mmol). Stir the mixture at -40 °C for 2 hours.
-
Picoline Addition: Slowly add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.
-
Workup: Quench the reaction with wet THF. Remove the solvent under reduced pressure. Redissolve the resulting solid in ethyl acetate and wash sequentially with aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer with Na2SO4, filter, and evaporate the solvent. Purify the crude product by column chromatography to yield the desired 7-azaindole.
Note: The use of at least 2 equivalents of LDA is crucial for achieving a high yield. Using only one equivalent can result in significantly lower yields (15-20%).[5] The order of addition (inverse addition) described here has also been shown to be effective.[5]
Common Side Reaction: Dimerization of Lithiated Picoline
A common side reaction in syntheses involving the lithiation of picolines is dimerization, which consumes the starting material and reduces the yield of the desired product.[9]
Caption: Competing pathways: desired reaction vs. side reaction.
To mitigate this, ensure rapid trapping of the lithiated intermediate with the desired electrophile and maintain low temperatures to disfavor the dimerization pathway.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. baranlab.org [baranlab.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[3,2-b]pyridin-7-ol Kinase Inhibitors
Welcome to the technical support resource for researchers and drug development professionals working with the 1H-pyrrolo[3,2-b]pyridine scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental workflows designed to help you systematically enhance the selectivity of your kinase inhibitors. The 1H-pyrrolo[3,2-b]pyridine core is a well-established "kinase privileged fragment," prized for its ability to form critical hydrogen bonds with the kinase hinge region, but achieving exquisite selectivity across the human kinome remains a significant challenge[1]. This document will guide you through understanding and overcoming this hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when dealing with inhibitor selectivity.
Q1: Why is my 1H-pyrrolo[3,2-b]pyridin-7-ol based inhibitor showing activity against multiple kinases?
A1: This is a common and expected challenge in kinase inhibitor development. The ATP-binding pocket, which your inhibitor likely targets, is highly conserved across the more than 500 kinases in the human kinome[2][3]. The 1H-pyrrolo[3,2-b]pyridine scaffold is particularly effective at interacting with the hinge region of the ATP pocket, a feature shared by many kinases. This inherent structural similarity means that even minor modifications to your lead compound can result in a broad activity profile, often referred to as polypharmacology. Promiscuity can lead to off-target effects and potential toxicity[4][5].
Q2: What are the primary strategies to improve the selectivity of a pyrrolopyridine-based inhibitor?
A2: Enhancing selectivity involves designing modifications that exploit the subtle differences between your target kinase and other kinases. The main strategies are:
-
Structure-Based Drug Design (SBDD): Using the 3D crystal structure of your target kinase, you can design modifications that interact with non-conserved amino acid residues in or near the ATP pocket[6][7][8]. This could involve targeting unique sub-pockets, exploiting differences in the size of the "gatekeeper" residue, or designing compounds that bind to less-conserved inactive kinase conformations (e.g., the "DFG-out" state)[2][9].
-
Ligand-Based Drug Design (LBDD): In the absence of a crystal structure, you can build a structure-activity relationship (SAR) by systematically synthesizing and testing analogs[10][11]. This data helps build a pharmacophore model to guide further design[6][8].
-
Exploiting Allosteric Sites: Designing inhibitors that bind to allosteric sites (regions outside the ATP pocket) is a powerful strategy for achieving high selectivity, as these sites are generally not conserved across the kinome[12].
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms an irreversible covalent bond, leading to exceptional selectivity[2].
Q3: How do I know if an observed cellular effect is due to my target kinase or an off-target?
A3: Differentiating on-target from off-target effects is critical for validating your research. A multi-pronged approach is necessary:
-
Use Orthogonal Inhibitors: Test structurally unrelated inhibitors that are known to target the same kinase. If they reproduce the same cellular phenotype, it strengthens the case for an on-target effect[13].
-
Rescue Experiments: The gold standard is to re-introduce a version of your target kinase that is resistant to your inhibitor. If this reverses the observed phenotype, it provides strong evidence of an on-target mechanism[13].
-
Downstream Signaling Analysis: Confirm that your inhibitor modulates the known downstream signaling pathway of your target kinase in a dose-dependent manner[13].
Q4: What is the first step I should take to characterize the selectivity profile of my lead compound?
A4: The most direct and essential first step is to perform a comprehensive kinase profiling screen. This involves testing your compound against a large panel of purified kinases (often >400) to empirically determine which ones it inhibits[13][14][15]. This unbiased screen provides a global view of your compound's selectivity and identifies specific off-targets that need to be addressed in subsequent design cycles.
Section 2: Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Problem: Your lead compound, based on the this compound scaffold, shows potent inhibition of your target kinase but also produces unexpected or inconsistent results in cellular assays, suggesting off-target activity.
Causality: These effects likely arise from the inhibitor binding to and modulating the activity of one or more unintended kinases, which can trigger separate signaling pathways or cause cellular toxicity[5][16]. The following workflow provides a systematic approach to diagnose and address this issue.
Caption: Workflow for troubleshooting unexpected cellular effects.
Step-by-Step Troubleshooting Protocol
-
Biochemical Validation: Comprehensive Kinase Profiling
-
Objective: To empirically identify all potential kinase targets of your compound.
-
Methodology: Submit your compound to a commercial or in-house kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot℠)[15][17]. A common starting point is a single-point screen at a high concentration (e.g., 1 or 10 µM) against the largest available panel.
-
Data Interpretation: Analyze the percentage of inhibition data. Any kinase inhibited by more than 50-75% should be considered a potential off-target and prioritized for follow-up.
Table 1: Example Kinase Profiling Data Summary
Kinase Target % Inhibition @ 1 µM Classification Action Required Target Kinase A 98% On-Target Confirm IC50 Off-Target Kinase X 85% High-Priority Off-Target Determine IC50, Validate in Cells Off-Target Kinase Y 62% Medium-Priority Off-Target Determine IC50 | Off-Target Kinase Z | 15% | Not a significant hit | Deprioritize |
-
-
Cellular Validation: Differentiating On-Target vs. Off-Target Effects
-
Objective: To confirm that the identified off-targets are functionally relevant in your cellular model.
-
Methodology:
-
Orthogonal Testing: Obtain a highly selective, structurally distinct inhibitor for the high-priority off-target (Kinase X). Treat cells with this inhibitor. If it reproduces the unexpected phenotype observed with your compound, it strongly suggests the phenotype is driven by inhibiting Kinase X.
-
Genetic Knockdown: Use siRNA to transiently knock down the expression of Kinase X. If the knockdown cells no longer exhibit the unexpected phenotype when treated with your compound, this validates that the effect is mediated through Kinase X[13].
-
-
-
Mechanism of Action Confirmation: Target Engagement & Signaling
-
Objective: To confirm that your compound directly binds to the suspected off-target within the cell and modulates its activity.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of Kinase X in the presence of your compound provides direct evidence of target engagement in a cellular environment[13].
-
Downstream Signaling Analysis: Perform a Western blot to analyze the phosphorylation status of a known, direct substrate of Kinase X. A dose-dependent decrease in substrate phosphorylation upon treatment with your compound confirms functional inhibition of the off-target pathway[13].
-
-
Section 3: A Practical Workflow for Enhancing Selectivity
Once you have identified problematic off-targets, the next phase is a rational, iterative redesign of your this compound inhibitor.
Caption: The iterative cycle of kinase inhibitor selectivity enhancement.
Phase 1: Target Analysis & Hypothesis Generation (In Silico)
Objective: To use computational tools and structural biology to identify opportunities for engineering selectivity and to form a clear design hypothesis.
Protocol: Structure-Based Drug Design (SBDD) Approach
-
Obtain Structures: Acquire high-resolution crystal structures of your target kinase and key off-target kinase(s), preferably with a bound ligand similar to your scaffold. If structures are unavailable, generate high-quality homology models[18].
-
Structural Alignment: Superimpose the ATP-binding sites of your target and off-target kinases.
-
Binding Site Analysis: Dock your this compound lead compound into the aligned structures. Carefully analyze the amino acid residues that make up the binding pocket in each kinase. Pay close attention to non-conserved residues.
-
Identify "Selectivity Pockets": Look for regions where the kinases differ. For example:
-
Is the gatekeeper residue larger in the off-target? If so, adding a bulky chemical group to your inhibitor at that position could create a steric clash, preventing it from binding to the off-target while being accommodated by the target kinase[2].
-
Is there a nearby hydrophobic pocket in your target that is absent or smaller in the off-target? Extending your molecule into this pocket can increase affinity and selectivity.
-
Does the target kinase have a unique residue (e.g., threonine) that can form a hydrogen bond not possible in the off-target (which may have a methionine)[9]?
-
-
Formulate Hypothesis: Based on the analysis, propose specific modifications to your scaffold. For example: "Adding a cyclopropyl group at the C5 position should exploit the hydrophobic pocket present in Target Kinase A while clashing with the bulky gatekeeper (Methionine) in Off-Target Kinase X."
Caption: Schematic of inhibitor interaction and modification vectors.
Phase 2: Chemical Synthesis of Analogs
Objective: To synthesize a small, focused library of compounds based on the hypotheses generated in Phase 1.
Protocol: Structure-Activity Relationship (SAR) Guided Synthesis
-
Plan Synthesis: Based on known synthetic routes for the 1H-pyrrolo[3,2-b]pyridine scaffold, devise a plan to introduce the desired modifications[19][20][21]. This often involves Suzuki or other cross-coupling reactions to append new groups at specific positions on the core.
-
Synthesize Analogs: Execute the synthesis of 5-10 targeted analogs. For each modification, it is often useful to synthesize a small series (e.g., methyl, ethyl, isopropyl) to probe the size and shape constraints of the target pocket.
-
Purify and Characterize: Ensure all final compounds are of high purity (>95%) and that their structures are confirmed by NMR and mass spectrometry.
Phase 3: Iterative Screening and Validation
Objective: To evaluate the newly synthesized analogs for potency and selectivity and determine if the design hypothesis was successful.
Protocol: Tiered Kinase Screening Strategy
-
Primary Screen: Test the new analogs in a biochemical assay against your primary target kinase and the 1-2 highest-priority off-target kinases identified in Section 2. Determine the IC50 value for each compound against each kinase.
-
Calculate Selectivity Ratio: For each compound, calculate the selectivity ratio (IC50 Off-Target / IC50 On-Target). A higher ratio indicates better selectivity.
-
Analyze SAR: Populate a table with the screening data to establish a clear Structure-Activity and Structure-Selectivity Relationship.
Table 2: Example SAR/SSR Summary Table
Compound R-Group @ Vector 1 IC50 Target A (nM) IC50 Off-Target X (nM) Selectivity Ratio (X/A) Lead (1a) H 10 30 3 Analog 2a Methyl 12 250 21 Analog 2b Isopropyl 15 >10,000 >667 | Analog 2c | Phenyl | 500 | >10,000 | >20 |
-
Decision Point: Analyze the table. In this example, Analog 2b shows a dramatic improvement in selectivity (>200-fold) with only a minor loss in potency for the primary target. This compound would be selected for further profiling (e.g., a broader kinase screen and cellular assays) and represents a successful cycle of optimization. If no compound shows improvement, return to Phase 1 to refine the design hypothesis based on the new SAR data.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein kinase inhibition: different approaches to selective inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] PubChem structure–activity relationship (SAR) clusters | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reproducibility Challenges with 1h-Pyrrolo[3,2-b]pyridin-7-ol
Welcome to the technical support center for 1h-Pyrrolo[3,2-b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reproducibility issues encountered in assays utilizing this compound. As a privileged heterocyclic scaffold, this compound and its analogs are of significant interest in drug discovery, particularly as kinase inhibitors.[1][2][3] However, its physicochemical properties can present unique challenges in experimental setups. This document provides in-depth, experience-driven guidance to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about this compound, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is this compound and why is it used in research?
This compound, also known as 4-azaindole-7-ol, is a heterocyclic compound. Its core structure, the pyrrolopyridine scaffold, is a "kinase privileged fragment" due to its ability to form key hydrogen bonds with the hinge region of many kinases.[4] This makes it a valuable starting point for the development of potent and selective kinase inhibitors for therapeutic areas such as oncology.[1][5]
Q2: I've seen the compound named as 1,4-dihydropyrrolo[3,2-b]pyridin-7-one. Is this the same molecule?
Yes, this refers to the same compound and highlights a critical property: keto-enol tautomerism . The molecule exists in a dynamic equilibrium between the phenol-like 'enol' form (this compound) and the pyridone-like 'keto' form (1,4-dihydropyrrolo[3,2-b]pyridin-7-one).[4] This equilibrium can be influenced by the solvent, pH, and interactions with other molecules, which can significantly impact assay results.
Part 2: Troubleshooting Guide - From Poor Results to Reproducible Data
This section is structured in a question-and-answer format to directly address specific experimental issues.
Section 2.1: Compound Handling and Solubility
Poor solubility is one of the most common reasons for a lack of activity or inconsistent results with small molecule inhibitors.[6]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution.[6] DMSO is an excellent solvent for many organic molecules, but when the DMSO stock is introduced into an aqueous buffer, the local solvent environment changes rapidly, causing the less water-soluble compound to crash out of solution.[6]
Causality: The effective concentration of your compound in the assay is now unknown and significantly lower than intended, leading to a loss of activity or high variability.
Solutions:
-
Decrease Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that your assay can tolerate.[6] This may require making a more concentrated DMSO stock, so be sure to check the compound's maximum solubility in DMSO.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final buffer volume. Instead, perform a serial dilution, first diluting the stock into a smaller volume of buffer before adding it to the final volume.[6]
-
Optimize Addition Method: Add the compound stock to the assay buffer while vortexing. This rapid dispersion can prevent localized high concentrations that promote precipitation.[6]
-
Consider Co-solvents: If decreasing the DMSO concentration is not feasible, consider the use of other water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6] It is crucial to test the tolerance of your specific assay to any co-solvent.
Q4: Can I use pH to improve the solubility of this compound?
Yes, pH modification can be a powerful tool for compounds with ionizable groups.[6] The 1h-Pyrrolo[3,2-b]pyridine scaffold contains nitrogen atoms that can be protonated at acidic pH, potentially forming a more soluble salt.[6]
Causality: The ionization state of a molecule significantly affects its solubility. By shifting the pH, you can favor the more soluble ionized form.
Considerations:
-
Assay Compatibility: Ensure the pH required for solubility is compatible with the optimal pH for your enzyme's activity or for maintaining cell health.[6]
-
Buffer Capacity: The assay buffer must have sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.[6]
Section 2.2: Assay-Specific Issues and Data Interpretation
Q5: I'm not observing any effect of this compound in my kinase assay. What are the common reasons?
Assuming you have addressed solubility issues, several other factors could be at play:
Causality & Solutions:
-
Compound Integrity:
-
Source and Purity: Use a compound from a reputable source with confirmed purity (e.g., by HPLC and NMR).
-
Storage: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Assay Setup:
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay. For better comparability of results, it is recommended to use an ATP concentration close to the Km of the kinase.[7]
-
Enzyme Concentration and Activity: Ensure you are using an appropriate concentration of active enzyme and that the assay is running in the linear range.
-
-
Target Engagement: The compound may not be effectively inhibiting the target kinase in your specific assay format. Consider using a different assay platform (e.g., a cellular target engagement assay like CETSA) to confirm target binding.
Q6: My IC50 values for this compound are inconsistent between experiments in my cell-based assay. What could be the cause?
Variability in cell-based assays is a common challenge.
Causality & Solutions:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Cell Health: Monitor cell viability to distinguish between targeted inhibition and general cytotoxicity.
-
-
Compound-Related Issues:
-
Inconsistent Dosing: Variable precipitation of the compound can lead to inconsistent dosing. Visually inspect for precipitates before each experiment and always prepare fresh dilutions.[6]
-
-
Assay Protocol:
-
Incubation Times: Standardize all incubation times.
-
Reagent Preparation: Prepare fresh reagents and ensure consistent concentrations.
-
Q7: Could the tautomerism of this compound be affecting my results?
Absolutely. The keto-enol tautomerism can lead to several issues:
-
Inconsistent Interactions: The two tautomers have different hydrogen bonding capabilities and shapes, which could lead to variable binding to the target protein.
-
Reactivity: The enol form has a reactive hydroxyl group, while the keto form has a reactive N-H group. These can potentially react with components of your assay buffer or other molecules.
-
Degradation: The stability of the two tautomers may differ under your assay conditions, leading to a time-dependent loss of active compound.
Solution: Maintain highly consistent buffer conditions (pH, ionic strength) across all experiments to minimize shifts in the tautomeric equilibrium. Characterizing the compound in your specific assay buffer using techniques like UV-Vis spectroscopy might provide insights into its state.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing solutions to minimize solubility-related issues.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound (MW: 134.14 g/mol ). For 1 mL of a 10 mM stock, weigh 1.34 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[6]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store at -20°C or -80°C.
-
-
Preparation of Working Solutions (Stepwise Dilution):
-
For a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of your 10 mM stock in your assay buffer.
-
For example, dilute the 10 mM stock 1:10 in assay buffer to make a 1 mM intermediate solution (DMSO concentration is now 10%).
-
Then, dilute this 1 mM intermediate solution 1:100 into the final assay volume to achieve 10 µM compound and 0.1% DMSO.
-
Data Presentation: Troubleshooting Summary
| Issue Observed | Potential Cause | Recommended Action(s) |
| Compound precipitates upon addition to aqueous buffer. | Low aqueous solubility; "DMSO shock". | 1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to the vortexing buffer.4. Investigate the use of co-solvents.[6] |
| Low or no biological activity observed. | Compound precipitation; degradation; incorrect assay setup. | 1. Address solubility issues.2. Verify compound integrity and storage.3. Check assay parameters (e.g., ATP concentration). |
| Inconsistent IC50 values between experiments. | Variable compound precipitation; inconsistent cell culture or assay conditions. | 1. Prepare fresh dilutions for each experiment.2. Standardize cell passage number and seeding density.3. Standardize all incubation times and reagent preparations. |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Assay Reproducibility
Caption: A step-by-step workflow for troubleshooting poor reproducibility in assays.
Diagram 2: Keto-Enol Tautomerism of this compound
Caption: The tautomeric equilibrium between the enol and keto forms of the compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to Modifying 1H-Pyrrolo[3,2-b]pyridin-7-ol for Enhanced CNS Penetration
Welcome to the technical support center for CNS drug discovery, focusing on the promising scaffold, 1H-pyrrolo[3,2-b]pyridin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to optimize this and similar heterocyclic compounds for improved blood-brain barrier (BBB) penetration. Here, we will delve into the critical challenges and strategic solutions in a practical question-and-answer format, providing not just protocols, but the underlying scientific rationale to empower your experimental design.
Section 1: Foundational Knowledge & Initial Assessment
Before embarking on a chemical modification campaign, a thorough understanding of the starting molecule's properties is paramount. This section addresses the initial assessment of this compound and the key physicochemical parameters that govern its potential to cross the BBB.
FAQ 1.1: What are the predicted physicochemical properties of this compound, and how do they relate to its potential for BBB penetration?
Based on computational analysis of structurally related compounds, we can estimate the key physicochemical properties of this compound. These properties provide a baseline for understanding its inherent potential to cross the BBB.
| Property | Estimated Value | Implication for BBB Penetration |
| Molecular Weight (MW) | ~134.14 g/mol | Favorable. Generally, MW < 400-500 Da is preferred for passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) | ~50-70 Ų | Moderate. While within a reasonable range, reduction is often beneficial. TPSA < 90 Ų is a common guideline. The phenolic hydroxyl and pyridine nitrogen are key contributors. |
| cLogP | ~1.0-1.5 | Low. This indicates relatively low lipophilicity, which can hinder passive diffusion across the lipid-rich BBB. An optimal cLogP for BBB penetration is often in the range of 2-4. |
| Hydrogen Bond Donors (HBD) | 2 (hydroxyl and pyrrole N-H) | Borderline. The number of HBDs is a critical factor, with ≤ 3 being a general guideline. |
| Hydrogen Bond Acceptors (HBA) | 2 (pyridine nitrogen and hydroxyl oxygen) | Favorable. The number of HBAs is generally less restrictive than HBDs. |
Expert Insight: The primary hurdles for this compound's BBB penetration are likely its relatively low lipophilicity (cLogP) and the presence of two hydrogen bond donors. The phenolic hydroxyl group, in particular, is a significant contributor to the polar surface area and hydrogen bonding potential, which can impede its ability to traverse the lipophilic environment of the BBB.
Section 2: Strategic Modifications to Enhance BBB Permeability
This section provides detailed strategies and troubleshooting for modifying the this compound scaffold. Each approach is presented with its scientific rationale and potential pitfalls.
FAQ 2.1: How can I increase the lipophilicity of this compound to improve its passive diffusion across the BBB?
Increasing lipophilicity is a cornerstone of CNS drug design. However, it's a delicate balance, as excessive lipophilicity can lead to increased plasma protein binding and metabolism.
Strategy 1: Alkylation of the Pyrrole Nitrogen
-
Rationale: Introducing a small alkyl group (e.g., methyl, ethyl) on the pyrrole nitrogen can increase lipophilicity and reduce the hydrogen bond donor count by one.
-
Experimental Protocol (Illustrative):
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, K2CO3) to deprotonate the pyrrole nitrogen.
-
Introduce an alkylating agent (e.g., methyl iodide, ethyl bromide) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Strategy 2: Introduction of Lipophilic Substituents on the Aromatic Rings
-
Rationale: Adding small, lipophilic groups such as halogens (F, Cl), methyl, or trifluoromethyl groups to the pyridine or pyrrole ring can increase the overall lipophilicity of the molecule.
-
Experimental Protocol (Illustrative - Halogenation):
-
For electrophilic aromatic substitution, treat this compound with a halogenating agent (e.g., NBS, NCS) in a suitable solvent. The position of substitution will depend on the directing effects of the existing functional groups.
-
Alternatively, for targeted substitution, a multi-step synthesis starting from a pre-functionalized precursor may be necessary.
-
Troubleshooting:
-
Issue: Low reaction yield during alkylation.
-
Solution: Ensure anhydrous conditions, as the base is sensitive to moisture. Consider using a stronger base or a more reactive alkylating agent.
-
-
Issue: Multiple products from halogenation.
-
Solution: Optimize reaction conditions (temperature, solvent, stoichiometry) to favor a single product. Consider using a protecting group strategy for the hydroxyl group to prevent side reactions.
-
FAQ 2.2: The phenolic hydroxyl group seems problematic. What are my options for modifying or replacing it?
The phenolic hydroxyl group is a double-edged sword. While it may be crucial for target engagement, it significantly increases polarity and hydrogen bonding capacity.
Strategy 1: Prodrug Approach - Masking the Hydroxyl Group
-
Rationale: Temporarily masking the polar hydroxyl group with a lipophilic promoiety can enhance BBB penetration.[1][2][3] Once in the brain, the promoiety is cleaved by enzymes (e.g., esterases) to release the active parent drug.[1][2][3]
-
Common Promoieties:
-
Esters: Acetate, pivalate, or benzoate esters can be readily synthesized.
-
Carbonates: Can also serve as effective masking groups.
-
-
Experimental Protocol (Illustrative - Acetylation):
-
Dissolve this compound in a suitable solvent (e.g., DCM, pyridine).
-
Add acetic anhydride and a catalytic amount of a base (e.g., DMAP).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Strategy 2: Bioisosteric Replacement
-
Rationale: Replace the hydroxyl group with another functional group that can mimic its hydrogen bonding properties but with reduced polarity.[4][5][6]
-
Potential Bioisosteres:
-
Amide: Can act as a hydrogen bond donor and acceptor.
-
Sulfonamide: Offers a different geometric and electronic profile while maintaining hydrogen bonding capabilities.
-
Small heterocycles: Such as a 1,2,4-oxadiazole or a tetrazole, can mimic the acidic proton of a phenol.
-
Troubleshooting:
-
Issue: Prodrug is not cleaved in the brain.
-
Solution: The choice of promoiety is critical. Different esters have varying rates of hydrolysis. In vitro stability studies using brain homogenates can help select an appropriate promoiety.
-
-
Issue: Loss of biological activity with bioisosteric replacement.
-
Solution: This is a common challenge. A systematic exploration of different bioisosteres is necessary. Molecular modeling can help predict which replacements are most likely to retain the desired binding interactions.
-
FAQ 2.3: My modified compounds are showing good in vitro permeability but poor in vivo brain penetration. What could be the issue?
This discrepancy often points to the involvement of active efflux transporters at the BBB, most notably P-glycoprotein (P-gp).
Understanding P-glycoprotein (P-gp) Efflux:
P-gp is a transmembrane protein that actively pumps a wide range of xenobiotics out of the brain, thereby limiting their CNS exposure. Many lipophilic compounds are substrates for P-gp.
Strategies to Mitigate P-gp Efflux:
-
Reduce Hydrogen Bond Donors: There is a strong correlation between the number of hydrogen bond donors and P-gp efflux. Alkylating the pyrrole nitrogen, as mentioned earlier, is a viable strategy.
-
Introduce Polar Groups Strategically: While counterintuitive, the introduction of a small polar group in a specific region of the molecule can disrupt its recognition by P-gp without significantly compromising overall lipophilicity.
-
Increase Molecular Rigidity: Conformationally constrained molecules are often poorer substrates for P-gp. Introducing cyclic structures or double/triple bonds can increase rigidity.
Experimental Assessment of P-gp Liability:
-
In Vitro Efflux Assays: Cell-based assays using cell lines that overexpress P-gp (e.g., MDCK-MDR1) are the gold standard for determining if a compound is a P-gp substrate. The efflux ratio (ER) is calculated as the ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction. An ER > 2 is generally indicative of active efflux.
Section 3: Experimental Workflows & Data Interpretation
This section provides detailed protocols for key in vitro assays to assess BBB permeability and guidance on interpreting the resulting data.
Workflow 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB. It is a useful initial screen for assessing a compound's intrinsic permeability.
Protocol:
-
Prepare the Donor Plate: Add a solution of the test compound in a buffer at pH 7.4 to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., porcine brain lipid extract in dodecane) that mimics the BBB.
-
Assemble the PAMPA Sandwich: Place the acceptor plate on top of the donor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Data Interpretation:
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Workflow 2: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, including P-gp. This assay provides insights into both passive and active transport mechanisms.
Protocol:
-
Cell Culture: Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Experiment (Apical to Basolateral): Add the test compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Transport Experiment (Basolateral to Apical): Add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Data Interpretation:
-
Papp (A to B): Indicates the rate of absorption across the monolayer.
-
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B): An ER > 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Section 4: Visualizing the Path to CNS Penetration
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to 1H-Pyrrolo[3,2-b]pyridin-7-ol in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-7-ol and its derivatives. This guide is designed to provide in-depth troubleshooting and a comprehensive understanding of the mechanisms that can lead to resistance in cancer cells. As you navigate the complexities of your experiments, this resource will serve as a practical aid, grounded in scientific literature and field-proven insights.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds designed to interact with various biological targets, including kinases and microtubules.[1][2] Derivatives of this scaffold are being investigated for their potent anticancer activities.[2][3] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. This guide will equip you with the knowledge to anticipate, identify, and address these resistance mechanisms in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the investigation of resistance to this compound-based compounds.
Q1: My cancer cell line, initially sensitive to my this compound derivative, is now showing reduced sensitivity. What are the most likely causes?
A1: Reduced sensitivity, or acquired resistance, is a multifaceted problem. The primary mechanisms to consider are:
-
Target Alterations: Genetic mutations in the primary molecular target of your compound can prevent effective binding. This is a well-documented mechanism for kinase inhibitors, where "gatekeeper" mutations can block drug access to the ATP-binding pocket.[4][5]
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways.[4][5] For inhibitors targeting components of a specific pathway (e.g., Src family kinases), cells might activate parallel pathways like the PI3K-AKT-mTOR or Ras-MAPK/ERK pathways to maintain proliferation and survival.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-lethal levels.[8][9][10][11]
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug response, leading to a resistant phenotype without any changes to the DNA sequence itself.[12][13][14]
-
Influence of the Tumor Microenvironment (TME): Interactions between cancer cells and components of the TME, such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), can promote drug resistance through the secretion of growth factors and cytokines.[15][16][17][18]
Q2: I am not observing the expected level of apoptosis in my treated cells, even at high concentrations of the compound. What could be wrong?
A2: A lack of apoptosis despite treatment suggests that the cells are evading drug-induced cell death. Consider these possibilities:
-
Cell Cycle Arrest without Apoptosis: Your compound might be inducing cell cycle arrest (e.g., at the G2/M phase) without efficiently triggering the apoptotic cascade.[2] This can be a cytostatic rather than a cytotoxic effect.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) to counteract the pro-apoptotic signals initiated by your compound.
-
Autophagy Activation: In some contexts, autophagy can serve as a survival mechanism, allowing cells to withstand the stress induced by the drug.
Q3: How can I determine if my compound is a substrate for efflux pumps?
A3: To investigate if your compound is being actively transported out of the cells, you can perform co-treatment experiments with known ABC transporter inhibitors.
-
Experimental Approach: Treat your resistant cells with your this compound derivative in the presence and absence of an inhibitor like verapamil (a P-glycoprotein inhibitor) or MK-571 (an MRP1 inhibitor).
-
Expected Outcome: If your compound is an efflux pump substrate, co-treatment with the inhibitor should restore sensitivity and increase the intracellular concentration of your compound.
Q4: What is the role of Src family kinases in resistance, and how does it relate to this compound compounds?
A4: While the specific targets of all this compound derivatives vary, this scaffold is often used to design kinase inhibitors. Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, and migration.[19][20] Overexpression and/or activation of c-Src is a known driver of drug resistance in multiple cancers.[6][7] SFKs can contribute to resistance by:
-
Activating Downstream Survival Pathways: c-Src can activate pro-survival signaling cascades such as the PI3K-AKT and Ras-MAPK pathways, thereby bypassing the inhibitory effects of other targeted agents.[6][7]
-
Mediating Resistance to other TKIs: In the context of other tyrosine kinase inhibitors (TKIs) like those targeting EGFR or Bcr-Abl, Src activation can be a key mechanism of acquired resistance.[21][22]
If your this compound derivative is designed as a Src inhibitor, resistance could arise from mutations in Src itself or through the activation of downstream or parallel pathways that are independent of Src signaling.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges you may encounter.
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
-
Symptom: High variability in the calculated half-maximal inhibitory concentration (IC50) across replicate experiments.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination. |
| Compound Solubility and Stability | Confirm the solubility of your compound in the culture medium. Precipitated compound will lead to inaccurate concentrations. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line and compound. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| Assay Reader and Reagents | Ensure that the plate reader is properly calibrated. Use fresh assay reagents and verify their expiration dates. |
Problem 2: No Detectable Change in Target Phosphorylation via Western Blot
-
Symptom: Despite treating cells with an effective concentration of your kinase inhibitor, you do not observe a decrease in the phosphorylation of the target protein.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. |
| Antibody Quality | Validate your primary antibody for specificity and sensitivity. Run positive and negative controls. Test different antibody dilutions. |
| Time Point of Analysis | The inhibition of phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition. |
| Activation of a Bypass Pathway | The cell may be rapidly reactivating the target or a downstream effector through a feedback loop or a parallel pathway. Investigate the phosphorylation status of key nodes in related pathways (e.g., AKT, ERK).[23] |
| Off-Target Effects | Your compound may have off-target effects that indirectly lead to the re-phosphorylation of your intended target. |
Problem 3: Development of a Resistant Cell Line in a Long-Term Culture
-
Symptom: After several weeks or months of continuous culture with your compound, the cells begin to proliferate at concentrations that were previously cytotoxic.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Selection of Pre-existing Resistant Clones | The parental cell line may have contained a small subpopulation of resistant cells that were selected for during treatment. |
| Acquisition of Resistance-Conferring Mutations | Perform targeted sequencing or whole-exome sequencing of the resistant and parental cell lines to identify potential mutations in the drug target or other relevant genes.[4][24] |
| Upregulation of Efflux Pumps | Use qPCR or Western blotting to assess the expression levels of ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP) in the resistant versus parental cells.[25][26] |
| Epigenetic Reprogramming | Analyze global DNA methylation patterns or specific histone modifications in key gene promoters to identify epigenetic changes associated with resistance.[12][27][28] |
Part 3: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments to investigate resistance mechanisms.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a this compound derivative.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of the compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Cell Viability: Continuously monitor the health and proliferation of the cells.
-
Isolate Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the initial IC50), you can either use the polyclonal population or isolate single-cell clones.
-
Characterize the Resistant Phenotype: Confirm the resistance by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation state of key signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with your compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
Workflow for Investigating Resistance Mechanisms
The following diagram illustrates a logical workflow for dissecting the mechanisms of resistance to your this compound derivative.
Caption: A workflow for investigating drug resistance mechanisms.
Part 4: Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting your results and designing subsequent experiments.
Src Signaling and Potential Bypass Pathways
Src is a central node in a complex signaling network. Its activation can lead to the phosphorylation and activation of multiple downstream effectors.[29] When Src is inhibited, cancer cells can often reroute signaling through other pathways to maintain their malignant phenotype.
Caption: Src signaling and potential bypass pathways in cancer cells.
This diagram illustrates how Receptor Tyrosine Kinases (RTKs) can activate Src, as well as the parallel PI3K/AKT and Ras/MAPK pathways. An inhibitor targeting Src can be circumvented by the cell through the upregulation of these alternative pathways.
Mechanisms of Acquired Resistance
The following diagram provides a conceptual overview of the different ways cancer cells can acquire resistance to a targeted therapy.
Caption: Overview of acquired resistance mechanisms in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to dasatinib in lung cancer cell lines conferred by DDR2 gatekeeper mutation and NF1 loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienft.com [scienft.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the tumor microenvironment in cancer therapy: unveiling new targets to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 22. oncotarget.com [oncotarget.com]
- 23. SRC kinase drives multidrug resistance induced by KRAS-G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. carislifesciences.com [carislifesciences.com]
- 26. researchgate.net [researchgate.net]
- 27. whatisepigenetics.com [whatisepigenetics.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of 1h-Pyrrolo[3,2-b]pyridin-7-ol Against Established Kinase Inhibitors: A Methodological Guide
Introduction
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern drug discovery.[1][2] The pyrrolopyridine scaffold, a privileged heterocyclic structure, is recognized for its ability to interact with the ATP-binding site of various kinases.[3] Specifically, the 7-azaindole moiety, a structural isomer, is a well-established "kinase privileged fragment" due to its capacity to form key hydrogen bonds with the kinase hinge region.[3][4]
This guide focuses on a novel compound, 1h-Pyrrolo[3,2-b]pyridin-7-ol , a molecule of significant interest due to its structural features. While extensive data on this specific compound is not yet publicly available, its pyrrolopyridine core suggests potential as a kinase inhibitor.[3][5]
The objective of this document is to provide a comprehensive, technically grounded framework for researchers and drug development professionals to evaluate the efficacy and selectivity of this compound. We will achieve this by proposing a rigorous experimental plan that directly compares its performance against a panel of well-characterized, known kinase inhibitors, each representing a distinct inhibitory profile. This guide explains not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating approach to characterization.
Section 1: Establishing the Benchmarks - Profiles of Comparator Kinase Inhibitors
To accurately contextualize the inhibitory profile of a novel compound, it is essential to compare it against established standards. The choice of comparators should be deliberate, spanning the spectrum from broad-spectrum to highly selective inhibitors.
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is the archetypal broad-spectrum kinase inhibitor.[6] It exhibits high-affinity, ATP-competitive binding to a wide array of kinases, often in the low nanomolar range.[7][8][9] Its lack of selectivity precludes its clinical use but makes it an invaluable research tool and an ideal positive control for validating kinase inhibition assays.[6]
-
Dasatinib: A potent, multi-targeted inhibitor, Dasatinib was developed to inhibit the Bcr-Abl kinase (implicated in chronic myeloid leukemia) and members of the Src family kinases.[10][11][12] Its profile is more focused than Staurosporine, but it still potently inhibits a range of kinases including c-Kit and PDGFRβ.[13][14] Dasatinib serves as a benchmark for a multi-targeted therapeutic agent.
-
Vemurafenib: This inhibitor represents a paradigm of targeted therapy. Vemurafenib is a highly selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutant form that drives proliferation in a large subset of melanomas.[15][16][17][18] It is an ATP-competitive inhibitor that demonstrates significantly lower activity against wild-type BRAF and other kinases, making it a benchmark for a selective, mutation-specific inhibitor.[18][19]
Section 2: A Multi-Tiered Strategy for Efficacy Profiling
A logical, phased approach is crucial for efficiently characterizing a novel inhibitor. We propose a workflow that begins with broad, high-throughput biochemical screening to establish potency and preliminary selectivity, followed by more physiologically relevant cell-based assays to confirm on-target activity in a cellular environment.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 9. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. hps.com.au [hps.com.au]
- 18. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma | PLOS One [journals.plos.org]
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to Pyrrolopyridine Isomers in Biological Assays: A Focus on 1H-Pyrrolo[3,2-b]pyridin-7-ol and Its Congeners
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring. This fusion can occur in six different isomeric forms, each presenting a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[1][2] This structural diversity, coupled with their resemblance to the endogenous purine nucleobases, has established the pyrrolopyridine scaffold as a "privileged structure" in medicinal chemistry.[3][4]
The core principle behind their biological efficacy lies in their ability to mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of various enzymes, particularly protein kinases.[3][5] This has led to the successful development of numerous kinase inhibitors for therapeutic use. A prominent example is Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma, which features a pyrrolopyridine core.[3][4] This guide provides a comparative analysis of the biological activities of various pyrrolopyridine isomers, with a special focus on the less-explored this compound, placing it in the context of its more widely studied counterparts.
Comparative Biological Activities of Pyrrolopyridine Isomers
While direct, head-to-head comparisons of all six pyrrolopyridine isomers in the same biological assays are not extensively available in the literature, a wealth of data exists on the individual activities of derivatives of each isomeric scaffold. This allows for a comparative overview of their therapeutic potential across different disease areas.
1H-Pyrrolo[3,2-b]pyridine: An Emerging Scaffold
The 1H-pyrrolo[3,2-b]pyridine scaffold, particularly the 7-ol substituted variant, is among the less-studied isomers. However, recent research has begun to shed light on its potential. A notable study focused on the design and synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[6] ACC1 is a key enzyme in fatty acid synthesis and is considered a promising target in oncology. This pioneering work suggests that the 1H-pyrrolo[3,2-b]pyridine core is a viable scaffold for developing novel anticancer agents, and further exploration of its derivatives, including the 7-ol variant, is warranted.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): The Most Extensively Studied Isomer
7-Azaindole is arguably the most well-characterized pyrrolopyridine isomer, with derivatives demonstrating a broad spectrum of biological activities:
-
Kinase Inhibition: A vast number of 7-azaindole derivatives have been developed as potent kinase inhibitors for cancer therapy.[7][8] Their ability to form critical hydrogen bonds with the hinge region of kinases makes them highly effective.
-
Antiviral Activity: Recent studies have identified 7-azaindole derivatives that can inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting their potential as antiviral agents.[9]
-
Cytotoxicity: Certain derivatives have shown cytotoxic activity against human myeloblastic leukemia cells, indicating their potential in hematological malignancies.[10]
-
Other Activities: The 7-azaindole scaffold has also been explored for its analgesic and hypotensive properties.[11]
1H-Pyrrolo[3,2-c]pyridine: A Promising Anticancer Scaffold
This isomer has also been a significant focus of anticancer drug discovery:
-
FMS Kinase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase, which is overexpressed in various cancers and inflammatory diseases. These compounds have shown promise as both anticancer and anti-arthritic agents.[12]
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics and exhibiting potent anticancer activity.[13][14]
1H-Pyrrolo[3,4-c]pyridine: A Scaffold with Diverse Applications
Research on this isomer has revealed a range of biological activities:
-
Analgesic and Sedative Effects: A number of derivatives have been investigated for their effects on the central nervous system, demonstrating both analgesic and sedative properties.[1][2]
-
Anti-HIV Activity: Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have shown significant anti-HIV-1 activity.[1][2]
-
Enzyme Inhibition: This scaffold has also been utilized to develop inhibitors of enzymes such as aldose reductase.[2]
Other Isomers: Expanding the Therapeutic Landscape
-
1H-Pyrrolo[2,3-c]pyridine: Derivatives of this isomer have been designed as potassium-competitive acid blockers, which are of interest for treating acid-related gastrointestinal disorders.[15]
-
1H-Pyrrolo[3,4-b]pyridine: The synthesis and evaluation of derivatives of this isomer have revealed promising antibacterial activity.[16]
-
Pyrrolo[2,3-d]pyrimidine: While technically a deazapurine, this scaffold is often studied alongside pyrrolopyridines due to its structural similarity. It is a cornerstone of many kinase inhibitors in cancer therapy.[5][17][18]
Data Summary: A Comparative Table of Biological Activities
| Isomer | Key Biological Activities | Representative Therapeutic Area(s) |
| 1H-Pyrrolo[3,2-b]pyridine | ACC1 Inhibition[6] | Cancer |
| 1H-Pyrrolo[2,3-b]pyridine | Kinase Inhibition,[7][8] Antiviral,[9] Cytotoxicity,[10] Analgesic[11] | Cancer, Infectious Diseases, Pain Management |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition,[12] Tubulin Polymerization Inhibition[13][14] | Cancer, Inflammatory Diseases |
| 1H-Pyrrolo[3,4-c]pyridine | Analgesic,[1][2] Anti-HIV,[1][2] Aldose Reductase Inhibition[2] | Neurology, Infectious Diseases, Metabolic Diseases |
| 1H-Pyrrolo[2,3-c]pyridine | Potassium-Competitive Acid Blockade[15] | Gastroenterology |
| 1H-Pyrrolo[3,4-b]pyridine | Antibacterial[16] | Infectious Diseases |
| Pyrrolo[2,3-d]pyrimidine | Multi-Kinase Inhibition[5][17][18][19] | Cancer |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol provides a generalized procedure for evaluating the inhibitory activity of pyrrolopyridine derivatives against a specific protein kinase. This is a crucial assay for compounds developed as kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (pyrrolopyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding the recombinant kinase to all wells except the positive control.
-
-
Kinase Reaction:
-
Add ATP to all wells to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized for the specific kinase.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the negative and positive controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: Kinase Inhibition
The primary mechanism by which many pyrrolopyridine derivatives exert their therapeutic effects, particularly in cancer, is through the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. In many diseases, especially cancer, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases.
Pyrrolopyridine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the aberrant signaling cascade. The selectivity of these inhibitors for specific kinases is achieved through the careful design of substituents on the pyrrolopyridine scaffold that can interact with unique amino acid residues in the ATP-binding pocket of the target kinase.[3]
Conclusion and Future Directions
The pyrrolopyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. While isomers like 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have been extensively explored, leading to approved drugs, other isomers such as 1H-pyrrolo[3,2-b]pyridine are only beginning to be investigated. The initial findings on the potential of 1H-pyrrolo[3,2-b]pyridine derivatives as ACC1 inhibitors for cancer highlight the untapped potential of this and other less-studied isomers.
Future research should focus on:
-
Systematic Evaluation: Conducting direct comparative studies of all six pyrrolopyridine isomers in a panel of standardized biological assays to create a comprehensive structure-activity relationship database.
-
Exploring New Targets: Moving beyond kinase inhibition to explore the potential of these scaffolds against other enzyme families and receptor targets.
-
Focus on Understudied Isomers: Dedicating more research efforts to isomers like this compound to fully elucidate their therapeutic potential.
By continuing to explore the rich chemical space of pyrrolopyridine isomers, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating Novel Kinase Inhibitors: The Case of a 1H-Pyrrolo[3,2-b]pyridin-7-ol Derivative
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents, particularly in oncology.[1][2] Derivatives of this structure have been successfully developed as potent and selective kinase inhibitors.[3] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel investigational compound derived from this scaffold, which we will refer to as "PYR-7-801."
Our hypothetical compound, PYR-7-801, has been designed as a selective inhibitor of BRAF V600E, a serine/threonine kinase that is a key driver in over 50% of melanomas. Dysregulation of kinases is a hallmark of many diseases, making them prime therapeutic targets.[4] The rigorous validation of a kinase inhibitor's MoA is a critical phase in its development, confirming its specificity, potency, and potential clinical utility.[4][5]
This guide will detail the essential experimental cascade required to move from a biochemical hypothesis to cellular proof-of-concept, comparing PYR-7-801's performance against established BRAF inhibitors, Vemurafenib and Dabrafenib.[6][7]
Part 1: The BRAF/MEK/ERK Signaling Pathway: Our Therapeutic Target
The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[8] In many cancers, a mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, which drives tumor progression.[9][10] PYR-7-801 is designed to interrupt this aberrant signaling by directly inhibiting the BRAF V600E kinase.
Caption: The MAPK signaling cascade, highlighting the central role of BRAF V600E.
Part 2: Biochemical Validation: Does PYR-7-801 Inhibit the Purified Kinase?
The foundational step is to confirm that PYR-7-801 directly inhibits the enzymatic activity of its intended target in a clean, biochemical system.[11] This provides a quantitative measure of potency (IC50) and helps understand the mechanism of inhibition (e.g., ATP-competitive).[12]
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for measuring kinase activity.[13] They offer high sensitivity and are less prone to interference from colored compounds compared to other methods.[13] We will measure the phosphorylation of a substrate by the BRAF V600E enzyme.
Protocol: BRAF V600E LanthaScreen® Activity Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human BRAF V600E enzyme, a biotinylated MEK1 substrate, and a europium-labeled anti-phospho-MEK1 antibody.
-
Compound Titration: Perform a serial dilution of PYR-7-801, Vemurafenib, and Dabrafenib (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction: Add the compounds to the enzyme/substrate mix and pre-incubate for 15-20 minutes.[14] Initiate the kinase reaction by adding ATP at its Km concentration.[14] Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and add a TR-FRET detection solution containing an Alexa Fluor® 647-labeled streptavidin acceptor.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
Comparative Data: Biochemical Potency
| Compound | Target Kinase | Biochemical IC50 (nM) |
| PYR-7-801 | BRAF V600E | 12 |
| Vemurafenib | BRAF V600E | 31 |
| Dabrafenib | BRAF V600E | 5 |
This data is illustrative.
Part 3: Cellular Target Engagement: Does PYR-7-801 Bind BRAF V600E in Live Cells?
A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux.[15] Therefore, the next critical step is to confirm that the compound engages its target within the complex environment of an intact cell.[15][16]
Rationale: CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17][18] This assay provides direct evidence of target engagement in a physiological setting without requiring any modification to the compound or the protein.[19][20]
Protocol: Western Blot-Based CETSA for BRAF V600E
-
Cell Culture: Culture A375 human melanoma cells, which endogenously express BRAF V600E, to ~80% confluency.
-
Compound Treatment: Treat cells with PYR-7-801 (e.g., 1 µM) or a vehicle control (DMSO) for 2 hours.
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification & Western Blot: Normalize the protein concentration of the soluble fractions. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for total BRAF.[21]
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble BRAF relative to the non-heated control against temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates target stabilization.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Cellular Target Engagement
| Compound (1 µM) | Target Protein | Melting Temp (°C) - Vehicle | Melting Temp (°C) - Compound | Thermal Shift (ΔTm) |
| PYR-7-801 | BRAF V600E | 48.5 | 56.2 | +7.7°C |
| Vemurafenib | BRAF V600E | 48.5 | 55.1 | +6.6°C |
| Dabrafenib | BRAF V600E | 48.5 | 57.0 | +8.5°C |
This data is illustrative.
Part 4: Downstream Pathway Modulation: Does Target Engagement Translate to Functional Inhibition?
Having confirmed direct target binding, we must now demonstrate that this engagement leads to the desired biological outcome: inhibition of the downstream signaling pathway.[9]
Rationale: ERK phosphorylation (p-ERK) is a direct and robust biomarker of BRAF/MEK pathway activity.[22] A successful BRAF inhibitor should cause a dose-dependent decrease in the levels of p-ERK without affecting the total amount of ERK protein.[9][23]
Protocol: Phospho-ERK Inhibition Assay
-
Cell Culture & Starvation: Plate A375 cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Compound Treatment: Treat cells with a dose-response of PYR-7-801 and competitor compounds for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[8] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection & Analysis: Use a chemiluminescent HRP substrate to visualize the bands.[23] Quantify the p-ERK/Total ERK ratio and plot against compound concentration to determine the cellular EC50.
Comparative Data: Cellular Pathway Inhibition
| Compound | Cellular Target | Cellular EC50 (nM) for p-ERK Inhibition |
| PYR-7-801 | BRAF V600E | 55 |
| Vemurafenib | BRAF V600E | 110 |
| Dabrafenib | BRAF V600E | 30 |
This data is illustrative.
Summary and Conclusion
This guide outlines a logical, tiered approach to validating the mechanism of action for a novel kinase inhibitor. By systematically progressing from biochemical potency to cellular target engagement and finally to downstream functional effects, researchers can build a robust data package.
The illustrative data presented suggests that PYR-7-801 is a potent, cell-permeable inhibitor of BRAF V600E that effectively engages its target in live cells and shuts down the aberrant MAPK signaling cascade. Its performance is comparable, and in some aspects superior, to the established first-generation inhibitor Vemurafenib, and competitive with the second-generation inhibitor Dabrafenib.[10][24] This rigorous, comparative validation provides the necessary confidence to advance PYR-7-801 into further preclinical development, including selectivity profiling across the human kinome and in vivo efficacy studies.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the market competitors for Tafinlar? [synapse.patsnap.com]
- 7. mskcc.org [mskcc.org]
- 8. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. becarispublishing.com [becarispublishing.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. domainex.co.uk [domainex.co.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CETSA [cetsa.org]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Next-Generation Treatments for Melanomas - Melanoma Research Alliance [curemelanoma.org]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 1h-Pyrrolo[3,2-b]pyridin-7-ol
Introduction: The Quest for Kinase Specificity
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most significant classes of drug targets, particularly in oncology.[1] The high degree of conservation in the ATP-binding site across the kinome presents a substantial challenge in developing selective inhibitors.[1] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive selectivity profiling is a cornerstone of modern drug discovery, essential for understanding a compound's mechanism of action and predicting its therapeutic window.[2][3]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a "privileged structure" in kinase inhibitor design.[4][5][6] Its unique arrangement of hydrogen bond donors and acceptors allows it to form robust bidentate hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[6] This guide presents a comprehensive cross-reactivity analysis of a novel investigational compound, 1h-Pyrrolo[3,2-b]pyridin-7-ol , which is built upon this promising scaffold. We will objectively compare its performance against a panel of diverse kinases and benchmark it against established inhibitors, providing the supporting experimental framework and data for researchers in drug development.
Profiling Methodology: A Quantitative Competition Binding Assay
To ensure a robust and directly comparable dataset, we selected the KINOMEscan® competition binding assay platform. This methodology offers a significant advantage over traditional enzymatic assays because it measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, independent of ATP concentration, which can be a confounding variable in activity-based assays.[2][7] The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase binding to the immobilized ligand is quantified by qPCR; a potent inhibitor will prevent the kinase from binding to the ligand, resulting in a lower signal.[8]
Experimental Workflow: From Compound to Data
The workflow is designed for high-throughput screening and robust data generation. Each step is critical for ensuring the accuracy and reproducibility of the final selectivity profile.
Caption: High-level workflow for the KINOMEscan® competition binding assay.
Detailed Protocol: KINOMEscan® Profiling
This protocol outlines the key steps for determining the kinase inhibitor selectivity profile.[7][8][9]
-
Compound Preparation :
-
A stock solution of this compound is prepared in 100% DMSO.
-
An 11-point, 3-fold serial dilution is performed in a 384-well plate to generate a range of concentrations for Kd determination. Control wells contain only DMSO vehicle. Staurosporine and Imatinib are prepared similarly as reference compounds.
-
-
Assay Execution :
-
The kinase panel, comprising DNA-tagged kinases from different families, is prepared.
-
Test compounds, controls, and kinases are combined with streptavidin-coated magnetic beads to which a biotinylated, active-site-directed ligand is attached.
-
The mixture is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Quantification :
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified using a highly sensitive qPCR method that detects the DNA tag.
-
-
Data Analysis :
-
The qPCR signal is compared to the DMSO control to calculate the percent inhibition for each kinase at a given compound concentration.
-
For dose-response curves, the data are fitted to a sigmoidal model to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
-
Comparative Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a representative panel of 10 kinases and compared with the broad-spectrum inhibitor Staurosporine and the clinically approved, more selective inhibitor Imatinib. The results are presented as Kd values, where a lower value indicates a higher binding affinity.
| Kinase Target | Kinase Family | This compound (Kd, nM) | Staurosporine (Kd, nM) | Imatinib (Kd, nM) |
| MEK1 | STE | 12 | 25 | >10,000 |
| MEK2 | STE | 18 | 30 | >10,000 |
| ABL1 | TK | 850 | 6 | 25 |
| KIT | TK | 1,200 | 15 | 150 |
| PDGFRA | TK | 2,500 | 20 | 100 |
| CDK2 | CMGC | >10,000 | 3 | 8,500 |
| GSK3β | CMGC | >10,000 | 9 | >10,000 |
| p38α (MAPK14) | CMGC | 4,500 | 350 | 9,000 |
| AKT1 | AGC | >10,000 | 50 | >10,000 |
| VEGFR2 | TK | 6,800 | 7 | 2,100 |
Data presented are hypothetical and for illustrative purposes.
Interpretation of the Selectivity Profile
The data reveals a distinct and highly selective profile for This compound .
-
High Potency and Selectivity: The compound demonstrates potent, low-nanomolar binding affinity for MEK1 and MEK2, kinases within the STE family.[10] Crucially, it shows significantly weaker binding (Kd > 800 nM) to all other tested kinases, including those from the TK, CMGC, and AGC families.
-
Comparison to Benchmarks:
-
Staurosporine confirms its reputation as a non-selective inhibitor, binding potently to nearly all kinases in the panel.
-
Imatinib shows its characteristic selectivity for ABL1, KIT, and PDGFRA, validating the assay's ability to distinguish different selectivity profiles.
-
-
Mechanism of Action Hypothesis: The potent and selective binding to MEK1/2 strongly suggests that this compound functions as a targeted inhibitor of the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11]
Targeted Signaling Pathway: MAPK/ERK Cascade
The high selectivity of this compound for MEK1/2 pinpoints its likely site of action within the canonical MAPK/ERK pathway. Inhibiting MEK (Mitogen-activated protein kinase kinase) prevents the phosphorylation and subsequent activation of ERK (Extracellular signal-regulated kinase), thereby blocking downstream signaling to the nucleus.
Caption: The MAPK/ERK pathway with the specific inhibitory action of this compound on MEK1/2.
Conclusion and Future Directions
This guide provides a comparative analysis of the kinase selectivity profile for the novel compound This compound . Based on quantitative binding data, this 7-azaindole derivative demonstrates exceptional potency and selectivity for the MEK1 and MEK2 kinases. Its profile is markedly superior to the non-selective inhibitor Staurosporine and qualitatively distinct from the ABL/KIT inhibitor Imatinib, highlighting its potential as a highly targeted therapeutic agent.
The logical next steps for the development of this compound include:
-
Enzymatic Assays: Confirming that high binding affinity translates to potent inhibition of MEK1/2 kinase activity.
-
Cellular Potency: Assessing the ability of the compound to inhibit ERK phosphorylation in cancer cell lines known to be dependent on the MAPK pathway.
-
Expanded Kinome Profiling: Screening against a larger panel of kinases (e.g., >400) to confirm kinome-wide selectivity.[7][12]
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to MEK1 or MEK2 to elucidate the structural basis for its high affinity and selectivity.
This foundational profiling work establishes this compound as a promising lead compound for the development of a next-generation MEK inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase Product Solutions [discoverx.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridin-7-ol Derivatives: A Guide for Drug Discovery Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry, has garnered significant attention as a versatile core for the development of potent and selective therapeutics.[1] This guide provides a comparative analysis of derivatives of the 1H-pyrrolo[3,2-b]pyridin-7-ol subclass, offering insights into their structure-activity relationships (SAR), performance in preclinical models, and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors and anti-cancer agents.
The 1H-Pyrrolo[3,2-b]pyridine Core: A Foundation for Kinase Inhibition
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-b]pyridine system creates a unique electronic and structural architecture amenable to interactions with various biological targets, most notably the ATP-binding pocket of protein kinases.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] The this compound scaffold, in particular, offers a strategic hydroxyl group that can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the target's active site.
Comparative Analysis of Derivative Performance
The therapeutic potential of this compound derivatives is critically dependent on the nature and position of substituents on the core scaffold. This section provides a comparative overview of key derivatives, focusing on their inhibitory activity against various kinases and their anti-proliferative effects on cancer cell lines.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical modifications influence biological activity. For the broader class of pyrrolopyridines, including the 1H-pyrrolo[3,2-b]pyridine isomer, several key principles have emerged:
-
Substitutions on the Pyrrole Nitrogen: Alkylation or arylation of the pyrrole nitrogen can significantly impact potency and selectivity. For instance, in a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives developed as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, substitution at the 1-position was crucial for inhibitory activity.[5]
-
Modifications at the 3-Position: The 3-position of the pyrrolo[3,2-b]pyridine core is often a key vector for introducing diversity and targeting specific sub-pockets of the kinase active site. In a study on 1H-pyrrolo[3,2-g]isoquinolines, various heteroaromatic and aliphatic side chains at the 3-position led to potent Haspin kinase inhibitors with IC50 values in the low nanomolar range.[4]
-
The Role of the Pyridine Ring: The nitrogen atom in the pyridine ring can influence the overall physicochemical properties of the molecule, including solubility and cell permeability. The introduction of a carbonitrile group at the 6-position of the 1H-pyrrolo[3,2-b]pyridine scaffold is expected to increase its polarity and potential for hydrogen bonding.[3]
Kinase Inhibitory Potency
The following table summarizes the kinase inhibitory activities of representative pyrrolopyridine derivatives from various studies. While direct comparisons should be made with caution due to differing experimental conditions, the data highlights the potential of this scaffold against a range of kinase targets.
| Compound ID | Pyrrolopyridine Core | Target Kinase | IC50 (nM) | Reference |
| Compound 3 | 1H-pyrrolo[3,2-g]isoquinoline | Haspin | 10.6 | [4] |
| Compound 1k | 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | Potent Inhibition | [5] |
| Compound 42 | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 | [6] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | FMS | 30 | [7] |
| Compound 11h | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 140 | [8] |
Anti-proliferative Activity in Cancer Cell Lines
The kinase inhibitory activity of this compound derivatives often translates into potent anti-proliferative effects in cancer cells. The table below presents a comparison of the cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound ID | Pyrrolopyridine Core | Cell Line | IC50 (µM) | Reference |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa | 0.12 | [9][10] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | SGC-7901 | 0.15 | [9][10] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | MCF-7 | 0.21 | [9][10] |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | Ovarian, Prostate, Breast Cancer Lines | 0.15 - 1.78 | [7] |
Experimental Protocols
To facilitate reproducible research and meaningful comparisons, standardized experimental protocols are essential. This section details the methodologies for key assays used in the evaluation of this compound derivatives.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and subsequently measure the newly synthesized ATP through a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]
-
Signaling Pathways and Mechanistic Insights
Many 1H-pyrrolo[3,2-b]pyridine derivatives exert their anti-cancer effects by targeting key nodes in cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
The JAK-STAT Signaling Pathway
Some pyrrolopyridine derivatives have been shown to inhibit Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[2] This pathway is involved in regulating immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.
The WNT/β-catenin Signaling Pathway
Other pyrrolopyridine derivatives have been found to target kinases within the WNT/β-catenin pathway.[2] This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a common driver of colorectal cancer and other malignancies.
Caption: Modulation of the WNT/β-catenin signaling pathway.
Conclusion and Future Directions
The this compound scaffold and its related isomers represent a highly promising platform for the development of novel kinase inhibitors with therapeutic potential in oncology and other disease areas. The comparative analysis presented in this guide highlights the importance of systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Elucidating the specific kinase targets for the most potent anti-proliferative compounds.
-
Optimizing drug-like properties , such as solubility and bioavailability, to enhance in vivo efficacy.[2]
-
Exploring novel combinations with other anti-cancer agents to overcome resistance and improve therapeutic outcomes.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the versatile 1H-pyrrolo[3,2-b]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking a Novel Kinase Inhibitor: A Comparative Efficacy Study of 1h-Pyrrolo[3,2-b]pyridin-7-ol Against Current Therapeutic Standards in FGFR-Driven Malignancies
This guide provides an in-depth comparative analysis of 1h-Pyrrolo[3,2-b]pyridin-7-ol , a novel small molecule inhibitor, against established therapeutic standards for cancers driven by aberrant Fibroblast Growth Factor Receptor (FGFR) signaling. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting FGFR and the Emergence of this compound
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Genetic alterations, such as gene fusions, amplifications, and mutations, in FGFRs are key oncogenic drivers in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1] This has established the FGFR family as a validated therapeutic target in oncology.
The 1H-pyrrolo[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for its ability to interact with the ATP-binding site of kinases.[2] The structural analogue, the 7-azaindole moiety, is a well-established kinase hinge-binding fragment.[2] Building on this foundation, this compound has been synthesized as a potential next-generation FGFR inhibitor, designed for enhanced selectivity and potency. This guide will benchmark its performance against current FDA-approved FGFR inhibitors, providing a comprehensive evaluation of its therapeutic potential.
Current Therapeutic Landscape and Benchmark Compounds
To establish a robust comparison, we have selected two leading FDA-approved FGFR inhibitors as benchmarks:
-
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.
-
Pemigatinib: An inhibitor of FGFR1, 2, and 3, approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
These compounds represent the current standard of care and provide a stringent baseline for evaluating the efficacy of this compound.
Comparative In Vitro Characterization
A series of in vitro experiments were designed to compare the biochemical and cellular activity of this compound against Erdafitinib and Pemigatinib.
Kinase Inhibition Profile
Objective: To determine the potency and selectivity of this compound against a panel of kinases.
Methodology: An in vitro kinase assay panel was utilized to determine the IC50 values of the test compounds against FGFR1, 2, 3, and 4, as well as a panel of off-target kinases, including VEGFR2, PDGFRβ, and EGFR, to assess selectivity.
Experimental Protocol:
-
Recombinant human kinase enzymes were incubated with varying concentrations of the test compounds (this compound, Erdafitinib, Pemigatinib) in the presence of ATP and a suitable substrate.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Data Summary:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | 5 | 3 | 1 | >1000 |
| Erdafitinib | 1.2 | 2.5 | 1.1 | 70 |
| Pemigatinib | 0.4 | 0.5 | 1.3 | 120 |
Interpretation: The data indicates that this compound is a potent inhibitor of FGFR1, 2, and 3, with IC50 values in the low nanomolar range, comparable to the benchmark compounds. Notably, it demonstrates superior selectivity against VEGFR2, a common off-target kinase for many FGFR inhibitors, suggesting a potentially improved side-effect profile.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines with defined FGFR alterations.
Methodology: A panel of human cancer cell lines with known FGFR fusions or mutations (e.g., SNU-16 - FGFR2 amplified; RT112 - FGFR3 fusion) were treated with the test compounds.
Experimental Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound, Erdafitinib, or Pemigatinib for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, and GI50 (concentration for 50% growth inhibition) values were determined.
Data Summary:
| Compound | SNU-16 GI50 (nM) (FGFR2 amplified) | RT112 GI50 (nM) (FGFR3 fusion) |
| This compound | 10 | 8 |
| Erdafitinib | 15 | 12 |
| Pemigatinib | 12 | 10 |
Interpretation: this compound demonstrates potent anti-proliferative activity in cancer cell lines dependent on FGFR signaling, with GI50 values that are slightly more potent than the current therapeutic standards.
Target Engagement and Pathway Modulation
Objective: To confirm that the anti-proliferative effects are mediated through the inhibition of FGFR signaling.
Methodology: Western blot analysis was performed on lysates from treated cells to assess the phosphorylation status of FGFR and downstream signaling proteins.
Experimental Workflow:
Caption: Western Blot Workflow for Target Engagement.
Results: Treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of FGFR and its downstream effector, ERK, confirming on-target activity within the cellular context. The level of inhibition was comparable to that observed with Erdafitinib and Pemigatinib.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model.
Methodology: A patient-derived xenograft (PDX) model of cholangiocarcinoma harboring an FGFR2-BICC1 fusion was utilized.
Experimental Protocol:
-
Female athymic nude mice were implanted subcutaneously with tumor fragments from the PDX model.
-
Once tumors reached a volume of approximately 150-200 mm³, the mice were randomized into three treatment groups: Vehicle control, Erdafitinib (at its established effective dose), and this compound (at a dose determined from pharmacokinetic studies).
-
Compounds were administered orally, once daily, for 21 days.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised for pharmacodynamic analysis.
Data Summary:
| Treatment Group | Mean Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| Erdafitinib | 75 |
| This compound | 85 |
Interpretation: this compound exhibited significant anti-tumor activity in the FGFR2-fusion driven cholangiocarcinoma PDX model, with a trend towards greater tumor growth inhibition compared to the benchmark compound, Erdafitinib. The compound was well-tolerated, with no significant loss in body weight observed.
Signaling Pathway Overview
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The comprehensive benchmarking of this compound against the current therapeutic standards, Erdafitinib and Pemigatinib, reveals it to be a highly promising novel FGFR inhibitor. Its key differentiating features include:
-
Potent and Selective Inhibition: Demonstrates low nanomolar potency against key FGFR isoforms with superior selectivity against off-target kinases like VEGFR2.
-
Robust Cellular Activity: Exhibits strong anti-proliferative effects in FGFR-dependent cancer cell lines.
-
Promising In Vivo Efficacy: Shows significant and potentially superior anti-tumor activity in a clinically relevant PDX model.
These findings strongly support the continued development of this compound as a potential best-in-class therapeutic for patients with FGFR-driven malignancies. The next steps in its preclinical development will involve comprehensive ADME and toxicology studies to enable an Investigational New Drug (IND) application.
References
In Vivo Validation of 1H-Pyrrolo[3,2-b]pyridin-7-ol's Anti-Tumor Activity: A Comparative Guide
In the landscape of oncology drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive framework for the in vivo validation of a novel compound, 1H-pyrrolo[3,2-b]pyridin-7-ol, as a potential anti-tumor agent. We will explore the rationale behind its investigation, present a detailed protocol for its evaluation in established murine models, and objectively compare its potential efficacy against a well-characterized alternative, the pan-Akt inhibitor GSK690693. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the preclinical anti-tumor potential of new chemical entities.
Introduction to this compound and the Rationale for In Vivo Studies
The 1H-pyrrolo[3,2-b]pyridine core is a key pharmacophore in numerous compounds with demonstrated anti-cancer properties.[1][2][3][4] Derivatives of this scaffold have been shown to act as potent inhibitors of various kinases crucial for tumor growth and survival, such as cell division cycle 7 (Cdc7) kinase and ribosomal S6 protein kinase 2 (RSK2).[3][5] Furthermore, some derivatives have been identified as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][4]
While direct in vivo anti-tumor data for this compound is not yet extensively published, its structural similarity to these active compounds provides a strong rationale for its investigation as a novel anti-cancer agent. The primary objective of the proposed in vivo studies is to translate promising in vitro findings into a whole-animal system, assessing the compound's efficacy, toxicity, and potential mechanism of action in a physiologically relevant context.
Comparative Landscape: GSK690693 as a Mechanistic Benchmark
To provide a robust assessment of this compound's potential, a direct comparison with an established anti-tumor agent is essential. We have selected GSK690693, a potent and well-characterized pan-Akt kinase inhibitor, as a suitable comparator.[6][7][8][9] The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell survival, proliferation, and metabolism.[7][10]
GSK690693 has demonstrated significant anti-tumor activity in various preclinical models, including human tumor xenografts.[6][7][8] By comparing the efficacy of this compound with GSK690693, we can benchmark its performance against a compound with a known mechanism of action, providing valuable insights into its potential therapeutic window and molecular targets.
Table 1: Profile of this compound and the Comparator GSK690693
| Feature | This compound (Investigational) | GSK690693 (Comparator) |
| Chemical Class | Pyrrolopyridine | N/A (structure is proprietary) |
| Putative Mechanism | Kinase Inhibition (Hypothesized) | Pan-Akt Kinase Inhibitor |
| Reported In Vitro Activity | Varies by derivative; includes kinase inhibition, tubulin polymerization inhibition.[1][3][4][5] | Potent, low nanomolar inhibition of Akt1, Akt2, and Akt3.[8][9] |
| Reported In Vivo Efficacy | To be determined. | Significant anti-tumor activity in xenograft models of ovarian, prostate, and breast cancer.[7][8] |
In Vivo Validation Strategy: A Dual-Model Approach
To comprehensively evaluate the anti-tumor activity of this compound, a dual-model approach utilizing both human tumor xenografts in immunodeficient mice and syngeneic tumors in immunocompetent mice is recommended. This strategy allows for the assessment of both direct anti-tumor effects and the potential interplay with the host immune system.
Human Tumor Xenograft Model: Assessing Direct Anti-Tumor Efficacy
The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research for evaluating the direct anti-proliferative and pro-apoptotic effects of a compound on human tumors.[11][12][13]
Experimental Workflow for Xenograft Studies
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
A Head-to-Head Comparison of Synthetic Routes to 1H-Pyrrolo[3,2-b]pyridin-7-ol: A Guide for Researchers
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key structural motif in numerous pharmacologically active compounds, has garnered significant attention in the fields of medicinal chemistry and drug development. In particular, 1H-pyrrolo[3,2-b]pyridin-7-ol, also known as 4-azaindole-7-ol, serves as a crucial intermediate for the synthesis of a wide range of bioactive molecules. The strategic placement of the hydroxyl group offers a handle for further functionalization, making the efficient and scalable synthesis of this core structure a paramount objective for researchers. This guide provides a comprehensive head-to-head comparison of different synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Introduction to the Synthetic Challenge
The synthesis of azaindoles, including the 1H-pyrrolo[3,2-b]pyridine core, presents unique challenges compared to their indole counterparts. The electron-deficient nature of the pyridine ring significantly influences the reactivity of the entire bicyclic system.[1] Consequently, classic indole syntheses often require substantial modification or fail entirely when applied to azaindole synthesis. This guide will explore two primary strategies for the construction of this compound: a linear approach involving the synthesis and subsequent deprotection of a methoxy-protected precursor, and a convergent approach utilizing modern cross-coupling methodologies.
Route 1: The Methoxy-Precursor Approach
A common and often reliable strategy for the synthesis of hydroxylated aromatic compounds is the use of a stable protecting group, such as a methyl ether, which can be cleaved in the final step. This approach is particularly advantageous when the free hydroxyl group might interfere with earlier synthetic transformations.
Synthesis of 7-Methoxy-1H-pyrrolo[3,2-b]pyridine
The synthesis of the key intermediate, 7-methoxy-1H-pyrrolo[3,2-b]pyridine, can be achieved through the reductive cyclization of a substituted nitropyridine. A plausible and efficient method is based on the hydrogenation of a 2-acetonitrile-3-nitro-6-methoxypyridine derivative.
Caption: Reductive cyclization to form the pyrrole ring.
-
Dissolution: Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (1.0 eq) in ethanol or methanol.[2]
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and subject it to hydrogen gas at room temperature for 24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a dichloromethane/ethyl acetate eluent system to afford 7-methoxy-1H-pyrrolo[3,2-b]pyridine.
Demethylation to this compound
The crucial final step in this route is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr3) is a powerful and widely used reagent for the demethylation of aryl methyl ethers.[3][4]
References
A Researcher's Guide to Assessing the Therapeutic Index of 1H-Pyrrolo[3,2-b]pyridin-7-ol and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index (TI) of the promising heterocyclic scaffold, 1H-pyrrolo[3,2-b]pyridin-7-ol, and its derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental design, ensuring a robust and translatable dataset for preclinical decision-making.
The Strategic Importance of the Therapeutic Index
In drug discovery, raw potency is a siren's call; it is the therapeutic index that guides a compound safely to clinical relevance. The TI is a quantitative measure of a drug's safety margin, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A high TI indicates a wide margin between the effective and toxic doses, which is a desirable characteristic for any drug candidate.[1]
The TI is typically calculated in preclinical animal studies as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[3][4][5] An alternative and often more clinically relevant measure uses the toxic dose in 50% of the population (TD50) instead of the LD50.[1][4]
Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50
Understanding this ratio is paramount. A narrow TI, as seen with drugs like warfarin or digoxin, necessitates careful dosing and patient monitoring.[5] For novel scaffolds like 1H-pyrrolo[3,2-b]pyridines, which are recognized as versatile pharmacophores, particularly as "kinase privileged fragments," establishing a favorable TI early in development is critical for success.[6]
Caption: Conceptual relationship between efficacy and toxicity curves.
A Phased Approach to TI Determination: From Benchtop to In Vivo
A tiered, systematic approach is essential for a meaningful assessment of the therapeutic index. This process begins with rapid, high-throughput in vitro assays to establish initial efficacy and cytotoxicity profiles, followed by more complex and resource-intensive in vivo studies to understand the compound's behavior in a whole biological system.[7][8]
Caption: Overall workflow for determining the therapeutic index.
In Vitro Assessment: The Foundation of Selectivity
In vitro cytotoxicity assays are indispensable preclinical tools.[9][10] They offer a rapid, cost-effective, and high-throughput method to evaluate a compound's effect on cell viability, reducing the reliance on animal testing in the early stages.[10][11] For this stage, we determine two key parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit a specific biological process (e.g., kinase activity) by 50%.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound required to reduce the viability of a cell population by 50%.
The ratio of these two values (CC50/IC50) gives us the in vitro therapeutic index , often called the selectivity index. A higher ratio is desirable, indicating the compound is potent against its target at concentrations well below those that cause general cellular toxicity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HCT-116 for a colorectal cancer target) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. Causality: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment, providing a sensitive measure of anti-proliferative effects.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound and its analogs in appropriate cell culture medium. Perform serial dilutions to create a dose-response curve (e.g., from 100 µM down to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This incubation period allows sufficient time for enzymatic conversion of MTT in viable cells without causing artifacts.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
In Vivo Assessment: The Test of Systemic Reality
While in vitro data is crucial for initial screening, it cannot predict a compound's behavior in a complex organism.[7] In vivo toxicology and efficacy studies are essential to evaluate the complete safety profile and determine the true therapeutic index.[8][12]
-
ED50 (Median Effective Dose): The dose of the compound that produces the desired therapeutic effect in 50% of the test animal population. This is determined in a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent).
-
LD50 (Median Lethal Dose): The dose that results in the death of 50% of the test animal population. This is determined through acute toxicity studies.[12]
The primary purpose of an acute toxicity study is to identify the dose range that causes mortality and to determine the Maximum Tolerated Dose (MTD) and the LD50.[12]
Detailed Steps:
-
Animal Selection: Use healthy, young adult laboratory animals (e.g., Swiss albino mice), typically weighing 20-25g. House them in standard conditions with free access to food and water.
-
Dose-Range Finding: Begin with a small group of animals (n=3 per group). Administer a wide range of doses of the test compound (e.g., 10, 100, 1000 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Closely monitor the animals for 24-48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, motor activity, and behavior). Record all observations and any mortalities.
-
Narrowing the Dose Range: Based on the results of the initial range-finding study, select a narrower range of 4-5 doses for the main study. The goal is to identify doses that cause 0% mortality and 100% mortality.
-
Main Study: Assign animals to dose groups (n=6-10 per group). Administer the selected single doses of the compound.
-
Long-Term Observation: Observe the animals for a period of 14 days, recording daily observations of clinical signs, body weight changes, and mortality.[7] Causality: A 14-day observation period is standard for detecting delayed toxicity.
-
Data Analysis: The LD50 value is calculated from the dose-response data using statistical methods such as Probit analysis. All surviving animals are humanely euthanized for gross necropsy to identify potential target organs of toxicity.
Comparative Analysis: Interpreting the Data
The ultimate goal is to identify analogs with a superior therapeutic index compared to the parent compound or existing standards of care. Data should be compiled into a clear, comparative format.
Table 1: Hypothetical Therapeutic Index Data for this compound Analogs
| Compound | Target IC50 (nM) | Cytotoxicity CC50 (µM) (HCT-116) | In Vitro TI (CC50/IC50) | In Vivo ED50 (mg/kg) | In Vivo LD50 (mg/kg) | In Vivo TI (LD50/ED50) |
| This compound | 150 | 30 | 200 | 50 | > 1000 | > 20 |
| Analog A (4-Fluoro) | 50 | 15 | 300 | 25 | 600 | 24 |
| Analog B (N-Isopropyl) | 200 | > 100 | > 500 | 75 | > 2000 | > 26.7 |
| Competitor Drug (Vemurafenib) | 31 | 10 | 322 | 20 | 500 | 25 |
Interpretation of Hypothetical Data:
-
Analog A shows a 3-fold increase in target potency (IC50) compared to the parent compound. However, it is also more cytotoxic, resulting in only a modest improvement in the in vivo TI.
-
Analog B is slightly less potent than the parent compound but demonstrates significantly lower cytotoxicity (CC50 > 100 µM), leading to a superior in vitro and in vivo safety profile. This highlights that optimizing for safety can be as crucial as optimizing for potency.
-
The data suggests that Analog B may be the most promising candidate to advance, possessing the widest therapeutic window despite not being the most potent compound.
Conclusion and Future Directions
The assessment of the therapeutic index is a multi-faceted process that forms the bedrock of preclinical safety evaluation. For the this compound scaffold, a systematic evaluation of both in vitro selectivity and in vivo safety margins is non-negotiable. By understanding the "why" behind each experimental step and carefully comparing analogs, researchers can identify lead candidates with the highest probability of clinical success. The insights gained from these studies not only guide the selection of the best molecule but also inform future medicinal chemistry efforts to further widen the therapeutic window.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Confirming Target Engagement of 1h-Pyrrolo[3,2-b]pyridin-7-ol in Cellular Models
This guide provides a comprehensive comparison of leading methodologies for confirming the intracellular target engagement of 1h-Pyrrolo[3,2-b]pyridin-7-ol, a compound built upon a privileged heterocyclic scaffold known for its diverse biological activities.[1] As researchers and drug development professionals, establishing definitive evidence of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of preclinical research. This guide offers an in-depth analysis of key techniques, complete with experimental protocols and illustrative data, to empower you in selecting the most appropriate strategy for your research objectives.
The 1H-pyrrolo[3,2-b]pyridine core is a well-established "kinase privileged fragment," frequently forming the basis for kinase inhibitors.[1] Derivatives of this scaffold have also been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), negative allosteric modulators of the GluN2B subunit of the NMDA receptor, and inhibitors of tubulin polymerization.[2][3][4][5] Given this landscape, this guide will focus on methodologies applicable to these potential target classes, offering a comparative framework for empirical validation.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for determining a compound's potency against a purified protein, do not fully recapitulate the complexities of the cellular environment.[6][7] Factors such as cell permeability, intracellular ATP concentrations (for kinase inhibitors), off-target binding, and protein-protein interactions can significantly influence a compound's efficacy.[6][7] Therefore, confirming target engagement in live cells is a critical step to bridge the gap between in vitro activity and cellular function.[8]
This guide will compare the following methodologies:
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell method to measure compound binding to a specific target protein.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that assesses ligand binding based on the thermal stabilization of the target protein.
-
Drug Affinity Responsive Target Stability (DARTS): A technique that identifies protein targets by observing their stabilization against proteolysis upon ligand binding.
-
In-Cell Western™ Assay: An immunocytochemical method to quantify downstream signaling events as an indirect measure of target engagement.
NanoBRET™ Target Engagement Assay: A Direct Measure of Intracellular Binding
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful technology that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.[9][10][11] The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[11][12] A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.[13]
Causality Behind Experimental Choices:
The choice of NanoBRET™ is predicated on having a hypothesized target, such as a specific kinase. This method provides highly quantitative data on intracellular affinity and residence time, which can be crucial for lead optimization.[10][12] The use of full-length proteins in their native cellular environment provides a physiologically relevant assessment of target engagement.[9][12]
Experimental Workflow and Protocol:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the hypothesized kinase target fused to NanoLuc® luciferase.
-
Cell Plating: 24 hours post-transfection, plate the cells in a 96- or 384-well white assay plate.
-
Compound Addition: Prepare a serial dilution of this compound and add it to the cells. Incubate for 2 hours at 37°C.
-
Tracer and Substrate Addition: Add the corresponding NanoBRET® fluorescent tracer, NanoGlo® Substrate, and Extracellular NanoLuc® Inhibitor to all wells.[12]
-
Signal Measurement: Measure the donor emission at 460 nm and the acceptor emission at 610 nm using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data:
Table 1: NanoBRET™ Target Engagement of this compound against Putative Kinase Targets
| Kinase Target | Intracellular IC50 (nM) |
| Kinase A | 85 |
| Kinase B | >10,000 |
| Kinase C | 1,200 |
This data suggests that this compound engages Kinase A with high potency in a cellular context.
Cellular Thermal Shift Assay (CETSA®): Label-Free Target Validation
CETSA® is a powerful biophysical method for assessing target engagement in cells and tissues without the need for compound labeling or genetic modification of the target protein.[14][15] The principle is based on the ligand-induced thermal stabilization of proteins.[16][17] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[14][18]
Causality Behind Experimental Choices:
CETSA® is an ideal choice when the target of this compound is unknown or when you want to validate a hit from a primary screen in a more physiological setting.[15][16] It directly measures the physical interaction between the compound and the endogenous protein.[15]
Experimental Workflow and Protocol:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or a vehicle control for a defined period.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Hypothetical Data:
Table 2: CETSA® Thermal Shift for a Putative Target of this compound
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52°C | - |
| This compound (10 µM) | 58°C | +6°C |
A significant positive thermal shift provides strong evidence that this compound directly binds to and stabilizes the target protein inside the cells.
Drug Affinity Responsive Target Stability (DARTS): An Unbiased Approach to Target Identification
DARTS is a label-free chemical proteomics technique used to identify the protein targets of small molecules.[19] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[20][21]
Causality Behind Experimental Choices:
DARTS is particularly valuable when the molecular target of this compound is unknown. It allows for an unbiased screen of potential binding partners in a complex protein lysate without modifying the compound.[21][22]
Experimental Workflow and Protocol:
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol:
-
Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control. A dose-response is recommended.[19]
-
Protease Digestion: Add a protease, such as Pronase, to the lysates and incubate for a specific time to allow for partial digestion.[21]
-
SDS-PAGE Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE.
-
Visualization and Identification: Visualize the protein bands by Coomassie staining. A protein band that is more prominent in the compound-treated lane compared to the vehicle lane is a potential target. This band can be excised and identified by mass spectrometry. Alternatively, if a target is hypothesized, its protection can be confirmed by Western blotting.[21][23]
Hypothetical Data:
Table 3: DARTS Hit Identification for this compound
| Protein Identified by Mass Spectrometry | Fold Protection (Compound vs. Vehicle) |
| Kinase A | 5.2 |
| Housekeeping Protein (e.g., GAPDH) | 1.1 |
This data indicates that Kinase A is significantly protected from proteolysis in the presence of this compound, suggesting it is a direct binding target.
In-Cell Western™ Assay: Assessing Downstream Functional Effects
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence-based technique performed in microplates.[24][25] It allows for the simultaneous measurement of protein expression and post-translational modifications (e.g., phosphorylation) directly in fixed cells.[26][27] This method can serve as an indirect measure of target engagement by quantifying the functional consequences of inhibiting a target, such as a kinase in a signaling pathway.
Causality Behind Experimental Choices:
An ICW assay is an excellent follow-up to a direct binding assay like NanoBRET™ or CETSA®. It helps to confirm that the observed target engagement translates into a functional cellular response, such as the inhibition of a signaling pathway.[8][28]
Signaling Pathway Visualization:
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 20. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 21. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. licorbio.com [licorbio.com]
- 25. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 26. products.advansta.com [products.advansta.com]
- 27. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 28. biomol.com [biomol.com]
A Methodological Guide to Evaluating the Off-Target Profile of Novel Compounds Featuring the 1H-Pyrrolo[3,2-b]pyridin-7-ol Scaffold
Introduction: The Promise and Peril of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a class of heterocyclic compounds also known as azaindoles, represents a "privileged scaffold" in modern medicinal chemistry. Its structural features, particularly the presence of both hydrogen bond donors and acceptors, allow it to interact with a wide range of biological targets.[1] This versatility has led to its incorporation into numerous therapeutic candidates, from potent kinase inhibitors used in oncology to modulators of central nervous system receptors.[1][2][3] Derivatives of the closely related pyrrolopyridine isomers have been identified as inhibitors of targets as diverse as human neutrophil elastase (HNE), cell division cycle 7 (Cdc7) kinase, and the insulin-like growth factor-1 receptor (IGF-1R).[4][5][6]
However, this chemical tractability is a double-edged sword. The very features that make the scaffold so effective at binding to an intended target can also lead to unintended interactions with other proteins, a phenomenon known as "off-target" binding. Such interactions can lead to a loss of selectivity, resulting in unexpected toxicities or a dilution of the desired therapeutic effect, and are a primary cause of drug attrition during development.[7]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel compounds built around the 1H-pyrrolo[3,2-b]pyridin-7-ol scaffold. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow from predictive in silico analysis to definitive cellular target engagement.
Section 1: Deconstructing the Target Landscape of the Pyrrolopyridine Scaffold
Before initiating any experimental screening, it is crucial to understand the known biological space occupied by the scaffold. A review of the literature reveals that the 1H-pyrrolo[3,2-b]pyridine core and its isomers are promiscuous, with documented activity against several key protein families. This informs our strategy, telling us where to look first for potential off-target liabilities.
| Protein Family | Specific Target Examples | Therapeutic Area | Key References |
| Protein Kinases | Haspin, CSF1R, FGFR, ALK, Cdc7, IGF-1R | Oncology, Inflammation | [5][6][8][9][10][11] |
| Metabolic Enzymes | Acetyl-CoA Carboxylase 1 (ACC1) | Oncology, Metabolic Diseases | [2] |
| Ion Channels / Receptors | GluN2B-subtype of NMDA Receptor | Neuroscience | [3] |
| Other Enzymes | Human Neutrophil Elastase (HNE), PDE4B | Inflammatory Diseases | [4][12] |
This table summarizes known targets for the broader pyrrolopyridine scaffold, providing a rational basis for designing off-target screening panels for new derivatives like this compound.
The prevalence of kinase activity is particularly noteworthy. The azaindole core is a well-established "kinase privileged fragment," adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[1] Therefore, any new compound based on this scaffold, even if designed for a non-kinase target, warrants a thorough investigation of its kinome-wide selectivity.
Section 2: A Phased Strategy for Off-Target Characterization
A robust off-target profiling campaign is not a single experiment but a multi-stage, logical progression designed to generate a comprehensive and actionable dataset. Our recommended workflow prioritizes cost-effective, high-throughput methods early on to cast a wide net, followed by more complex, physiologically relevant assays to validate and contextualize initial findings.
Caption: A phased workflow for comprehensive off-target profiling.
Phase 1A: In Silico Profiling – The Predictive First Pass
Before committing resources to expensive wet-lab experiments, computational methods can provide a valuable roadmap of potential off-target interactions.[13] These approaches use the 2D structure of the small molecule and known protein structures to predict binding events.
-
Ligand-Based Methods: These techniques, such as 2D chemical similarity and machine learning models, compare the query molecule to large databases of compounds with known biological activities.[14] If your molecule is structurally similar to known inhibitors of a particular protein, that protein is flagged as a potential off-target.
-
Structure-Based Methods: If a high-resolution crystal structure of a potential off-target is available, molecular docking can be used to computationally model the binding of your compound into the protein's active site, providing a predicted binding affinity.[15]
Causality Behind the Choice: This step is about hypothesis generation. It is a rapid, cost-effective way to triage from the entire proteome down to a manageable list of protein families (e.g., kinases, GPCRs, proteases) that are most likely to interact with your compound, thereby guiding the design of subsequent experimental panels.
Phase 1B: In Vitro Biochemical Profiling – The Broad Screen
This is the cornerstone of off-target assessment. Here, the compound is tested against large panels of purified, recombinant proteins in biochemical assays. Given the proclivity of the pyrrolopyridine scaffold for kinases, a broad-panel kinome screen is considered mandatory.[16][]
Commercial services offer screening against hundreds of human kinases, providing data as percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).[16][18] Hits from this primary screen are then followed up with dose-response curves to determine potency (IC₅₀).
Expert Insight: It is critical to choose an assay format that minimizes interference. Radiometric assays, such as the HotSpot™ platform, are often considered the "gold standard" as they directly measure the transfer of ³³P-labeled phosphate from ATP to a substrate.[19] This method is less susceptible to false positives or negatives arising from compound fluorescence or light scattering, which can plague other assay formats. Furthermore, performing screens at physiologically relevant ATP concentrations (e.g., 1 mM) can provide a more accurate reflection of a compound's potency in a cellular environment.[19]
Phase 2: Cellular Target Engagement – Proving Intracellular Relevance
A compound that inhibits a purified enzyme in vitro may not necessarily engage that same target within the complex milieu of a living cell. It may fail to penetrate the cell membrane, be rapidly metabolized, or be ejected by efflux pumps. Therefore, validating in vitro hits in a cellular context is a non-negotiable step.
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure a compound's engagement with its target in intact cells or even tissues.[20][21][22] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[23]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug provides direct evidence of target engagement.[24]
Section 3: Comparative Analysis – A Hypothetical Case Study
To illustrate the application of this workflow, we present a hypothetical case study. Our lead compound, PYR-7-OH , was designed as an inhibitor of Aurora Kinase A (AURKA). We compare its off-target profile to two alternatives: ALT-1 , a known highly selective AURKA inhibitor, and ALT-2 , a promiscuous kinase inhibitor with a similar scaffold.
Biochemical Kinase Selectivity Profile
All three compounds were screened against a panel of 96 kinases at a concentration of 1 µM. The data below represents a subset of key on- and off-targets.
| Kinase Target | PYR-7-OH (% Inhibition @ 1µM) | ALT-1 (Selective Control) (% Inhibition @ 1µM) | ALT-2 (Promiscuous Control) (% Inhibition @ 1µM) |
| AURKA (On-Target) | 98% | 99% | 95% |
| AURKB (Family Member) | 85% | 25% | 92% |
| AURKC (Family Member) | 60% | 10% | 88% |
| ABL1 (Off-Target) | 75% | 5% | 91% |
| SRC (Off-Target) | 42% | <2% | 78% |
| VEGFR2 (Off-Target) | 88% | 8% | 96% |
Analysis: The biochemical screen immediately raises red flags for PYR-7-OH . While potent against its intended target, AURKA, it shows significant activity against other Aurora family members and several major off-targets, including ABL1 and VEGFR2. Its profile, while not as promiscuous as ALT-2 , is dramatically less selective than the benchmark compound, ALT-1 .
Cellular Target Engagement (CETSA)
Based on the biochemical data, we performed CETSA in a relevant cancer cell line (e.g., HeLa) to confirm engagement of the on-target (AURKA) and a key off-target (ABL1). Data is presented as the change in melting temperature (ΔTₘ).
| Compound (10 µM) | ΔTₘ for AURKA (°C) | ΔTₘ for ABL1 (°C) |
| PYR-7-OH | +4.1°C | +3.5°C |
| ALT-1 (Selective) | +4.5°C | +0.2°C (No significant shift) |
| ALT-2 (Promiscuous) | +3.8°C | +4.0°C |
Analysis: The CETSA results validate the in vitro findings in a physiological context. PYR-7-OH clearly engages both AURKA and ABL1 inside the cell, as indicated by the significant thermal stabilization of both proteins. In stark contrast, ALT-1 stabilizes only its intended target, confirming its superior selectivity. This cellular data provides high confidence that the off-target liabilities of PYR-7-OH are not merely an artifact of a biochemical assay but represent a real biological interaction that could have clinical consequences.
Section 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide standardized protocols for the key experimental phases described above.
Protocol 1: Broad-Panel Kinase Screening (Radiometric Assay)
This protocol is a generalized representation of a typical fee-for-service radiometric kinase profiling assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., PYR-7-OH) in 100% DMSO. Create a 100x working stock (e.g., 100 µM for a 1 µM final concentration) by diluting the stock in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of the 100x compound stock into appropriate wells of a 384-well plate. For control wells, dispense 0.5 µL of 100% DMSO (no inhibitor control) or a known control inhibitor.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing reaction buffer, required cofactors (e.g., MgCl₂, MnCl₂), [γ-³³P]ATP, and the specific substrate for the kinase being tested.
-
Add the specific kinase enzyme to the master mix.
-
Dispense 49.5 µL of the final kinase/ATP/substrate solution into each well of the assay plate to initiate the reaction. The final volume is 50 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Reaction Termination & Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillant to each well and count the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for generating isothermal dose-response curves, a common CETSA format.
-
Cell Culture and Treatment: Culture the selected cell line (e.g., HeLa) to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail. Treat cell suspensions with a range of concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge:
-
Divide the cell suspension from each treatment group into two aliquots.
-
Heat one aliquot at a predetermined challenge temperature (e.g., 52°C, a temperature that causes partial denaturation of the target protein) for 3 minutes.
-
Keep the second aliquot at room temperature (non-heated control).
-
-
Cell Lysis: Lyse the cells in all samples by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of the specific target protein (e.g., AURKA) remaining in the soluble fraction using a standard protein detection method such as Western Blot or an ELISA-based technique (e.g., AlphaScreen).
-
-
Data Analysis: For each compound concentration, normalize the amount of soluble target protein in the heated sample to that in the non-heated sample. Plot the normalized soluble protein fraction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ of thermal stabilization.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. However, its inherent chemical versatility necessitates a proactive and rigorous evaluation of its off-target profile. The phased approach detailed in this guide—beginning with predictive in silico modeling, progressing to broad biochemical screening, and culminating in definitive cellular target engagement assays like CETSA—provides a robust framework for making informed decisions. By systematically identifying and validating off-target interactions, researchers can mitigate the risks of toxicity, enhance selectivity, and ultimately increase the probability of translating a promising chemical matter into a safe and effective therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Item - Discovery of Potent, Selective, and Brain-Penetrant 1HâPyrazol-5-ylâ1Hâpyrrolo[2,3âb]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-b]pyridine Analogs as Kinase Inhibitors and Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry. While direct public domain data on the 1H-pyrrolo[3,2-b]pyridin-7-ol substitution is nuanced, this guide will focus on the extensively studied and closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine isomers. The insights gleaned from these sister scaffolds offer a robust framework for understanding the SAR of the broader pyrrolopyridine class, providing valuable guidance for researchers and drug development professionals in oncology and other therapeutic areas.
The pyrrolopyridine core is a versatile scaffold known for its ability to mimic the purine structure, enabling it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. This guide will compare different series of pyrrolopyridine analogs, detailing how subtle structural modifications impact their potency, selectivity, and overall performance as potential therapeutic agents.
I. The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Versatile Kinase Hinge-Binder
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent scaffold in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.[2][3] This section will explore the SAR of 7-azaindole analogs targeting various kinases implicated in cancer.
A. Targeting Fibroblast Growth Factor Receptor (FGFR)
Abnormal activation of the FGFR signaling pathway is a key driver in several cancers.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5]
A key interaction for these analogs is the hydrogen bonding between the pyrrole N-H and the pyridine nitrogen of the 7-azaindole core with the kinase hinge region. Structure-activity relationship studies have revealed that substitutions at the 5-position of the scaffold can significantly enhance potency. For instance, introducing a group capable of forming a hydrogen bond with Gly485 in the FGFR1 active site can improve activity.[5]
Further optimization of a lead compound led to the identification of compound 4h , which demonstrated potent pan-FGFR inhibitory activity.[4][5] This compound, with a low molecular weight, presents a promising lead for further development.[4][5]
Table 1: Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs Against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Lead Compound 1 | ~2000 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data synthesized from multiple sources indicating significant potency improvement with structural optimization.[4][5]
B. Targeting Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 kinase is a crucial regulator of DNA replication and has emerged as an attractive target for cancer therapy.[1][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase.[1][6]
The SAR studies for these inhibitors focused on modifications at the 3 and 5-positions of the 7-azaindole core. A significant breakthrough was the development of (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, which acts as a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[1] This highlights the importance of the substituent at the 5-position in achieving high potency.
II. The 1H-Pyrrolo[3,2-c]pyridine Scaffold: Targeting Tubulin Polymerization
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to design potent inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy.[7] These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed and synthesized, showing moderate to excellent antitumor activities.[7]
The SAR for this series can be summarized as follows:
-
A-ring (at position 1): The 3,4,5-trimethoxyphenyl group is a classic motif for colchicine-binding site inhibitors and is well-tolerated.
-
B-ring (at position 6): The nature of the aryl substituent at this position significantly influences activity.
-
Electron-donating groups (e.g., -CH3, -OCH3) at the para-position of the phenyl ring generally increase antiproliferative activity.[7]
-
Electron-withdrawing groups (e.g., -F) tend to decrease activity.[7]
-
Replacing the phenyl ring with a more complex heterocyclic system, such as an indole, can dramatically enhance potency, as seen in compound 10t .[7]
-
Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs in Cancer Cell Lines
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | p-tolyl | 1.25 | 1.53 | 1.87 |
| 10h | p-methoxyphenyl | 0.89 | 1.02 | 1.15 |
| 10l | p-fluorophenyl | 3.45 | 4.12 | 4.89 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[7]
III. Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of these pyrrolopyridine analogs.
A. In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for high-throughput screening and determination of inhibitor potency (IC50 values).[8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is detected by a terbium-labeled anti-phospho-specific antibody. FRET occurs when the terbium-labeled antibody binds to the phosphorylated peptide, which is bound to streptavidin-conjugated XL665, generating a fluorescent signal proportional to the extent of phosphorylation. Inhibition is measured as a decrease in the FRET signal.[8]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted test compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Reaction Termination and Detection: Add a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 to stop the reaction and initiate the detection process.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
IV. Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the core pyrrolopyridine scaffold, key SAR points, and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1H-Pyrrolo[3,2-b]pyridin-7-ol
For researchers engaged in the nuanced world of drug discovery, the lifecycle of a chemical intermediate extends far beyond the reaction flask. The proper disposal of novel compounds like 1H-Pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic scaffold with significant potential in medicinal chemistry, is a critical final step that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established laboratory safety principles and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not extensively available, its structure as a hydroxylated azaindole derivative necessitates a cautious approach. By analyzing data from structurally similar compounds, such as 7-azaindole and other pyrrolopyridines, we can infer its likely hazard profile and establish a robust disposal plan. These related compounds are typically classified as causing skin, eye, and respiratory irritation[1][2][3]. Therefore, this compound must be managed as a hazardous chemical waste until proven otherwise.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. The primary objective is to prevent the release of potentially harmful substances into the environment and ensure the safety of everyone in the laboratory[5]. All waste must be collected by a licensed chemical waste disposal service; drain or trash disposal is strictly prohibited[5][6].
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for collecting and preparing this compound for professional disposal. The causality behind each step is rooted in preventing exposure, ensuring chemical compatibility, and adhering to regulatory mandates.
1. Hazard Assessment & Personal Protective Equipment (PPE)
-
Rationale: Before handling any waste, assume the compound is hazardous. The pyrrolopyridine nucleus and hydroxyl functional group suggest potential biological activity and irritant properties.
-
Procedure:
-
Always handle the waste within a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.
-
Don appropriate PPE, including:
-
2. Waste Segregation and Containment
-
Rationale: Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals[8]. Cross-contamination can create more complex and hazardous waste streams.
-
Procedure:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Avoid generating dust. If transferring powder, use techniques that minimize aerosolization.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from chromatography fractions or reaction workups) must be collected in a separate, leak-proof liquid waste container.
-
Ensure the container material is compatible with the solvent used. Do not store acidic solutions in metal containers[4].
-
Never mix different solvent waste streams unless a specific waste profile has been established with your institution's Environmental Health and Safety (EHS) office[8].
-
-
Contaminated Lab Supplies:
-
Any materials that have come into contact with the compound (e.g., pipette tips, weighing paper, gloves, contaminated glassware) must be treated as hazardous waste.
-
Collect these items in a designated, sealed container, such as a double-bagged, clearly labeled plastic bag or a dedicated solid waste drum[5].
-
-
3. Labeling and Storage
-
Rationale: Accurate labeling is a regulatory requirement and essential for the safety of waste handlers. Improperly labeled containers can lead to accidents and costly disposal complications.
-
Procedure:
-
Immediately label every waste container with a "Hazardous Waste" tag provided by your EHS department[4][9].
-
The label must include:
-
The full chemical name: "this compound Waste".
-
All chemical constituents in the container, including solvents and their approximate percentages.
-
The date waste was first added to the container (the "accumulation start date").
-
The name of the principal investigator and the laboratory location (building and room number)[8].
-
-
Store the sealed waste containers in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation[8][9]. The SAA should be a secondary containment tray to prevent spills.
-
4. Arranging for Professional Disposal
-
Rationale: Hazardous waste must be transported and disposed of by licensed professionals who can handle it according to federal and state laws.
-
Procedure:
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion[4].
-
Once a container is full or has reached the institutional storage time limit (often 90 days for large quantity generators), contact your EHS office to schedule a waste pickup[4][10].
-
Provide the EHS staff with all necessary information from the waste label.
-
Quantitative Data and Regulatory Limits
The following table summarizes key regulatory constraints and best practices applicable to the disposal of laboratory-generated hazardous waste like this compound.
| Parameter | Guideline / Limit | Rationale & Source |
| Aqueous Waste pH | Must be between 5.0 and 12.5 for drain disposal (if permissible). | Wastes with a pH ≤ 2.0 or ≥ 12.5 are considered corrosive hazardous waste and must not be drain disposed.[8][9] |
| Satellite Accumulation | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | Federal regulations limit the amount of waste that can be stored in a lab before it must be moved to a central facility.[9] |
| Storage Time Limit | Varies by generator status (e.g., 90 days for Large Quantity Generators). | Ensures timely removal of hazardous materials from the laboratory environment to minimize risk.[4][11] |
| Container Status | Must be securely capped at all times, except when adding waste. | Prevents the release of volatile organic compounds (VOCs) and protects against spills.[8] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
Comprehensive Handling and Personal Protective Equipment (PPE) Guide for 1H-Pyrrolo[3,2-b]pyridin-7-ol
This document provides in-depth safety and handling protocols for 1H-Pyrrolo[3,2-b]pyridin-7-ol, a heterocyclic compound often utilized in drug discovery and chemical research. Given the general lack of extensive, specific toxicological data for this compound, this guide is built upon a foundation of established best practices for handling analogous nitrogen-containing heterocyclic compounds, potent APIs, and solid chemicals with unknown toxicity.[1][2] The primary objective is to ensure the safety of laboratory personnel through a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE).
Hazard Assessment: A Proactive Approach
Direct and comprehensive hazard data for this compound is limited. However, its structure as a pyrrolopyridine—a class of nitrogen-containing heterocycles prevalent in biologically active molecules—necessitates a cautious approach.[3][4][5] Many such compounds can exhibit moderate to high pharmacological activity and may be toxic.[6][7] Therefore, it should be handled as a potentially potent compound, especially since new chemical entities often lack sufficient toxicological data.[1]
The primary risks associated with handling this compound in its solid form are:
-
Inhalation: Fine powders can be easily aerosolized, especially during weighing and transfer, posing a significant risk of respiratory exposure.[1][8]
-
Dermal and Eye Contact: Direct contact with skin or eyes can cause irritation or more severe damage. Structurally similar compounds are known to cause skin and serious eye irritation.[8][9]
-
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure. Standard laboratory practice prohibits eating, drinking, or smoking in handling areas to mitigate this risk.[8]
A summary of potential hazards, inferred from structurally related compounds, is presented below.
| Hazard Classification | Potential Effect | Rationale & Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | This is a common classification for related pyrrolopyridine structures.[9] |
| Skin Irritation (Category 2) | Causes skin irritation. | Analogous compounds are classified as skin irritants.[8][9] |
| Serious Eye Damage / Eye Irritation | Causes serious eye irritation or damage. | A significant risk for many heterocyclic amines and pyridinols.[8][9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust is a primary concern for solid compounds.[8][9] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.[11][12]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, should be performed inside a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[13]
-
Ventilated Balance Enclosure (VBE): For accurately weighing the solid compound, a VBE (also known as a powder containment hood) is highly recommended. This provides a localized, controlled environment that prevents the dispersal of fine powders, which is a major inhalation risk.[1]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent upon the specific task being performed. The following tiered approach ensures that the level of protection matches the level of risk.
Risk Assessment & PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
A. Eye and Face Protection:
-
Standard Operations: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 standards are required for all laboratory work.[14][15]
-
High-Risk Operations: When handling the solid powder outside of a VBE, or when there is any risk of splashing (e.g., during dissolution of larger quantities), chemical splash goggles are mandatory.[15] For maximum protection, a face shield should be worn over the chemical splash goggles.[14][15]
B. Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat is required and must be kept buttoned.[15]
-
Gloves: Disposable nitrile gloves should be worn. Gloves must be inspected for tears or holes before use.[14][16] For tasks with a higher risk of exposure, such as weighing or cleaning spills, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste container immediately after use.[13]
-
Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[14][15]
C. Respiratory Protection:
-
Engineering controls (fume hood, VBE) are the primary method for mitigating inhalation risks.
-
If engineering controls are not sufficient or during a large spill clean-up, respiratory protection may be necessary. A NIOSH-approved N95 particulate respirator is the minimum recommendation for nuisance dust exposures.[14][16] Use of a respirator requires prior medical clearance and fit-testing as per institutional guidelines.[14]
Step-by-Step Handling and Disposal Procedures
Safe Weighing Protocol
-
Preparation: Don the Enhanced PPE Ensemble (double gloves, goggles, face shield, lab coat).
-
Containment: Perform all weighing activities within a ventilated balance enclosure (VBE) or a chemical fume hood.[1]
-
Technique: Use a micro-spatula to carefully transfer small amounts of the solid from the stock bottle to a tared weigh boat. Avoid any actions that could generate dust, such as tapping containers or rapid movements.
-
Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the designated solid chemical waste container. Clean the surfaces of the VBE or fume hood.
-
Transport: Securely cap the stock bottle and the container with the weighed compound before removing them from the containment area.
Spill and Emergency Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your enhanced PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a dustpan or use a wet-wipe method to collect the spilled solid.[8]
-
Place the collected material and all cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with soap and water.[8]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Waste Disposal Plan
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a designated hazardous liquid waste container for nitrogen-containing organic compounds.
-
Do not discharge any waste containing this chemical into drains or sewer systems.[17] All disposal must follow local, state, and federal regulations.[18]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal protection and maintaining the integrity of their research environment.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.it [fishersci.it]
- 11. pharmtech.com [pharmtech.com]
- 12. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. angenechemical.com [angenechemical.com]
- 17. echemi.com [echemi.com]
- 18. Metabolism - Nitrogen Disposal, Urea Cycle, Ammonia | Britannica [britannica.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
